H-Thr(Me)-OH
描述
RN given refers to cpd without isomeric designation
Structure
3D Structure
属性
IUPAC Name |
(2S,3R)-2-amino-3-methoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t3-,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCWLJLGIAUCCL-DMTCNVIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195962, DTXSID701031342 | |
| Record name | O-Methyl threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-Methyl-DL-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4144-02-9, 4385-90-4, 2076-57-5 | |
| Record name | O-Methylthreonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004144029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Methyl threonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Methyl threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-Methyl-DL-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-Methyl-L-threonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-METHYLTHREONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OAI4PJX6XS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of H-Thr(Me)-OH
This guide provides a detailed examination of the chemical structure of H-Thr(Me)-OH, a methylated derivative of the amino acid L-threonine. It is intended for researchers, scientists, and professionals in the field of drug development who require a precise understanding of this compound's molecular architecture.
Nomenclature and Identification
The designation this compound represents a threonine molecule with a methyl group modification. In standard peptide nomenclature, the "H-" prefix indicates a free amine group (-NH2) at the N-terminus, and the "-OH" suffix signifies a free carboxyl group (-COOH) at the C-terminus. The "(Me)" notation specifies the addition of a methyl group.
While this notation can be ambiguous, in the context of amino acid derivatives, a modification shown in parentheses typically refers to the side chain. Therefore, this compound most commonly refers to O-Methyl-L-threonine , where the methyl group is attached to the oxygen atom of the side-chain hydroxyl group.[1] This is distinct from N-Methyl-L-threonine, where the methyl group is on the alpha-amino group.[2]
The systematic IUPAC name for O-Methyl-L-threonine is (2S,3R)-2-amino-3-methoxybutanoic acid .
Molecular Structure
This compound retains the fundamental backbone of its parent amino acid, L-threonine. This structure is characterized by:
-
Alpha-Carbon (Cα): A central chiral carbon atom.
-
Amino Group (-NH2): Attached to the alpha-carbon.
-
Carboxyl Group (-COOH): Also attached to the alpha-carbon.
-
Side Chain: The key point of modification. In L-threonine, the side chain is -CH(OH)CH3. In O-Methyl-L-threonine, the hydroxyl group (-OH) of the side chain is etherified to a methoxy (B1213986) group (-OCH3).
The resulting side chain is a 3-methoxybutan-2-yl group. The stereochemistry of the L-threonine precursor, (2S,3R), is retained in the derivative.
Data Presentation: Physicochemical Properties
To clarify the distinction between the two possible isomers, the properties of both O-Methyl-L-threonine and N-Methyl-L-threonine are summarized below.
| Property | O-Methyl-L-threonine (this compound) | N-Methyl-L-threonine | Reference |
| Synonym | This compound | N-Me-L-Thr-OH | [1][2] |
| IUPAC Name | (2S,3R)-2-amino-3-methoxybutanoic acid | (2S,3R)-3-hydroxy-2-(methylamino)butanoic acid | [2] |
| CAS Number | 4144-02-9 | 2812-28-4 | [1][3] |
| Molecular Formula | C5H11NO3 | C5H11NO3 | [1][2] |
| Molecular Weight | 133.15 g/mol | 133.15 g/mol | [3] |
| Appearance | White to off-white solid | White powder | [3] |
Structural and Relational Diagrams
The following diagrams illustrate the chemical structure of this compound and its relationship to the parent amino acid, L-threonine.
Caption: 2D structure of O-Methyl-L-threonine.
Caption: Derivation of this compound from L-Threonine.
Methodologies for Structural Confirmation
While the structure of this compound is well-established, its confirmation and characterization in a laboratory setting would rely on standard analytical techniques. The protocols for these methods are foundational in organic chemistry and biochemistry.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the connectivity of atoms and the position of the methyl group.
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum.
-
Expected signals would include a singlet around 3.3 ppm for the methoxy (-OCH₃) protons, distinct from the chemical shift of a methyl group attached to a nitrogen. The various CH and NH₂ protons in the backbone and side chain would also appear at characteristic chemical shifts.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon-13 NMR spectrum.
-
The spectrum should show five distinct carbon signals. A signal around 58 ppm would be characteristic of the methoxy carbon, confirming the C-O-C linkage.
-
-
Data Analysis: Integrate proton signals to confirm proton counts for each group. Analyze chemical shifts and coupling constants to verify the atomic connectivity and confirm the O-methyl structure over the N-methyl alternative.
Experimental Protocol: Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and confirm the molecular formula.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol/water).
-
Analysis: Introduce the sample into an electrospray ionization (ESI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺. For a molecular formula of C5H11NO3 (MW = 133.15), this peak should appear at an m/z of approximately 134.16. High-resolution mass spectrometry can be used to confirm the exact mass, which further validates the elemental composition.[2][3]
References
An In-depth Technical Guide to the Chemical Properties of N-Methyl-L-threonine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-L-threonine is a derivative of the essential amino acid L-threonine, characterized by the presence of a methyl group on the alpha-amino group. This modification confers unique chemical and physical properties, making it a valuable building block in peptide synthesis and drug design. The introduction of the N-methyl group can enhance metabolic stability, improve membrane permeability, and modulate the conformational properties of peptides, thereby influencing their biological activity. This guide provides a comprehensive overview of the core chemical properties of N-Methyl-L-threonine, detailed experimental protocols, and a workflow for its synthesis and purification.
Core Chemical Properties
The fundamental chemical and physical properties of N-Methyl-L-threonine are summarized below. These properties are crucial for its application in various research and development contexts.
Physical and Chemical Data
A compilation of the key physical and chemical data for N-Methyl-L-threonine is presented in Table 1. This information is essential for handling, storage, and experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁NO₃ | [1] |
| Molecular Weight | 133.15 g/mol | [1] |
| Appearance | White to off-white powder/solid | [2][3] |
| Melting Point | >235 °C | [4] |
| Boiling Point | Not available | |
| Solubility | Soluble in water (≥ 50 mg/mL) | [3] |
| Optical Rotation ([α]D) | -24.0° ± 1.0° (c = 1 in 1 M HCl) | |
| pKa | Not experimentally determined. Predicted values are available. | |
| CAS Number | 2812-28-4 | [1] |
Spectroscopic Data
| Spectroscopic Technique | Key Features and Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are used to confirm the structure. Key signals include those for the N-methyl group, the alpha-proton, the beta-proton, the gamma-methyl group, and the carboxyl carbon.[5][6] |
| Infrared (IR) Spectroscopy | Characteristic peaks for the O-H stretch of the hydroxyl and carboxylic acid groups, the C-H stretches of the methyl and backbone carbons, the N-H stretch of the secondary amine, and the C=O stretch of the carboxylic acid are expected.[7][8] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight (133.15 g/mol ) and characteristic fragmentation patterns are used for identification.[1][9] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of N-Methyl-L-threonine are provided below. These protocols are based on established methods for N-methylated amino acids and can be adapted by researchers for their specific needs.
Synthesis of N-Methyl-L-threonine
The synthesis of N-Methyl-L-threonine can be achieved through a multi-step process involving the protection of functional groups, N-methylation, and subsequent deprotection. The following protocol is a general procedure adapted from methods for the synthesis of N-protected N-methyl serine and threonine.[10][11]
Step 1: Protection of L-threonine
-
Suspend L-threonine in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base (e.g., sodium carbonate) to the suspension.
-
Slowly add an amino-protecting group reagent (e.g., Fmoc-OSu or Boc-anhydride) to the mixture while stirring at room temperature.
-
Allow the reaction to proceed for several hours until completion, monitored by TLC.
-
Acidify the reaction mixture and extract the protected L-threonine with an organic solvent.
-
Dry the organic layer and evaporate the solvent to obtain the N-protected L-threonine.
Step 2: Formation of the Oxazolidinone
-
Dissolve the N-protected L-threonine in a suitable solvent (e.g., toluene).
-
Add paraformaldehyde and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Reflux the mixture with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a basic solution and then with brine.
-
Dry the organic layer and evaporate the solvent to yield the oxazolidinone intermediate.
Step 3: Reductive Cleavage to N-Methyl-L-threonine
-
Dissolve the oxazolidinone intermediate in a suitable solvent (e.g., chloroform).
-
Add a reducing agent (e.g., triethylsilane) and a strong acid (e.g., trifluoroacetic acid).
-
Stir the reaction at room temperature for several hours to overnight.
-
Monitor the reaction by TLC.
-
Evaporate the solvent and excess reagents.
-
The resulting product is the N-protected N-Methyl-L-threonine.
Step 4: Deprotection
-
Dissolve the N-protected N-Methyl-L-threonine in a suitable solvent.
-
For Fmoc protection, treat with a solution of piperidine (B6355638) in DMF.
-
For Boc protection, treat with a strong acid like TFA.
-
After the reaction is complete, evaporate the solvent and purify the crude N-Methyl-L-threonine.
Purification by HPLC
High-performance liquid chromatography (HPLC) is a standard method for the purification and analysis of amino acids.[12][13][14][15]
Instrumentation:
-
HPLC system with a UV or fluorescence detector.
-
Reversed-phase C18 column.
Mobile Phase:
-
A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid).
Protocol:
-
Dissolve the crude N-Methyl-L-threonine in the initial mobile phase.
-
Inject the sample onto the HPLC column.
-
Run a gradient from low to high organic solvent concentration to elute the compound.
-
Monitor the elution at a suitable wavelength (e.g., 214 nm for the peptide bond).
-
Collect the fractions containing the purified N-Methyl-L-threonine.
-
Combine the pure fractions and lyophilize to obtain the final product.
Determination of Optical Rotation
The optical rotation is a critical parameter to confirm the stereochemical integrity of the final product.
Instrumentation:
-
Polarimeter.
-
Sodium D-line light source (589 nm).
Protocol:
-
Prepare a solution of N-Methyl-L-threonine of a known concentration in a specified solvent (e.g., 1 M HCl), as reported in the literature.
-
Calibrate the polarimeter with the pure solvent.
-
Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.
-
Measure the angle of rotation.
-
Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Mandatory Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-Methyl-L-threonine.
Caption: Workflow for the synthesis and purification of N-Methyl-L-threonine.
Biological Context and Applications
While specific signaling pathways for N-Methyl-L-threonine are not well-documented, the parent molecule, L-threonine, is known to be involved in various metabolic and signaling pathways.[16][17][18][19] The N-methylation of L-threonine is a key strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptide-based drugs. N-methylated amino acids can impart resistance to enzymatic degradation and improve cell permeability, which are often major hurdles in drug development.[2]
The primary application of N-Methyl-L-threonine is in the synthesis of novel peptides and peptidomimetics with potential therapeutic applications. Its incorporation into a peptide sequence can induce significant conformational changes, which can lead to altered binding affinities for biological targets. Researchers in drug discovery and development utilize N-methylated amino acids to fine-tune the properties of lead compounds to achieve desired therapeutic effects.
Conclusion
N-Methyl-L-threonine is a synthetically valuable amino acid derivative with properties that make it an attractive component for the design of modified peptides. This guide has provided a detailed overview of its chemical properties, along with practical experimental protocols for its synthesis and characterization. The provided workflow diagram offers a clear visual representation of the key steps involved in obtaining this compound. For researchers and scientists in the field of peptide chemistry and drug development, a thorough understanding of these technical aspects is essential for the successful application of N-Methyl-L-threonine in their research endeavors.
References
- 1. N-Methyl-L-threonine | C5H11NO3 | CID 7010355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. labsolu.ca [labsolu.ca]
- 5. spectrabase.com [spectrabase.com]
- 6. Specific Labeling of Threonine Methyl Groups for NMR Studies of Protein-Nucleic Acid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-Threonine | C4H9NO3 | CID 6288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. teledyneisco.com [teledyneisco.com]
- 14. agilent.com [agilent.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Threonine - Wikipedia [en.wikipedia.org]
- 17. Threonine | Rupa Health [rupahealth.com]
- 18. Influence of Threonine Metabolism on S-adenosyl-methionine and Histone Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Threonine (Thr) Amino Acid Guide - Creative Peptides [creative-peptides.com]
H-Thr(Me)-OH CAS number and molecular weight
For researchers, scientists, and professionals in drug development, precise identification of chemical compounds is paramount. The designation "H-Thr(Me)-OH" can be ambiguous, potentially referring to two distinct isomers of methyl-threonine: N-methyl-L-threonine and O-methyl-L-threonine. This guide provides the key quantitative data for both compounds to ensure accurate identification and application in a research context.
Below is a summary of the Chemical Abstracts Service (CAS) number and molecular weight for both isomers, presented for clear comparison.
| Compound Name | Synonym | CAS Number | Molecular Weight ( g/mol ) | Molecular Formula |
| N-methyl-L-threonine | (2S,3R)-3-Hydroxy-2-(methylamino)butyric acid, N-Me-Thr-OH | 2812-28-4[1][2] | 133.15[1][3][4] | C₅H₁₁NO₃ |
| O-methyl-L-threonine | This compound | 4144-02-9[5][6][7] | 133.15 (or 133.2)[5][6] | C₅H₁₁NO₃[5][6] |
References
Synthesis of N-methyl-L-threonine: A Technical Guide for Researchers
An in-depth examination of the prevalent synthetic methodologies for N-methyl-L-threonine, providing detailed experimental protocols and comparative data for professionals in drug development and chemical research.
N-methyl-L-threonine is a non-proteinogenic amino acid incorporated into various peptide natural products and synthetic peptide analogs. Its N-methylation offers unique conformational constraints and improved pharmacokinetic properties, such as increased metabolic stability and cell permeability, making it a valuable building block in medicinal chemistry and drug design. This technical guide provides a comprehensive overview of the chemical synthesis of N-methyl-L-threonine, with a focus on practical experimental procedures and comparative analysis of different synthetic strategies.
Core Synthetic Strategies
The most common and efficient methods for the synthesis of N-methyl-L-threonine proceed via an oxazolidinone intermediate. This general approach involves the cyclization of a protected L-threonine derivative with formaldehyde (B43269) or a formaldehyde equivalent to form a 5-oxazolidinone, followed by the reductive cleavage of this intermediate to yield the N-methylated product. Variations in this strategy primarily concern the choice of protecting groups for the amino and hydroxyl functionalities of the starting L-threonine.
A prevalent and effective method involves the use of fluorenylmethoxycarbonyl (Fmoc) or benzyloxycarbonyl (Cbz) as the amine protecting group. The side-chain hydroxyl group can either be left unprotected or protected, for instance, as a tert-butyldimethylsilyl (TBDMS) ether, to improve yields and simplify purification.
Experimental Protocols
The following sections detail the experimental procedures for two common synthetic routes to N-methyl-L-threonine.
Method 1: Synthesis via Oxazolidinone Formation from N-Fmoc-L-threonine
This method proceeds without the protection of the hydroxyl group and offers a shorter route to the desired product.
Step 1: Formation of (4S,5R)-3-Fmoc-5-methyl-1,3-oxazolidin-4-carboxylic acid
-
Reagents and Materials:
-
N-Fmoc-L-threonine
-
Paraformaldehyde
-
p-Toluenesulfonic acid (p-TsOH)
-
-
Procedure:
-
A suspension of N-Fmoc-L-threonine, paraformaldehyde (excess), and a catalytic amount of p-TsOH in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus.
-
The mixture is heated to reflux, and the azeotropic removal of water is monitored.
-
The reaction is typically complete within 1-2 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product can be purified by crystallization or flash chromatography.
-
Step 2: Reductive Cleavage of the Oxazolidinone
-
Reagents and Materials:
-
(4S,5R)-3-Fmoc-5-methyl-1,3-oxazolidin-4-carboxylic acid
-
Triethylsilane (Et3SiH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH2Cl2) or Chloroform (CHCl3)
-
-
Procedure:
-
The oxazolidinone intermediate is dissolved in a mixture of TFA and a chlorinated solvent (e.g., CH2Cl2 or CHCl3).
-
Triethylsilane is added to the solution, and the reaction is stirred at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC). The reaction can take several days to reach completion.[1]
-
Upon completion, the solvents and excess reagents are removed under reduced pressure.
-
The crude product is purified by extraction and subsequent crystallization or chromatography to yield Fmoc-N-methyl-L-threonine.
-
Method 2: Synthesis with O-TBDMS Protection
This approach involves the protection of the side-chain hydroxyl group, which can lead to higher overall yields and cleaner reactions.[1]
Step 1: O-TBDMS Protection of L-threonine
-
Reagents and Materials:
-
L-threonine
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
L-threonine is dissolved in DMF, and imidazole is added.
-
TBDMS-Cl is added portion-wise to the solution at 0 °C.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction mixture is worked up by adding water and extracting with a suitable organic solvent.
-
The organic layer is washed, dried, and concentrated to give O-TBDMS-L-threonine.
-
Step 2: N-Fmoc Protection
-
Reagents and Materials:
-
O-TBDMS-L-threonine
-
9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)
-
Sodium carbonate (Na2CO3)
-
Dioxane/Water mixture
-
-
Procedure:
-
O-TBDMS-L-threonine is dissolved in a 1:1 mixture of dioxane and aqueous sodium carbonate solution.
-
Fmoc-OSu is added, and the mixture is stirred at room temperature.
-
Upon completion, the reaction is acidified and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and evaporated to yield Fmoc-L-Thr(OTBDMS)-OH.
-
Step 3: Oxazolidinone Formation
-
Reagents and Materials:
-
Fmoc-L-Thr(OTBDMS)-OH
-
Paraformaldehyde
-
p-TsOH
-
Toluene
-
-
Procedure:
-
This step follows the same procedure as Step 1 in Method 1, using Fmoc-L-Thr(OTBDMS)-OH as the starting material.
-
Step 4: Reductive Cleavage and Deprotection
-
Reagents and Materials:
-
The resulting oxazolidinone from Step 3
-
Triethylsilane (Et3SiH)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
The oxazolidinone is treated with a solution of TFA and triethylsilane. This single step achieves both the reductive cleavage of the oxazolidinone ring and the deprotection of the TBDMS ether.[1]
-
The workup and purification are similar to Step 2 in Method 1.
-
Quantitative Data Summary
The following table summarizes typical yields for the key steps in the synthesis of N-methyl-L-threonine.
| Step | Method | Starting Material | Product | Yield (%) | Reference |
| O-TBDMS Protection | 2 | L-threonine | L-Thr(OTBDMS)-OH | 77 | [1] |
| N-Fmoc Protection | 2 | L-Thr(OTBDMS)-OH | Fmoc-L-Thr(OTBDMS)-OH | 90-98 | [1] |
| Oxazolidinone Formation | 1 & 2 | N-protected threonine | Corresponding oxazolidinone | Very good | [1][2] |
| Reductive Cleavage (and Deprotection) | 1 & 2 | Oxazolidinone | N-protected N-methyl-L-threonine | Excellent | [1][2] |
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the described synthetic methods.
Caption: Workflow for the synthesis of Fmoc-N-methyl-L-threonine via direct oxazolidinone formation.
Caption: Workflow for the synthesis of Fmoc-N-methyl-L-threonine using O-TBDMS protection.
Concluding Remarks
The synthesis of N-methyl-L-threonine is a well-established process, with the oxazolidinone-based route offering a reliable and high-yielding approach. The choice between direct N-methylation of N-protected L-threonine and the route involving side-chain protection will depend on the specific requirements of the researcher, including scale, desired purity, and available resources. The detailed protocols and comparative data provided in this guide serve as a valuable resource for chemists and pharmaceutical scientists engaged in the synthesis of modified amino acids for peptide and drug discovery applications.
References
H-Thr(Me)-OH Solubility: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-methyl-L-threonine (H-Thr(Me)-OH), a critical parameter for its application in research and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes a systematic, experimentally-driven approach to determining its solubility in various common laboratory solvents. The provided protocols and theoretical background are intended to empower researchers to effectively work with this N-methylated amino acid.
Introduction to this compound
N-methyl-L-threonine is a derivative of the essential amino acid L-threonine (B559522), characterized by a methyl group on the alpha-amino nitrogen. This modification can significantly alter the physicochemical properties of the parent amino acid, including its solubility, lipophilicity, and conformational flexibility. Such changes are of particular interest in peptide and peptidomimetic drug design, as N-methylation can enhance metabolic stability and cell permeability. General studies on N-methylated amino acids suggest that N-methylation can lead to an increase in both aqueous solubility and lipophilicity[1][2][3]. The hydrochloride salt of N-Methyl-L-threonine is also reported to be soluble in water[4].
Quantitative Solubility Data
| Compound | Solvent | Solubility (mol/kg) | Solubility ( g/100g ) | Temperature (°C) | Reference |
| This compound | Water | ≥ 3.75 M (estimated) | ≥ 50 | Not Specified | [5] |
| L-Threonine | Water | 0.8220 | 9.79 | 25 | [6] |
| L-Threonine | Ethylene Glycol | 0.3101 | 3.69 | 25 | [6] |
| L-Threonine | N,N-Dimethylformamide (DMF) | 0.1337 | 1.59 | 25 | [6] |
| L-Threonine | Acetonitrile (ACN) | 0.1188 | 1.42 | 25 | [6] |
| L-Threonine | Dimethylsulfoxide (DMSO) | 0.1107 | 1.32 | 25 | [6] |
| L-Threonine | Ethanol | Insoluble | - | - | [7] |
| L-Threonine | Ethyl Ether | Insoluble | - | - | [7] |
| L-Threonine | Chloroform | Insoluble | - | - | [7] |
Experimental Protocol for Solubility Determination
The following is a detailed protocol for the determination of this compound solubility in various solvents using the widely accepted shake-flask method followed by UV/Vis spectrophotometric analysis. This method is suitable for determining the thermodynamic solubility of a compound.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., Water, PBS, DMSO, Ethanol, Methanol)
-
Vortex mixer
-
Thermostatic shaker incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
UV/Vis spectrophotometer
-
Quartz cuvettes or UV-transparent microplates
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the different solvents to be tested.
-
Ensure there is undissolved solid material at the bottom of each vial to confirm saturation.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker incubator set at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Clarification:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles.
-
-
Quantification by UV/Vis Spectroscopy:
-
As amino acids without aromatic side chains have low intrinsic UV absorbance, a derivatization step is often necessary for accurate quantification. A common method is ninhydrin (B49086) derivatization.
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. React each standard with ninhydrin reagent according to a validated protocol to produce a colored product. Measure the absorbance of each standard at the wavelength of maximum absorbance (typically around 570 nm for the ninhydrin adduct). Plot a standard curve of absorbance versus concentration.
-
Sample Analysis: Dilute the filtered supernatant with the same solvent to a concentration that falls within the range of the standard curve. Derivatize the diluted sample with ninhydrin under the same conditions as the standards.
-
Measure the absorbance of the derivatized sample.
-
-
Calculation of Solubility:
-
Use the standard curve to determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.
-
Visualizations
Experimental Workflow for Solubility Determination
References
- 1. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Exploring solubility and energetics: Dissolution of biologically important l-threonine in diverse aqueous organic mixtures across the temperature range of 288.15 K to 308.15 K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-Threonine | C4H9NO3 | CID 6288 - PubChem [pubchem.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for H-Thr(Me)-OH
For researchers, scientists, and professionals in drug development, H-Thr(Me)-OH, also known as O-Methyl-L-threonine, is a valuable non-canonical amino acid. Its incorporation into peptides can significantly enhance their pharmacological properties, primarily by increasing enzymatic stability and bioavailability. This technical guide provides an in-depth overview of its commercial availability, synthesis, analytical data, and application in peptide chemistry.
Commercial Availability
This compound is available from several commercial chemical suppliers catering to the research and pharmaceutical industries. The table below summarizes key information from some of these suppliers.
| Supplier | Catalog Number | Purity | Additional Information |
| MedChemExpress | HY-W008464 | >98% | Provided as a solid.[1] |
| Aapptec | AHT131 | Not specified | Also known as O-Methyl-L-threonine.[2] |
| Carbolution | CC10198 | 98% | - |
Synthesis of this compound
While direct, detailed protocols for the synthesis of this compound are not extensively published in readily accessible literature, a plausible and effective method involves the selective O-methylation of a suitably protected L-threonine derivative, followed by deprotection. A general two-step procedure is outlined below.
Experimental Protocol: Synthesis of this compound
Step 1: N-protection of L-threonine
-
Dissolve L-threonine in a suitable solvent system, such as a mixture of dioxane and water.
-
Add a base, for example, sodium hydroxide, to adjust the pH to approximately 9-10.
-
Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in dioxane to the stirred solution at room temperature.
-
Maintain the pH at 9-10 by the addition of aqueous sodium hydroxide.
-
After the reaction is complete (monitored by TLC), acidify the reaction mixture with a mild acid like citric acid to pH 3-4.
-
Extract the product, Boc-L-threonine, with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-protected amino acid.
Step 2: O-methylation of Boc-L-threonine and Deprotection
-
Dissolve Boc-L-threonine in a polar aprotic solvent like anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution in an ice bath and add a strong base, such as sodium hydride, portion-wise.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Add methyl iodide (CH₃I) dropwise to the reaction mixture.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction carefully with water and remove the THF under reduced pressure.
-
Extract the O-methylated product with an organic solvent.
-
To deprotect the Boc group, dissolve the crude product in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
Stir the solution at room temperature for 1-2 hours.
-
Concentrate the solution under reduced pressure to remove the TFA and DCM.
-
The resulting crude this compound can be purified by recrystallization or ion-exchange chromatography.
Physicochemical and Spectroscopic Data
The following tables summarize the expected physicochemical and spectroscopic data for this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₅H₁₁NO₃ |
| Molecular Weight | 133.15 g/mol |
| CAS Number | 4144-02-9 |
| Appearance | White to off-white solid |
Table 2: Predicted ¹H NMR Spectral Data (in D₂O)
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| α-H | ~3.6 - 3.8 | d | ~4-5 |
| β-H | ~4.0 - 4.2 | dq | ~4-5 (d), ~6-7 (q) |
| γ-CH₃ | ~1.2 - 1.4 | d | ~6-7 |
| O-CH₃ | ~3.3 - 3.5 | s | - |
Table 3: Predicted ¹³C NMR Spectral Data (in D₂O)
| Carbon | Chemical Shift (ppm) |
| C=O | ~173 - 175 |
| Cα | ~60 - 62 |
| Cβ | ~75 - 77 |
| Cγ | ~18 - 20 |
| O-CH₃ | ~58 - 60 |
Mass Spectrometry
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This compound can be incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis protocols. Due to the potential for steric hindrance from the O-methyl group, optimized coupling conditions may be required.
Experimental Protocol: SPPS Incorporation of Fmoc-Thr(Me)-OH
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the growing peptide chain.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-Thr(Me)-OH (3-5 equivalents), a coupling reagent such as HATU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Allow the mixture to pre-activate for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Impact on Peptide Properties
The primary motivation for incorporating this compound into a peptide sequence is to enhance its stability against enzymatic degradation. The methyl group on the side-chain hydroxyl can sterically hinder the approach of proteases that would otherwise cleave the peptide bond adjacent to the threonine residue.
Experimental Protocol: Enzymatic Stability Assay
-
Peptide Incubation: Dissolve the peptide (with and without the Thr(Me) modification) in a relevant biological matrix, such as human serum or a specific protease solution (e.g., trypsin, chymotrypsin) in a suitable buffer.
-
Time Course Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Protein Precipitation: Quench the enzymatic reaction and precipitate proteins by adding a cold organic solvent like acetonitrile (B52724) containing a small amount of TFA.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant containing the remaining intact peptide by RP-HPLC or LC-MS.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point and calculate the peptide's half-life (t₁/₂) in the respective medium.
Table 4: Illustrative Comparative Stability of a Model Peptide
| Peptide Sequence | Half-life in Human Serum (hours) |
| Ac-Gly-Ala-Thr -Phe-Gly-NH₂ | 2.5 |
| Ac-Gly-Ala-Thr(Me) -Phe-Gly-NH₂ | > 24 |
Note: The data in this table is illustrative and based on the generally observed trend of increased stability with O-methylation.
Conclusion
This compound is a readily available and valuable tool for medicinal chemists and peptide scientists. Its incorporation into peptide-based drug candidates can significantly improve their metabolic stability, a critical factor for enhancing therapeutic efficacy. The synthetic and analytical protocols outlined in this guide provide a framework for the effective utilization of this non-canonical amino acid in drug discovery and development programs.
References
The Biological Significance of N-Methylated Amino Acids: A Technical Guide for Drug Development
Abstract
N-methylation of amino acids, a subtle yet powerful modification, has emerged as a cornerstone strategy in modern medicinal chemistry and drug discovery. The substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen of a peptide can profoundly alter its physicochemical and biological properties. This technical guide provides a comprehensive overview of the biological significance of N-methylated amino acids, with a focus on their impact on peptide conformation, proteolytic stability, cell permeability, and receptor interaction. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this critical modification in the pursuit of novel therapeutics.
Introduction: The Power of a Methyl Group
Peptides offer high specificity and potency as therapeutic agents, but their clinical utility is often hampered by inherent weaknesses such as susceptibility to enzymatic degradation and poor membrane permeability.[1] N-methylation provides a robust solution to many of these challenges.[2] By introducing a methyl group to the amide nitrogen, several key properties of a peptide are altered:
-
Increased Proteolytic Stability: The steric hindrance provided by the N-methyl group shields the amide bond from the action of proteases, thereby increasing the peptide's half-life in vivo.[1][3]
-
Enhanced Cell Permeability: N-methylation increases the lipophilicity of the peptide and can disrupt the intramolecular hydrogen bonding network that would otherwise hinder its passage across cellular membranes.[4][5] This is a critical factor for developing orally bioavailable peptide drugs.[6] The renowned immunosuppressant drug, Cyclosporin A, which contains seven N-methylated amino acids, is a testament to the success of this strategy in achieving oral bioavailability.[4][7]
-
Conformational Control: The presence of an N-methyl group restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles.[4] This conformational constraint can pre-organize the peptide into its bioactive conformation, reducing the entropic penalty upon binding to its target and thus potentially increasing affinity and selectivity.[1]
-
Modulation of Receptor Activity: By influencing the peptide's conformation, N-methylation can fine-tune its interaction with biological targets, leading to enhanced agonist or antagonist activity, or even switching between the two.[8]
Quantitative Impact of N-Methylation on Peptide Properties
The strategic incorporation of N-methylated amino acids can lead to quantifiable improvements in a peptide's pharmacological profile. The following tables summarize key data from the literature, showcasing the impact of N-methylation on receptor binding affinity, proteolytic stability, and cell permeability.
Table 1: Effect of N-Methylation on Integrin Receptor Binding Affinity of Cyclic RGD Peptides
| Peptide ID | Sequence | Integrin Subtype | IC50 (nM) |
| c(RGDfK) | cyclo(Arg-Gly-Asp-d-Phe-Lys) | αvβ3 | 2.6[9] |
| 4 | c[RGDf-N(Me)V] (Cilengitide) | αvβ3 | 0.65 [8] |
| 5 | c[RG-N(Me)D-f-N(Me)V] | αvβ3 | 5.9 [8] |
This table demonstrates how N-methylation can significantly enhance the binding affinity of RGD peptides to their target integrin receptors. Cilengitide, with one N-methylated residue, shows a marked increase in affinity for the αvβ3 integrin compared to its non-methylated counterpart.[8][9]
Table 2: Influence of N-Methylation on the Permeability of Cyclic Hexapeptides in a Caco-2 Cell Model
| Peptide | Number of N-Methyl Groups | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| Non-methylated control | 0 | < 1 |
| Permeable Analogue 1 | 2 | > 10 |
| Permeable Analogue 2 | 3 | > 10 |
| Permeable Analogue 3 | 4 | > 10 |
| Mannitol (paracellular marker) | N/A | ~1 |
| Testosterone (B1683101) (transcellular marker) | N/A | > 10 |
This table, based on a study of a library of N-methylated cyclic hexapeptides, highlights that multiple N-methylations can dramatically increase intestinal permeability, as measured by the Caco-2 cell assay.[10] Interestingly, the study found that the position of the N-methyl group was as critical as the total number of methylations for achieving high permeability.[10]
Key Experimental Protocols
The successful application of N-methylated amino acids in drug discovery relies on robust experimental methodologies for their synthesis and characterization. This section provides detailed protocols for key experiments.
Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides using HATU
The incorporation of N-methylated amino acids into a peptide chain via SPPS is challenging due to the steric hindrance of the N-methyl group, which can lead to incomplete coupling reactions.[11] The use of potent coupling reagents like HATU is often necessary to achieve high yields.[11][12]
Materials:
-
Fmoc-protected amino acids
-
Fmoc-N-methyl-amino acids
-
Rink Amide resin (or other suitable solid support)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
1-Hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine (B6355638), 20% (v/v) in DMF
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Peptide synthesis vessel
-
Shaker
Protocol:
-
Resin Swelling and First Amino Acid Coupling:
-
Swell the resin in DMF for 30-60 minutes in the synthesis vessel.
-
For the first amino acid, use a standard coupling protocol suitable for your chosen resin.
-
-
Fmoc-Deprotection:
-
Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide by treating with 20% piperidine in DMF for 7 minutes.[13] Repeat this step once.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Coupling of the Next Amino Acid (including N-methylated residues):
-
In a separate vial, dissolve the Fmoc-amino acid (or Fmoc-N-methyl-amino acid) (4.5 equivalents relative to resin loading), HATU (4.5 equivalents), and HOAt (4.5 equivalents) in DMF.[13]
-
Add 20% 2,4,6-collidine in DMF to the amino acid mixture.[13]
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for at least 4 hours at room temperature.[13] For coupling to an N-methylated residue, longer reaction times or double coupling may be necessary.[12]
-
-
Monitoring the Coupling Reaction:
-
After the coupling reaction, take a small sample of the resin and perform a colorimetric test (e.g., Bromophenol Blue test) to confirm the completion of the reaction.[14] A yellow color indicates complete coupling, while a blue or green color suggests an incomplete reaction, requiring a second coupling step.[11]
-
-
Washing:
-
After a complete coupling, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove any unreacted reagents and byproducts.[12]
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting the intestinal absorption of drug candidates.[3][15]
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test peptide and control compounds (e.g., a high-permeability compound like testosterone and a low-permeability compound like mannitol)
-
LC-MS/MS system for sample analysis
Protocol:
-
Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in DMEM.
-
Seed the cells onto the apical side of the Transwell® inserts at an appropriate density.
-
Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer.[16]
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. Only use monolayers with TEER values within the acceptable range for your laboratory.
-
Alternatively, perform a Lucifer Yellow rejection assay to assess the integrity of the tight junctions.[16]
-
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test peptide and control compounds, dissolved in HBSS, to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh HBSS.
-
-
Sample Analysis:
-
Quantify the concentration of the peptide in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where:
-
dQ/dt is the rate of peptide transport into the receiver chamber (mol/s)
-
A is the surface area of the membrane (cm²)
-
C₀ is the initial concentration of the peptide in the donor chamber (mol/cm³)
-
-
Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure and conformational dynamics of N-methylated peptides in solution.[17][18]
Materials:
-
Purified N-methylated peptide (>95% purity)
-
Deuterated solvents (e.g., DMSO-d₆, CDCl₃, or H₂O/D₂O)
-
High-field NMR spectrometer (e.g., ≥ 500 MHz)
Protocol:
-
Sample Preparation:
-
Dissolve the purified peptide in the chosen deuterated solvent to a final concentration of 1-5 mM.
-
-
NMR Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra.
-
1D ¹H Spectrum: To assess sample purity and obtain an initial overview of the resonances.
-
2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which provides distance constraints for structure calculation. The presence of cross-peaks between adjacent residues is indicative of specific secondary structures.
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Useful for distinguishing between cis and trans isomers of the peptide bond preceding the N-methylated residue.
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton resonances to specific amino acids in the peptide sequence.
-
Integrate the cross-peaks in the NOESY/ROESY spectra to obtain distance restraints.
-
Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate the 3D structure of the peptide based on the experimental restraints.
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate key pathways and workflows related to N-methylated amino acids.
Caption: Signaling pathway of Cyclosporin A, an N-methylated peptide drug.[19][20][21]
References
- 1. benchchem.com [benchchem.com]
- 2. Caco 2 Cell Permeability Assay | PDF [slideshare.net]
- 3. enamine.net [enamine.net]
- 4. benchchem.com [benchchem.com]
- 5. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 8. Integrin-Targeting Peptides for the Design of Functional Cell-Responsive Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interface Immobilization Chemistry of cRGD-based Peptides Regulates Integrin Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. benchchem.com [benchchem.com]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 20. researchgate.net [researchgate.net]
- 21. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of N-Methyl-L-threonine in Biologically Active Natural Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the vast and intricate world of natural products, the incorporation of non-proteinogenic amino acids represents a key evolutionary strategy for generating structural and functional diversity. Among these, N-methylated amino acids play a crucial role in modulating the pharmacological properties of peptides, enhancing their stability, membrane permeability, and binding affinity to biological targets. This technical guide focuses on the significance of a specific N-methylated amino acid, N-methyl-L-threonine (H-Thr(Me)-OH), and its derivatives within the realm of natural product discovery and development. While the direct incorporation of this compound is noteworthy, this guide also explores a closely related, more complex derivative, (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt), found in the potent immunosuppressant Cyclosporin (B1163) A.
This document will delve into the structural contributions and biological implications of these methylated threonine residues in three prominent natural products: the immunosuppressant Cyclosporin A, the antiviral and antitumor agent Didemnin B, and the potent cytotoxic compound Dolastatin 15. We will explore their mechanisms of action, present quantitative biological data, detail experimental protocols for their isolation, and provide visual representations of their associated signaling pathways and experimental workflows.
Core Concepts: The Significance of N-Methylation
N-methylation of the peptide backbone introduces several critical changes to a peptide's properties:
-
Increased Proteolytic Resistance: The presence of a methyl group on the amide nitrogen sterically hinders the approach of proteases, thereby increasing the half-life of the peptide in biological systems.
-
Enhanced Membrane Permeability: N-methylation can reduce the number of hydrogen bond donors, leading to a more lipophilic character and facilitating passive diffusion across cell membranes. This is a crucial factor for the oral bioavailability of peptide-based drugs.
-
Conformational Rigidity: The rotation around the C-N bond of the peptide backbone is more restricted, influencing the peptide's three-dimensional structure and pre-organizing it for optimal receptor binding.
Featured Natural Products
This guide will focus on three well-characterized natural products that exemplify the importance of N-methylated amino acids, including a derivative of N-methyl-L-threonine.
Cyclosporin A: A Paradigm of Immunosuppression
Cyclosporin A is a cyclic undecapeptide isolated from the fungus Tolypocladium inflatum. It is a cornerstone immunosuppressive drug used to prevent organ transplant rejection and to treat autoimmune diseases. Its structure is notable for the presence of seven N-methylated amino acids, including the unique (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt) at position 1.[1][2]
Biological Activity and Mechanism of Action:
Cyclosporin A exerts its immunosuppressive effects by inhibiting the phosphatase activity of calcineurin.[3] It first forms a complex with the intracellular protein cyclophilin. This cyclosporin-cyclophilin complex then binds to calcineurin, preventing it from dephosphorylating the nuclear factor of activated T-cells (NFAT).[3][4] As a result, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding pro-inflammatory cytokines such as interleukin-2 (B1167480) (IL-2), a key signaling molecule for T-cell proliferation.[3][5]
Quantitative Data:
| Compound | Target | Assay | IC50 | Reference(s) |
| Cyclosporin A | Calcineurin | In vitro phosphatase activity | ~30 nM | [6] |
| Cyclosporin A | T-cell proliferation (alloantigen-induced) | In vitro | 19 ± 4 µg/L | [7] |
| Cyclosporin A | Interferon-gamma production | In vitro | 8.0 ng/mL | [8] |
| Cyclosporin A | Lymphotoxin/TNF activity | In vitro | 9.5 ng/mL | [8] |
Experimental Protocol: Isolation of Cyclosporin A from Tolypocladium inflatum
This protocol is a generalized procedure based on published methods.[8][9][10][11][12][13]
-
Fermentation: Culture Tolypocladium inflatum in a suitable production medium under submerged aerobic conditions.[10]
-
Extraction: After fermentation, extract the culture broth and mycelium with a water-immiscible organic solvent such as ethyl acetate.[11]
-
Solvent Partitioning: Concentrate the organic extract and partition it between a nonpolar solvent (e.g., petroleum ether) and aqueous methanol (B129727) to remove lipids and other nonpolar impurities.
-
Chromatography:
-
Silica (B1680970) Gel Chromatography: Subject the methanol-rich fraction to column chromatography on silica gel, eluting with a gradient of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[9]
-
Size-Exclusion Chromatography: Further purify the cyclosporin-containing fractions using size-exclusion chromatography on a resin like Sephadex LH-20.[9]
-
-
High-Performance Liquid Chromatography (HPLC): Perform final purification by preparative reversed-phase HPLC to obtain pure Cyclosporin A.[8]
-
Characterization: Confirm the identity and purity of the isolated compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Signaling Pathway:
References
- 1. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. The immunosuppressive drugs cyclosporin A and FK506 inhibit calcineurin phosphatase activity and gene transcription mediated through the cAMP-responsive element in a nonimmune cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of cytokine production by cyclosporine A and G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Facebook [cancer.gov]
- 12. iacld.com [iacld.com]
- 13. Cyclosporine Biosynthesis in Tolypocladium inflatum Benefits Fungal Adaptation to the Environment - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of N-methyl-L-threonine (H-Thr(Me)-OH): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-methyl-L-threonine (H-Thr(Me)-OH), a derivative of the essential amino acid L-threonine. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed experimental protocols for data acquisition, and provides visualizations of the analytical workflow.
Spectroscopic Data
The following sections present the available and inferred spectroscopic data for N-methyl-L-threonine. Due to the limited availability of directly published complete datasets for this specific derivative, data for the parent compound, L-threonine, and related diastereomers are included for comparative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the known and expected chemical shifts for N-methyl-L-threonine.
Table 1: ¹³C NMR Spectral Data
| Carbon Atom | Expected Chemical Shift (δ) in ppm for N-methyl-L-threonine | Reference Chemical Shift (δ) in ppm for L-threonine | Reference Chemical Shift (δ) in ppm for N-methyl-L-allo-threonine (in D₂O)[1] |
| C=O (Carboxyl) | ~170-175 | 175.69 | Not Available |
| Cα (CH-NHCH₃) | ~60-65 | 63.17 | Not Available |
| Cβ (CH-OH) | ~65-70 | 68.68 | Not Available |
| Cγ (CH₃) | ~20-25 | 22.18 | Not Available |
| N-CH₃ | ~30-35 | - | Not Available |
Note: Expected chemical shifts for N-methyl-L-threonine are estimated based on the data for L-threonine and general substituent effects. A ¹³C NMR spectrum for N-methyl-L-threonine is available on PubChem.[2]
Table 2: ¹H NMR Spectral Data
| Proton | Expected Chemical Shift (δ) in ppm for N-methyl-L-threonine | Expected Multiplicity | Reference Chemical Shift (δ) in ppm for L-threonine | Reference Multiplicity for L-threonine |
| Hα (CH-NHCH₃) | ~3.0-3.5 | Doublet | 3.58 | Doublet |
| Hβ (CH-OH) | ~4.0-4.5 | Multiplet | 4.25 | Multiplet |
| Hγ (CH₃) | ~1.2-1.4 | Doublet | 1.32 | Doublet |
| N-H | Variable | Singlet (broad) | Variable | Broad |
| O-H | Variable | Singlet (broad) | Variable | Broad |
| N-CH₃ | ~2.5-3.0 | Singlet | - | - |
Note: Expected chemical shifts and multiplicities for N-methyl-L-threonine are inferred from the structure and data for L-threonine.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic IR absorption bands for N-methyl-L-threonine are presented in Table 3, based on the known spectrum of L-threonine.
Table 3: FTIR Spectral Data
| Functional Group | Expected Wavenumber (cm⁻¹) for N-methyl-L-threonine | Reference Wavenumber (cm⁻¹) for L-threonine[3] |
| O-H stretch (alcohol) | 3400-3200 (broad) | 3433 |
| N-H stretch (secondary amine) | 3400-3300 (medium) | 3026 (for NH₃⁺ stretch) |
| C-H stretch (alkane) | 3000-2850 | 2981 |
| C=O stretch (carboxylic acid) | 1725-1700 | 1625 |
| N-H bend (amine) | 1650-1580 | 1521 (for NH₃⁺ bend) |
| C-O stretch (alcohol) | 1260-1050 | 1109 |
| C-N stretch (amine) | 1250-1020 | 907 (for CCN stretch) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For N-methyl-L-threonine, high-resolution mass spectrometry is essential for accurate mass determination.
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₅H₁₁NO₃[2][4] |
| Molecular Weight | 133.15 g/mol [2][4] |
| Exact Mass | 133.0739 g/mol [1][2] |
| Common Ionization Techniques | Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Expected Fragmentation Patterns | Loss of H₂O, loss of COOH, cleavage of the Cα-Cβ bond. |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for N-methyl-L-threonine. These protocols are based on standard practices for the analysis of amino acid derivatives.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of N-methyl-L-threonine and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard (e.g., TMS or DSS).
Instrumentation and Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Acquisition Parameters: Spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Acquisition Parameters: Spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
Number of Scans: 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum and pick peaks in both ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid N-methyl-L-threonine powder directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS10).
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the empty ATR crystal should be collected before running the sample.
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.
-
Perform an ATR correction if necessary.
-
Label the major peaks with their corresponding wavenumbers.
Mass Spectrometry
Sample Preparation (for ESI-MS):
-
Prepare a stock solution of N-methyl-L-threonine in a suitable solvent (e.g., water, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for electrospray ionization, typically containing a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
Instrumentation and Data Acquisition:
-
Instrument: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.
-
Acquisition Parameters:
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
For MS/MS (Fragmentation Analysis): Select the [M+H]⁺ ion for collision-induced dissociation (CID) and acquire the fragment ion spectrum.
-
Data Processing:
-
Process the raw data to obtain the mass spectrum.
-
Determine the accurate mass of the molecular ion and compare it to the theoretical exact mass of N-methyl-L-threonine.
-
Analyze the fragmentation pattern in the MS/MS spectrum to confirm the molecular structure.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different techniques.
References
N-Methylation of Peptide Backbones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of a peptide backbone, is a potent and widely adopted strategy in medicinal chemistry. This seemingly subtle modification can profoundly enhance the therapeutic properties of peptides by altering their three-dimensional structure, which in turn governs their biological activity, metabolic stability, and membrane permeability.[1] This guide provides a comprehensive overview of the core principles of N-methylation, summarizing key quantitative data, detailing experimental protocols, and visualizing fundamental concepts and workflows.
The Core Impact of N-Methylation on Peptide Properties
The introduction of a methyl group to the amide nitrogen induces several critical changes that can transform a promising peptide lead into a viable drug candidate.[2]
Enhanced Proteolytic Stability: One of the most significant advantages of N-methylation is the increased resistance to enzymatic degradation.[3] The methyl group sterically hinders the approach of proteases and disrupts the hydrogen-bonding patterns necessary for enzyme recognition and cleavage, leading to a longer in vivo half-life.[3][4]
Improved Cell Permeability and Bioavailability: N-methylation can significantly enhance a peptide's ability to cross cellular membranes, a crucial factor for oral bioavailability and targeting intracellular proteins.[2] This is achieved by reducing the number of hydrogen bond donors, which lowers the energetic penalty for the peptide to move from an aqueous environment into the hydrophobic lipid bilayer of the cell membrane.[2] The addition of a methyl group also increases the overall lipophilicity of the peptide.[2][3]
Conformational Control and Receptor Affinity: By introducing steric hindrance, N-methylation restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles, reducing the peptide's conformational flexibility.[2] This can pre-organize the peptide into its bioactive conformation, potentially increasing receptor binding affinity and selectivity.[1][2] However, the effect is context-dependent and can also lead to a decrease in affinity if the induced conformation is not optimal for receptor binding.[3] N-methylation also promotes the formation of cis-amide bonds, which are typically energetically unfavorable in unmodified peptides. This ability to induce a cis peptide bond is crucial for mimicking β-turns or achieving unique bioactive geometries.[1]
Data Presentation: Quantitative Effects of N-Methylation
The following tables summarize the quantitative impact of N-methylation on key peptide properties.
Table 1: Effect of N-Methylation on Receptor Binding Affinity
| Peptide/Analog | Target Receptor | Modification | Ki (nM) | Fold Change in Affinity |
| Somatostatin (B550006) Octapeptide Analog | Somatostatin Receptors | Parent (unmodified) | - | - |
| hsst1 | N-Me-Phe8 | >1000 | Decrease | |
| hsst2 | N-Me-Phe8 | 1.8 | ~1.5-fold increase | |
| hsst3 | N-Me-Phe8 | 291 | ~2-fold decrease | |
| hsst4 | N-Me-Phe8 | >1000 | Decrease | |
| hsst5 | N-Me-Phe8 | 118 | ~3-fold decrease | |
| Cyclic Enkephalin Analog | Opioid Receptors | Parent (unmodified) | μ: 0.8, δ: 12, κ: 2500 | - |
| N-Me-Tyr1 | μ: 1.5, δ: 15, κ: 3000 | Slight Decrease | ||
| N-Me-Phe4 | μ: 0.5, δ: 5, κ: 1500 | Increase |
Data adapted from a study on N-methylated somatostatin and enkephalin analogues.[5]
Table 2: Effect of N-Methylation on Proteolytic Stability
| Peptide | Protease | Modification | Half-life (t1/2) |
| Model Peptide A | Trypsin | Unmodified | < 5 min |
| N-Me-Arg | > 240 min | ||
| Model Peptide B | Chymotrypsin | Unmodified | ~ 30 min |
| N-Me-Phe | > 360 min |
Conceptual data based on typical observations of increased stability.[4]
Table 3: Effect of N-Methylation on Cell Permeability and Oral Bioavailability
| Peptide | Modification | Caco-2 Permeability (Papp, 10-6 cm/s) | Oral Bioavailability (%) |
| Cyclic Hexapeptide | Unmethylated | < 0.1 | Not Reported |
| Mono-N-methylated | 1.2 | Not Reported | |
| Di-N-methylated | 3.5 | Not Reported | |
| Tri-N-methylated | 4.0 | 10-28%[6][7] |
Data adapted from studies on cyclic peptides.[6][7][8]
Mandatory Visualization
Caption: Workflow for the synthesis and evaluation of N-methylated peptides.[3]
Caption: Conceptual mechanism of action for N-methylated peptides.[3]
Caption: On-resin N-methylation workflow.[9]
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of N-methylated peptides.
Solid-Phase Synthesis of N-Methylated Peptides
A common method involves the use of the o-nitrobenzenesulfonyl (o-NBS) protecting group for the secondary amine.[5]
Materials:
-
Fmoc-protected amino acids
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF)
-
Coupling reagents (e.g., HATU, HBTU)
-
Diisopropylethylamine (DIEA)
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Collidine
-
Methyl iodide (MeI)
-
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
Protocol:
-
Peptide Synthesis: Synthesize the linear peptide on the solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid to be methylated using 20% piperidine in DMF.
-
On-Resin N-Methylation:
-
Sulfonylation: Treat the deprotected resin with o-NBS-Cl and collidine in DMF.
-
Methylation: Add MeI and MTBD in DMF to the sulfonated resin.
-
Desulfonylation: Remove the o-NBS group with 2-mercaptoethanol and DBU in DMF.
-
-
Coupling of the next amino acid: The coupling of an amino acid onto an N-methylated residue is often sterically hindered and may require stronger coupling reagents (e.g., HATU) and longer reaction times or microwave assistance.[9][10]
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the N-methylated peptide using mass spectrometry and NMR.
Protease Stability Assay
This protocol describes a method to compare the stability of an N-methylated peptide to its non-methylated counterpart in the presence of a protease using RP-HPLC.[11]
Materials:
-
Purified peptides (N-methylated and non-methylated)
-
Protease (e.g., trypsin, chymotrypsin)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system with a C18 column
Protocol:
-
Reaction Setup: Prepare stock solutions of the peptides and protease in the reaction buffer. In separate tubes, incubate a known concentration of each peptide (e.g., 1 mg/mL) with the protease (e.g., 1:100 enzyme-to-substrate ratio) at 37°C. Include a control sample for each peptide without the enzyme.[11]
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube and quench the enzymatic reaction by adding the quenching solution.
-
RP-HPLC Analysis: Analyze the samples by RP-HPLC. Monitor the absorbance at a suitable wavelength (e.g., 214 or 280 nm).[12]
-
Data Analysis: Integrate the peak area of the intact peptide at each time point. Plot the percentage of remaining intact peptide versus time. Calculate the half-life (t½) of each peptide under the assay conditions. Compare the degradation profiles and half-lives of the N-methylated and non-methylated peptides.[11]
Caco-2 Permeability Assay
This protocol provides a method to assess the intestinal permeability of a peptide using the Caco-2 cell line as an in vitro model of the intestinal epithelium.[11]
Materials:
-
Caco-2 cells
-
Transwell plates
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test peptide and control compounds (high and low permeability)
-
LC-MS/MS system for quantification
Protocol:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed, and the transepithelial electrical resistance (TEER) indicates tight junction formation.
-
Assay Setup: Wash the cell monolayers with transport buffer. Add the test peptide and control compounds to the apical (donor) side of the Transwell. Add fresh transport buffer to the basolateral (receiver) side.
-
Sampling: At specified time intervals, collect samples from the basolateral chamber and replace with fresh buffer.
-
Quantification: Analyze the concentration of the peptide in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. Compare the Papp value of the test peptide to those of the high and low permeability controls to classify its permeability potential.[11]
Conclusion
N-methylation of the peptide backbone is a powerful and versatile tool in peptide drug design. By providing conformational constraint, increasing proteolytic stability, and improving cell permeability, this modification can transform peptide leads with poor drug-like properties into viable clinical candidates.[2] A thorough understanding of the synthetic methodologies, analytical techniques, and the multifaceted effects of N-methylation is crucial for its successful application in the development of novel peptide therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
N-Methylated Peptides: A Technical Guide to Enhanced Therapeutic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide-based therapeutics offer significant promise in medicine due to their high specificity and potency. However, their widespread clinical application is often hindered by inherent pharmacokinetic weaknesses, such as susceptibility to enzymatic degradation and poor cell permeability.[1][2] A key chemical modification strategy to overcome these limitations is the N-methylation of the peptide backbone. This involves the substitution of an amide proton with a methyl group, a subtle alteration that imparts profound and advantageous changes to the peptide's physicochemical and biological properties.[1][3] This in-depth guide explores the core principles of N-methylated peptides, their synthesis, and their enhanced properties, providing researchers and drug developers with the foundational knowledge to leverage this powerful tool. The naturally occurring immunosuppressant Cyclosporin A, which contains seven N-methylated amino acids, serves as a prominent example of the successful clinical application of this strategy.[1]
Core Properties of N-Methylated Peptides
N-methylation of the peptide backbone introduces significant changes that can enhance a peptide's therapeutic potential. These modifications primarily influence the peptide's conformation, stability, and permeability.
Conformational Control and Receptor Affinity
The introduction of a methyl group to the amide nitrogen imposes significant conformational constraints on the peptide backbone.[1][4] This steric hindrance restricts the rotation around the peptide bond, which can lock the peptide into a more defined and bioactive conformation.[2][4] This pre-organization of the peptide can lead to enhanced binding affinity for its target receptor.[1] However, it is important to note that if the induced conformation is not optimal for receptor binding, a decrease in activity may be observed.[2] This makes N-methylation a powerful tool for structure-activity relationship (SAR) studies.[1] A key conformational effect of N-methylation is the increased propensity for cis-amide bonds, which are typically energetically unfavorable in unmodified peptides.[4]
Enhanced Proteolytic Stability
One of the most significant advantages of N-methylation is the increased resistance to enzymatic degradation.[2] The methyl group sterically hinders the approach of proteases, and the removal of the amide proton disrupts the hydrogen-bonding interactions necessary for enzyme recognition and cleavage.[2][5] This enhanced stability leads to a longer in vivo half-life of the peptide therapeutic.[2]
Improved Cell Permeability and Bioavailability
N-methylation can significantly improve a peptide's ability to cross cell membranes, a critical factor for oral bioavailability and for targeting intracellular proteins.[3][6] This is achieved through two primary mechanisms:
-
Reduced Hydrogen Bond Donors: The substitution of the amide proton with a methyl group eliminates a hydrogen bond donor. This reduces the energetic penalty required for the peptide to move from an aqueous environment into the hydrophobic lipid bilayer of the cell membrane.[2][6]
-
Increased Lipophilicity: The addition of a methyl group increases the overall lipophilicity of the peptide, further promoting its partitioning into the cell membrane.[2][3]
Quantitative Data on N-Methylated Peptides
The following tables summarize quantitative data illustrating the impact of N-methylation on peptide properties.
Table 1: Impact of N-Methylation on Receptor Binding Affinity
| Peptide | Modification | Target Integrin | IC50 (nM) | Selectivity (αvβ3/αIIbβ3) |
| L1 | Non-methylated | αvβ3 | 180 | 1 |
| P5 | N-methylated Valine | αvβ3 | 90 | 10 |
| L1 | Non-methylated | αIIbβ3 | 180 | |
| P5 | N-methylated Valine | αIIbβ3 | 900 |
Data generalized from structure-activity relationship studies of cyclic RGD peptides.[1]
Table 2: Effect of N-Methylation on Proteolytic Stability
| Peptide | Modification | Half-life in Human Serum (t½) |
| Peptide A | Unmodified | 15 minutes |
| Peptide A | N-methylated at P1 | 120 minutes |
| Peptide B | Unmodified | 35 minutes |
| Peptide B | N-methylated at P2 | > 240 minutes |
Illustrative data demonstrating the trend of increased stability.[5]
Table 3: Influence of N-Methylation on Cell Permeability
| Peptide | N-Methylation | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| Cyclic Hexapeptide | 0 | < 0.5 |
| 1 | 2.5 | |
| 2 | 5.0 | |
| 3 | 8.0 |
Data represents a general trend observed in Caco-2 permeability assays.[7][8]
Experimental Protocols
Solid-Phase Synthesis of N-Methylated Peptides
The synthesis of N-methylated peptides presents challenges, primarily due to the steric hindrance caused by the methyl group, which can lead to slower and less efficient coupling reactions.[9] Microwave-assisted synthesis can be beneficial in these cases.[10]
Materials:
-
Fmoc-protected amino acids
-
Fmoc-N-methyl-amino acids
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
Coupling reagents (e.g., HATU, HBTU)[11]
-
Base (e.g., DIEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)[1]
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.[9]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.[3]
-
Amino Acid Activation: In a separate vessel, pre-activate the Fmoc-amino acid (4 equivalents) with a coupling reagent like HATU (4 equivalents) and a base such as DIEA (8 equivalents) in DMF.[9][11]
-
Coupling: Add the activated amino acid solution to the resin and agitate. For coupling to an N-methylated residue, this step may require longer reaction times or double coupling.[3][9]
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.[3]
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.[1][3]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
Protease Stability Assay
This assay compares the stability of an N-methylated peptide to its non-methylated counterpart in the presence of a protease.[1]
Materials:
-
Purified N-methylated and non-methylated peptides
-
Protease (e.g., trypsin, chymotrypsin)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system with a C18 column
Procedure:
-
Reaction Setup: Prepare stock solutions of the peptides and protease in the reaction buffer.
-
Incubation: In separate tubes, incubate each peptide with the protease at 37°C.
-
Time Points: At various time points, withdraw an aliquot of the reaction mixture and quench the enzymatic reaction by adding the quenching solution.
-
Analysis: Analyze the samples by RP-HPLC to determine the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation profile and calculate the half-life (t½) of each peptide.[1]
Caco-2 Permeability Assay
This in vitro assay assesses the intestinal permeability of a peptide using the Caco-2 cell line, which forms a monolayer that mimics the intestinal epithelium.[1][6]
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Test peptides and control compounds (high and low permeability)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and monolayer formation.[6]
-
Monolayer Integrity Test: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.[6]
-
Permeability Assay:
-
Add the test peptide solution to the apical (donor) side of the Transwell®.
-
Add fresh HBSS to the basolateral (receiver) side.
-
Incubate at 37°C.
-
At specified time intervals, take samples from the receiver chamber.
-
-
Sample Analysis: Quantify the peptide concentration in the collected samples using a validated LC-MS/MS method.[6]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[1][2]
Visualizations: Workflows and Signaling Pathways
Conclusion
N-methylation is a potent and versatile strategy in peptide drug design.[2] By enhancing proteolytic stability, improving cell permeability, and providing conformational control, this modification can transform a promising peptide lead into a viable drug candidate.[2][3] A systematic approach to the design, synthesis, and evaluation of N-methylated peptides is crucial for unlocking their full therapeutic potential.[2] The detailed protocols and compiled data within this guide offer a solid foundation for researchers to harness the power of N-methylation in their drug development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 11. peptide.com [peptide.com]
Methodological & Application
Application Notes and Protocols for the Incorporation of H-Thr(Me)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids, such as N-methyl-L-threonine (H-Thr(Me)-OH), into peptide sequences is a key strategy in medicinal chemistry to enhance metabolic stability, improve cell permeability, and modulate conformation. However, the synthesis of peptides containing N-methylated residues via Solid-Phase Peptide Synthesis (SPPS) presents significant challenges due to the steric hindrance and reduced nucleophilicity of the secondary amine. This document provides detailed application notes and protocols for the successful incorporation of this compound into synthetic peptides.
The primary challenge in coupling this compound, or its N-terminally protected form (e.g., Fmoc-Thr(Me)-OH), is the slow reaction kinetics, which can lead to incomplete coupling and the formation of deletion sequences.[1] Consequently, the choice of coupling reagents and reaction conditions is critical to achieving high yields and purity. This guide will cover recommended coupling strategies, detailed experimental protocols, and methods for monitoring and mitigating common side reactions.
Protecting Group Strategy
For the incorporation of this compound, the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is recommended.[2] The N-terminus of this compound is protected with the base-labile Fmoc group, while the side chain hydroxyl group is typically protected with an acid-labile group such as tert-butyl (tBu). The general SPPS cycle involves the iterative removal of the Fmoc group with a piperidine (B6355638) solution, followed by the coupling of the next Fmoc-protected amino acid.
Coupling Reagents and Conditions
Standard coupling reagents may prove inefficient for acylating the sterically hindered N-methyl amine of threonine. Therefore, more potent coupling reagents are required. The selection of the appropriate coupling reagent and optimization of reaction conditions are crucial for maximizing coupling efficiency. Below is a summary of recommended coupling reagents and their typical conditions for the incorporation of Fmoc-Thr(Me)-OH.
| Coupling Reagent | Activator/Base | Equivalents (Fmoc-AA:Reagent:Base) | Solvent | Typical Reaction Time | Key Considerations |
| HATU | DIEA or NMM | 1 : 0.95 : 2 | DMF or NMP | 1 - 4 hours | Highly efficient for sterically hindered couplings. Pre-activation of 1-5 minutes is often recommended. Use of excess base can promote racemization. |
| PyBOP | DIEA or NMM | 1 : 1 : 2 | DMF or NMP | 2 - 6 hours | A well-established reagent for difficult couplings. Byproducts are less hazardous than those of BOP. |
| PyBrOP | DIEA | 1 : 1 : 3 | DCM or DMF | 1 - 2 hours | A more reactive phosphonium (B103445) salt-based reagent, particularly effective for N-methylated amino acids.[1] Should be handled with care due to its reactivity. |
| DIC/HOAt | - | 1 : 1 : 1 | DMF or DCM | 4 - 12 hours | A carbodiimide-based method with a less nucleophilic additive to minimize side reactions. Generally requires longer reaction times. |
| COMU | DIEA | 1 : 1 : 2 | DMF | 30 min - 2 hours | A third-generation uronium/aminium salt that is highly efficient and has a lower propensity for racemization. |
Note: The exact equivalents and reaction times may need to be optimized based on the specific peptide sequence and the resin used. Monitoring the coupling reaction is highly recommended.
Experimental Protocols
The following protocols provide a general framework for the manual solid-phase synthesis of a peptide containing this compound using the Fmoc/tBu strategy. These can be adapted for automated peptide synthesizers.
Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Rink Amide or Wang resin) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for another 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times).
Coupling of Fmoc-Thr(Me)-OH (HATU Protocol)
This protocol is recommended as a starting point due to the high efficiency of HATU for hindered couplings.
-
In a separate vial, dissolve Fmoc-Thr(Me)-OH (3 eq. relative to resin loading) and HATU (2.85 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6 eq.) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-4 hours.
-
Monitor the coupling reaction for completion (see Section 5).
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).
Capping of Unreacted Amines (Optional but Recommended)
To prevent the formation of deletion sequences, any unreacted N-terminal amines can be capped.
-
Prepare a capping solution of acetic anhydride (B1165640) and DIEA in DMF (e.g., 5:6:89 v/v/v).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Drain the solution and wash the resin with DMF (3-5 times).
Cleavage and Deprotection
-
After the final Fmoc deprotection and any N-terminal modification, wash the peptidyl-resin with dichloromethane (B109758) (DCM).
-
Dry the resin under a stream of nitrogen or in a desiccator.
-
Prepare a cleavage cocktail. A standard cocktail for peptides with common protecting groups is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% water, 5% phenol, 5% thioanisole, and 2.5% 1,2-ethanedithiol (B43112) (EDT).
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (10-fold volume excess).
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.
Monitoring Coupling Reactions
Due to the difficulty of coupling N-methylated amino acids, it is crucial to monitor the reaction to ensure completion.
-
Kaiser Test (Ninhydrin Test): This test is suitable for detecting primary amines but will give a negative result for the N-methylated amine of threonine. It is useful for confirming the completion of coupling to a primary amine in the preceding step.
-
Chloranil Test: This test can be used to detect secondary amines and is therefore suitable for monitoring the presence of unreacted N-methyl threonine. A positive result (blue-green color) indicates incomplete coupling.
-
Bromothymol Blue Test: A small sample of the resin is washed and treated with a bromothymol blue solution. A blue to green color indicates an incomplete reaction, while a yellow color signifies a complete coupling.[1]
Potential Side Reactions and Mitigation
The synthesis of peptides containing this compound can be prone to specific side reactions.
-
Racemization: The use of strong activating agents and excess base can increase the risk of epimerization at the alpha-carbon of the activated amino acid. Using additives like HOAt or Oxyma Pure and minimizing the pre-activation time can help to suppress racemization.
-
Diketopiperazine Formation: This can occur after the dipeptide stage, especially if proline or another N-alkylated amino acid is in the second position. The cyclization and cleavage of the dipeptide from the resin can be minimized by quickly coupling the third amino acid.
-
Aspartimide Formation: If an aspartic acid residue is present in the sequence, repeated exposure to piperidine during Fmoc deprotection can lead to aspartimide formation. Using a faster deprotection protocol or incorporating protecting groups like 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl (Oxyma-B) on the aspartate side chain can mitigate this.
Diagrams
General SPPS Workflow for Incorporating this compound
Caption: General workflow for SPPS incorporating this compound.
Decision Pathway for Coupling Strategy
Caption: Decision pathway for optimizing the coupling of Fmoc-Thr(Me)-OH.
References
Application Notes and Protocols for the Coupling of N-Methyl-L-Threonine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties. N-methylation can increase metabolic stability, improve membrane permeability, and constrain peptide conformation, often leading to enhanced potency and oral bioavailability.[1][2] N-methyl-L-threonine, with its unique structural features, is a valuable building block in the design of novel peptide-based therapeutics.
However, the coupling of N-methylated amino acids, including N-methyl-L-threonine, presents significant challenges primarily due to steric hindrance at the secondary amine.[3] This steric bulk can lead to slower reaction times, incomplete coupling, and an increased risk of epimerization.[4] Therefore, the selection of appropriate coupling reagents and optimized protocols is critical for the successful synthesis of peptides containing N-methyl-L-threonine.
These application notes provide a comprehensive overview of the recommended coupling reagents, detailed experimental protocols for both solid-phase and solution-phase synthesis, and troubleshooting strategies for the efficient incorporation of N-methyl-L-threonine.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is crucial for achieving high yields and minimizing side reactions when incorporating sterically hindered amino acids like N-methyl-L-threonine. The following tables summarize the performance of commonly used coupling reagents.
Table 1: Quantitative Data on Coupling Efficiency and Epimerization of Threonine Derivatives
While specific quantitative data for N-methyl-L-threonine is limited, the following data for glycosylated threonine derivatives provides valuable insights into reagent performance with sterically hindered threonine residues.
| Coupling Reagent | Activating Additive | Base | Yield (%) | Epimerization (%) | Reference |
| HATU | HOAt | DIPEA | 98.3 | ≤1.5 | [5] |
| HBTU | HOBt | DIPEA | ~95-98 | Moderate | [6][7] |
| PyBOP | HOBt | DIPEA | ~95 | Moderate | [6][7] |
| COMU | - | DIPEA | >99 | Low | [6][7][8] |
Table 2: Qualitative Comparison of Coupling Reagents for N-Methylated Amino Acids
This table provides a general overview of the suitability of various coupling reagents for N-methylated amino acids based on literature reports.
| Coupling Reagent | Reagent Type | Suitability for N-Methylated Amino Acids | Key Considerations |
| HATU | Uronium/Aminium Salt | Highly Recommended | High coupling efficiency and reduced epimerization.[9][10] |
| HCTU | Uronium/Aminium Salt | Recommended | Often more effective than HBTU for hindered couplings. |
| PyAOP | Phosphonium Salt | Highly Recommended | Particularly effective for coupling N-methylated amino acids. |
| PyBroP | Phosphonium Salt | Highly Recommended | High reactivity, suitable for difficult couplings.[11] |
| COMU | Uronium/Aminium Salt | Highly Recommended | High efficiency, good solubility, and a safer alternative to HOBt/HOAt-based reagents.[8] |
| HBTU/TBTU | Uronium/Aminium Salt | Less Effective | Generally lower yields and longer reaction times compared to HATU.[10] |
| DCC/DIC | Carbodiimide | Not Recommended (without additives) | Prone to slow reactions and significant epimerization. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing N-Methyl-L-Threonine
This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide incorporating Fmoc-N-methyl-L-Thr(tBu)-OH using HATU as the coupling reagent.
Materials:
-
Fmoc-N-methyl-L-Thr(tBu)-OH
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), 20% (v/v) in DMF
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
-
Bromophenol blue test solution
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling of Fmoc-N-methyl-L-Thr(tBu)-OH:
-
In a separate vial, dissolve Fmoc-N-methyl-L-Thr(tBu)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate the mixture by stirring for 1-2 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings (e.g., coupling to another N-methylated residue), the reaction time may be extended or a double coupling may be necessary.
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of the resin and wash it with DMF and DCM.
-
Perform the bromophenol blue test. A yellow color indicates complete coupling, while a blue or green color suggests incomplete coupling. The standard ninhydrin (B49086) test will not work for secondary amines.[10]
-
If the coupling is incomplete, drain the reaction solution and repeat the coupling step with a fresh solution of activated amino acid.
-
-
Washing: Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Solution-Phase Coupling of N-Methyl-L-Threonine
This protocol describes a general procedure for coupling a protected N-methyl-L-threonine to an amino acid ester in solution.
Materials:
-
Boc-N-methyl-L-Thr(tBu)-OH (or other suitably protected derivative)
-
Amino acid methyl or benzyl (B1604629) ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
HATU or COMU
-
DIPEA
-
DMF or DCM (anhydrous)
-
Ethyl acetate (B1210297) (EtOAc)
-
1M HCl (aqueous)
-
Saturated NaHCO₃ solution (aqueous)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Reactant Preparation:
-
In a round-bottom flask, dissolve the amino acid ester hydrochloride (1 eq.) in DMF and cool to 0 °C.
-
Add DIPEA (1.1 eq.) to neutralize the hydrochloride salt and stir for 10 minutes.
-
-
Activation and Coupling:
-
In a separate flask, dissolve Boc-N-methyl-L-Thr(tBu)-OH (1 eq.) and HATU (1 eq.) or COMU (1 eq.) in DMF.
-
Add DIPEA (2 eq.) to this solution and stir for 1-2 minutes for pre-activation.
-
Add the activated N-methyl-L-threonine solution to the flask containing the amino acid ester at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting protected dipeptide by column chromatography on silica (B1680970) gel.
Mandatory Visualization
Caption: Workflow for the synthesis and evaluation of a peptide containing N-methyl-L-threonine.
Signaling Pathway Diagram
As specific signaling pathways for peptides containing N-methyl-L-threonine are diverse and depend on the overall peptide sequence, a generalized diagram illustrating the role of threonine in cellular signaling is provided. Threonine itself is a crucial component of many proteins involved in signaling cascades and its phosphorylation is a key regulatory mechanism. N-methylation can modulate the peptide's interaction with its target protein within these pathways.
Caption: Generalized signaling pathway involving a threonine-containing peptide.
References
- 1. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pnas.org [pnas.org]
- 10. peptide.com [peptide.com]
- 11. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Efficient Incorporation of H-Thr(Me)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids, such as N-methyl-L-threonine (H-Thr(Me)-OH), into peptide sequences is a valuable strategy in medicinal chemistry. This modification can significantly enhance the pharmacological properties of peptides by increasing their metabolic stability, improving membrane permeability, and conferring conformational rigidity. However, the steric hindrance introduced by the N-methyl group presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions, lower yields, and an increased risk of epimerization.[1] The selection of a highly efficient coupling reagent is therefore critical for the successful synthesis of N-methylated peptides.
These application notes provide a comparative overview of the most effective coupling reagents for the incorporation of this compound and other sterically hindered N-methylated amino acids. Detailed protocols for the recommended coupling methods are provided to guide researchers in achieving high coupling efficiencies and minimizing side reactions.
Data Presentation: Comparison of Key Coupling Reagents
The choice of coupling reagent is paramount for the successful incorporation of this compound. The following table summarizes the performance of several highly effective reagents for this purpose. The data is compiled from a combination of literature reports on sterically hindered and N-methylated amino acids.
| Coupling Reagent | Activating Additive | Base | Coupling Efficiency for Hindered Residues | Risk of Epimerization | Key Characteristics & Recommendations |
| HATU | Internal (HOAt) | DIEA, 2,4,6-collidine | Very High | Low to Moderate | The "gold standard" for difficult couplings, including N-methylated amino acids.[2] Its high reactivity can sometimes lead to epimerization with sensitive residues if pre-activation times are prolonged.[3] |
| PyAOP | Internal (HOAt) | DIEA | Very High | Low | A highly effective phosphonium (B103445) salt reagent, particularly recommended for coupling N-methylated amino acids to other N-methylated residues.[4] |
| COMU | Internal (OxymaPure) | DIEA | Very High | Low | A third-generation uronium salt with reactivity comparable or superior to HATU for hindered couplings.[1] It is based on the non-explosive OxymaPure, offering a better safety profile.[1][5] |
| PyBOP/HOAt | HOAt | DIEA | High | Low | The combination of the phosphonium salt PyBOP with the additive HOAt significantly enhances its efficiency for coupling sterically hindered amino acids. |
Experimental Protocols
The following are detailed protocols for the incorporation of Fmoc-Thr(Me)-OH using the highly recommended coupling reagent, HATU. This protocol can be adapted for other potent coupling reagents like PyAOP and COMU with minor modifications to the equivalents used.
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol is based on a 0.1 mmol scale.
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-Thr(Me)-OH
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine (B6355638), 20% (v/v) in DMF
-
Dichloromethane (DCM)
-
Methanol
-
Bromophenol Blue monitoring solution
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve Fmoc-Thr(Me)-OH (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in a minimal amount of DMF.
-
Add DIEA (8 equivalents, 0.8 mmol) to the solution.
-
Gently swirl the vial and allow the mixture to pre-activate for 1-2 minutes. Note: Prolonged pre-activation can increase the risk of epimerization.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Ensure there is enough solvent to keep the resin well-suspended.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings (e.g., coupling to another N-methylated residue), the reaction time may be extended, or a double coupling may be necessary.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and wash them with DMF.
-
Perform a Bromophenol Blue test. A yellow color indicates complete coupling, while a blue or green color suggests incomplete reaction. The ninhydrin (B49086) test is not suitable for secondary amines like N-methylated amino acids.
-
-
Washing:
-
Once the coupling is complete (or the desired reaction time is reached), drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min) to remove any residual reagents and byproducts.
-
-
Double Coupling (Optional, if required):
-
If the coupling is incomplete, repeat steps 3-6.
-
Protocol 2: Microwave-Assisted SPPS for this compound Incorporation
Microwave irradiation can significantly accelerate the coupling of sterically hindered amino acids.
Materials and Reagents:
-
Same as Protocol 1, with NMP (N-Methyl-2-pyrrolidone) as a suitable alternative solvent.
Procedure:
-
Resin Preparation: Swell the resin in DMF or NMP in a microwave-safe reaction vessel.
-
Fmoc Deprotection: Perform Fmoc deprotection as described in Protocol 1, which can also be accelerated using microwave irradiation according to the instrument's guidelines.
-
Reagent Addition:
-
In a separate vial, prepare the activated amino acid solution as described in Protocol 1.
-
Add the activated solution to the deprotected resin.
-
-
Microwave-Assisted Coupling:
-
Place the reaction vessel in the microwave peptide synthesizer.
-
Apply microwave energy at a constant temperature (e.g., 50-75°C) for a defined period (e.g., 5-30 minutes). Optimization of temperature and time may be required for specific sequences.
-
-
Post-Coupling Workup:
-
After the microwave program is complete, monitor the coupling using the Bromophenol Blue test.
-
Wash the resin as described in Protocol 1.
-
Mandatory Visualizations
Caption: General workflow for one cycle of N-methyl amino acid incorporation in SPPS.
Caption: Activation and coupling pathway using HATU.
Troubleshooting and Key Considerations
-
Incomplete Coupling: This is the most common issue. Employing a "double coupling" strategy is often effective. Switching to a more potent reagent like PyAOP or COMU, or increasing the reaction temperature (e.g., via microwave synthesis), can also improve yields.
-
Epimerization: While the recommended reagents have a low propensity for causing epimerization, this side reaction can occur, especially with prolonged activation times and the use of strong, non-hindered bases. Minimize pre-activation times and consider using a more hindered base like 2,4,6-collidine if epimerization is a concern.
-
Guanidinylation: Uronium/aminium reagents like HATU can react with the free N-terminal amine to form an irreversible guanidinium (B1211019) cap, terminating the peptide chain. This is more likely if the coupling reagent is used in large excess or if the carboxylic acid activation is slow. Pre-activating the amino acid for a short period (1-2 minutes) before adding it to the resin minimizes this side reaction.
-
Difficult Couplings: Coupling an N-methylated amino acid onto another N-methylated residue is particularly challenging. In these cases, a double coupling, increased reagent equivalents, and/or elevated temperatures are often necessary to drive the reaction to completion.
References
Application Note: Efficient Peptide Coupling of N-Methylated Amino Acids Using HATU
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-methylation is a key modification in peptide drug discovery, known to enhance metabolic stability, membrane permeability, and conformational rigidity.[1] However, the incorporation of N-methylated (N-Me) amino acids presents a significant synthetic challenge. The steric hindrance from the N-methyl group, combined with the reduced nucleophilicity of the secondary amine, slows down peptide bond formation, often leading to incomplete reactions and racemization.[1][2][3] O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) has emerged as a highly effective third-generation coupling reagent to overcome these challenges, demonstrating superior performance for sterically hindered couplings.[4][5][6][7]
Mechanism of Action
HATU's efficacy lies in its rapid conversion of a carboxylic acid into a highly reactive OAt-active ester.[4][7][8] This process minimizes the time the amino acid remains in an activated state, thereby reducing the risk of racemization.[4][9] The reaction proceeds through the following key steps, typically in a polar aprotic solvent like N,N-Dimethylformamide (DMF):[4][8]
-
Deprotonation: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, deprotonates the carboxylic acid.[4][10]
-
Activation: The resulting carboxylate anion attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt.[8][9]
-
Active Ester Formation: The displaced 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) anion rapidly attacks the isouronium salt, generating the highly reactive OAt-active ester and releasing tetramethylurea as a byproduct.[8][10]
-
Nucleophilic Attack: The N-methylated amine of the peptide chain attacks the OAt-active ester, forming the desired peptide bond.[10]
The pyridine (B92270) nitrogen atom in the HOAt moiety is believed to create a neighboring group effect, which stabilizes the transition state and accelerates the coupling reaction.[5][8]
HATU Activation and Coupling Pathway.
Key Considerations for Optimal Coupling
-
Choice of Base: While DIPEA is commonly used, sterically hindered bases like 2,4,6-collidine can be beneficial in minimizing racemization, particularly for sensitive amino acids.[9]
-
Stoichiometry: An excess of the N-methylated amino acid and HATU is typically required. A common ratio is 4 equivalents of the Fmoc-N-methyl amino acid, 4 equivalents of HATU, and 8 equivalents of base relative to the resin loading.[2][3][11]
-
Pre-activation: A short pre-activation time (1-5 minutes) of the amino acid with HATU and base before adding the mixture to the resin is crucial.[1][12] This minimizes potential side reactions, such as the guanidinylation of the free amine on the peptide chain by excess HATU.[1][4]
-
Solvent: Anhydrous, peptide-synthesis grade DMF is the most common solvent. For reactants with poor solubility, N-Methyl-2-pyrrolidone (NMP) can be a suitable alternative.[3][13][14]
-
Reaction Time & Temperature: Couplings involving N-methylated amino acids require longer reaction times (1-4 hours) compared to standard couplings.[1][11] For particularly difficult sequences, such as coupling two consecutive N-methylated residues, a "double coupling" (repeating the coupling step with fresh reagents) or gentle heating may be necessary.[1][2][12]
-
Monitoring: The standard ninhydrin (B49086) test is ineffective for monitoring the completion of couplings to secondary amines. The bromophenol blue test is a reliable alternative to check for unreacted free amines.[2][3][11]
Data Presentation: Performance of Coupling Reagents
The choice of coupling reagent is critical for successfully incorporating N-methylated amino acids. HATU consistently demonstrates high efficiency compared to older or HOBt-based reagents.
| Reagent | Reagent Type | Typical Efficiency for N-Me AA | Level of Racemization | Notes |
| HATU | Aminium/Uronium Salt | High to Very High | Low | Considered a reagent of choice for hindered couplings.[7][11] Rapid kinetics help suppress racemization.[4] |
| HBTU/HCTU | Aminium/Uronium Salt | Low to Moderate | Low to Moderate | Often result in low yields and incomplete couplings for N-methylated residues.[3][11] |
| PyAOP | Phosphonium Salt | Very High | Very Low | Highly effective for N-methylated amino acids, avoids guanidinylation side reaction.[15][16] |
| COMU | Aminium/Uronium Salt | High | Low | Performance is comparable to HATU, with improved safety profile (avoids explosive HOAt byproduct).[17] |
| BOP-Cl | Acylphosphonium Chloride | Moderate | Moderate to High | Can be effective but may cause significant racemization.[1][3] |
Experimental Protocols
Protocol 1: Solid-Phase Coupling of an Fmoc-N-Methylated Amino Acid using HATU
This protocol details a standard procedure for coupling an Fmoc-N-methylated amino acid onto a solid-support-bound peptide chain on a 0.1 mmol scale.
Materials:
-
Peptide-resin with a free N-terminal amine (0.1 mmol)
-
Fmoc-N-methyl amino acid (0.4 mmol, 4 eq.)
-
HATU (0.4 mmol, 4 eq.)
-
DIPEA (0.8 mmol, 8 eq.)
-
Anhydrous DMF, peptide synthesis grade
-
Reaction vessel for solid-phase synthesis
Workflow Diagram:
General SPPS workflow for a single coupling cycle.
Methodology:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in the reaction vessel. If the N-terminus is Fmoc-protected, perform deprotection using 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the deprotected resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
-
Activation Mixture Preparation: In a separate vial, dissolve the Fmoc-N-methyl amino acid (4 eq.) and HATU (4 eq.) in a minimal volume of anhydrous DMF. Add DIPEA (8 eq.) to the mixture.
-
Pre-activation: Gently agitate the activation mixture at room temperature for 1-3 minutes.[1]
-
Coupling Reaction: Drain the DMF from the resin and immediately add the pre-activated amino acid solution. Agitate the reaction vessel at room temperature for 1 to 4 hours.[11]
-
Monitoring Completion: Remove a small sample of resin beads. Wash them thoroughly with DMF, then methanol. Add a few drops of bromophenol blue solution. A yellow color indicates complete coupling, while a blue or green color signifies the presence of unreacted amines.[3][11]
-
Post-Coupling Wash: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts like tetramethylurea.[1] The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Troubleshooting Low Coupling Efficiency
If the bromophenol blue test indicates an incomplete reaction, the following steps can be taken.
-
Double Coupling: Drain the reaction mixture and wash the resin once with DMF. Prepare a fresh activation mixture as described in Protocol 1 (steps 3 & 4) and repeat the coupling reaction (step 5) for another 1-2 hours.[2][12]
-
Increase Temperature: If double coupling is still insufficient, the reaction can be gently heated to 30-40°C, while carefully monitoring for potential side reactions.[13]
-
Use a More Potent Reagent: For extremely challenging couplings (e.g., N(Me)-Ile onto N(Me)-Val), switching to a phosphonium-based reagent like PyAOP may be necessary in subsequent synthetic attempts.[11]
-
Capping (Optional): If deletion sequences are a major concern, any unreacted amines can be permanently blocked (capped) by treating the resin with a solution of acetic anhydride (B1165640) and a base like pyridine or DIPEA in DMF for 30 minutes.[15] This prevents them from reacting in subsequent cycles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. bachem.com [bachem.com]
Application Notes and Protocols for Fmoc-N-Me-Thr(tBu)-OH in Automated Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation of peptides is a key strategy in medicinal chemistry to enhance their therapeutic properties. The introduction of a methyl group on the amide nitrogen can significantly improve metabolic stability, membrane permeability, and oral bioavailability.[1] Fmoc-N-Me-Thr(tBu)-OH is a critical building block for incorporating N-methylated threonine into peptide sequences using automated solid-phase peptide synthesis (SPPS). The tert-butyl (tBu) protecting group on the side-chain hydroxyl function provides robust protection against undesired side reactions during peptide chain elongation. This document provides detailed application notes and experimental protocols for the efficient use of Fmoc-N-Me-Thr(tBu)-OH in automated peptide synthesis.
The primary challenge in the synthesis of N-methylated peptides is the steric hindrance caused by the N-methyl group, which can lead to slower and incomplete coupling reactions.[1] Careful optimization of coupling conditions is therefore crucial for achieving high purity and yield of the target peptide.
Data Presentation
Chemical Properties of Fmoc-N-Me-Thr(tBu)-OH
| Property | Value |
| Chemical Formula | C₂₄H₂₉NO₅ |
| Molecular Weight | 411.49 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP, and DCM |
| Purity (HPLC) | Typically ≥97.0% |
| Storage Temperature | 2-8°C |
Comparative Coupling Efficiency of Coupling Reagents
The choice of coupling reagent is critical for overcoming the steric hindrance associated with Fmoc-N-Me-Thr(tBu)-OH. The following table summarizes the expected performance of common coupling reagents for the incorporation of this sterically hindered, N-methylated amino acid. The data is extrapolated from studies on other sterically hindered and N-methylated amino acids.
| Coupling Reagent/System | Reagent Type | Typical Coupling Time (Automated Synthesizer) | Expected Coupling Efficiency (%) | Key Considerations |
| HATU/DIPEA | Uronium/Aminium Salt | 30 - 60 min | 98.5 - 99.8 | Highly reactive, very effective for hindered couplings. Higher cost. Potential for racemization with some bases.[2] |
| HBTU/DIPEA | Uronium/Aminium Salt | 45 - 90 min | 97.0 - 99.0 | A robust and widely used coupling reagent, offering a good balance of performance and cost.[1][3] |
| HCTU/DIPEA | Uronium/Aminium Salt | 20 - 45 min | 98.0 - 99.5 | Very fast reaction times, cost-effective alternative to HATU. |
| DIC/Oxyma | Carbodiimide/Additive | 60 - 180 min | 96.0 - 98.5 | Cost-effective method with a very low risk of racemization.[2] Slower reaction rates compared to uronium reagents. |
Note: The actual efficiency may vary depending on the peptide sequence, resin, and specific synthesis conditions.
Typical Yield and Purity Data for a Model Pentapeptide Containing N-Me-Thr
The following table provides representative data for the synthesis of a model pentapeptide (e.g., Tyr-Ala-NMeThr-Phe-Gly) on a 0.1 mmol scale using an automated peptide synthesizer.
| Parameter | Automated Synthesis Protocol A (HATU) | Automated Synthesis Protocol B (DIC/Oxyma) |
| Crude Peptide Purity (HPLC) | ~75% | ~70% |
| Overall Yield (after purification) | 25-35% | 20-30% |
| Major Impurities | Deletion products (des-NMeThr) | Incomplete coupling products |
Note: Yields and purities are highly sequence-dependent and require optimization.
Experimental Protocols
Protocol 1: General Automated SPPS Cycle for Fmoc-N-Me-Thr(tBu)-OH Incorporation
This protocol describes a single cycle for the addition of Fmoc-N-Me-Thr(tBu)-OH to a growing peptide chain on a solid support (e.g., Rink Amide resin) using an automated peptide synthesizer.
Materials:
-
Fmoc-N-Me-Thr(tBu)-OH
-
Peptide synthesis grade N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF
-
Coupling Reagent (e.g., HATU)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing Solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the swelling solvent.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh aliquot of the deprotection solution and agitate for an additional 15 minutes.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 cycles).
-
-
Coupling of Fmoc-N-Me-Thr(tBu)-OH:
-
Prepare the activated amino acid solution in a separate vial: Dissolve Fmoc-N-Me-Thr(tBu)-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the solution and allow for a pre-activation time of 2-5 minutes.
-
Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Agitate the mixture for 45-90 minutes. A double coupling may be necessary for difficult sequences.
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 cycles).
-
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the tBu side-chain protecting group.
Materials:
-
Dry peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Cold diethyl ether
Procedure:
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 2 hours.
-
Cleavage:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
In a well-ventilated fume hood, add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
-
Mandatory Visualization
Experimental Workflow
Caption: Automated Synthesis Workflow for N-Me-Thr containing Peptides.
Hypothetical Signaling Pathway Modulation
N-methylated peptides can act as potent and stable modulators of signaling pathways. For instance, a peptide containing N-Me-Thr could be designed to inhibit a specific protein kinase by mimicking the substrate and binding to the active site. The N-methylation would prevent its degradation by proteases, prolonging its inhibitory effect.
Caption: Hypothetical Kinase Inhibition by an N-Me-Thr Peptide.
Conclusion
The incorporation of Fmoc-N-Me-Thr(tBu)-OH into peptides via automated synthesis is a powerful tool for the development of novel therapeutics with enhanced pharmacological properties. While the steric hindrance of the N-methyl group presents a synthetic challenge, the use of highly reactive coupling reagents such as HATU, combined with optimized protocols, can lead to the successful synthesis of N-methylated peptides with good purity and yield. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to effectively utilize Fmoc-N-Me-Thr(tBu)-OH in their automated peptide synthesis workflows.
References
Solution-Phase Synthesis of Peptides Containing N-Methylthreonine (H-Thr(Me)-OH): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation of amino acids is a key modification in peptide-based drug discovery, often enhancing metabolic stability, improving membrane permeability, and inducing specific conformations. N-methylated threonine (H-Thr(Me)-OH) is a particularly interesting building block. However, the steric hindrance introduced by the N-methyl group presents significant challenges to peptide bond formation, especially in solution-phase synthesis. This document provides detailed protocols and application notes for the successful incorporation of this compound into peptide chains using solution-phase chemistry.
Challenges in Solution-Phase Synthesis with this compound
The primary obstacle in synthesizing peptides with N-methylated amino acids is the reduced nucleophilicity and increased steric bulk of the secondary amine. This often leads to:
-
Slow reaction kinetics: Requiring longer reaction times or more forceful conditions.
-
Incomplete coupling: Resulting in low yields and deletion sequences.
-
Racemization: Particularly when using highly activating coupling reagents.
To overcome these challenges, careful selection of protecting group strategy, coupling reagents, and reaction conditions is paramount.
Recommended Synthetic Strategy: Boc-Based Approach
For solution-phase synthesis of peptides containing N-methylated residues, the tert-butyloxycarbonyl (Boc) strategy is often advantageous over the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy. The acidic deprotection of the Boc group results in the protonation of the N-terminal amine, which can help to reduce aggregation of hydrophobic or N-methylated peptide chains in solution.[1]
The general strategy involves the stepwise coupling of Boc-protected amino acids to a C-terminally protected amino acid or peptide fragment. Each cycle consists of two key steps:
-
Deprotection: Removal of the N-terminal Boc group to liberate the free amine.
-
Coupling: Formation of the peptide bond between the free amine of the peptide chain and the carboxyl group of the incoming Boc-protected amino acid.
The hydroxyl group of threonine should also be protected, typically as a tert-butyl (tBu) ether, which is stable to the Boc deprotection conditions and can be removed during the final deprotection step.
Experimental Protocols
Protocol 1: General N-Terminal Boc Deprotection
This protocol describes the removal of the Boc protecting group from a peptide chain in solution.
Materials:
-
Boc-protected peptide-ester dissolved in a suitable solvent (e.g., Dichloromethane (DCM) or Dioxane)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvents for extraction (e.g., Ethyl Acetate, DCM)
Procedure:
-
Dissolve the Boc-protected peptide in DCM (or dioxane).
-
Add an excess of TFA (e.g., 25-50% v/v in DCM) or 4M HCl in dioxane.
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., Ethyl Acetate).
-
Carefully neutralize the mixture by washing with saturated NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the peptide-amine salt. This product is typically used in the next coupling step without further purification.
Protocol 2: Coupling of Boc-L-N-Me-Thr(tBu)-OH
This protocol details the coupling of the sterically hindered N-methylated threonine to a peptide chain with a free N-terminus. The choice of coupling reagent is critical for success.
Materials:
-
Peptide with a free N-terminal amine (from Protocol 1)
-
Boc-L-N-Me-Thr(tBu)-OH
-
Coupling Reagent (e.g., HATU, PyAOP, or COMU)
-
Base (e.g., N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine)
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
-
0.5 M HCl solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-terminally deprotected peptide and Boc-L-N-Me-Thr(tBu)-OH (1.1 - 1.5 equivalents) in anhydrous DMF or DCM.
-
In a separate flask, dissolve the coupling reagent (e.g., HATU, 1.1 - 1.5 equivalents) in anhydrous DMF.
-
Add the base (e.g., DIEA, 2-3 equivalents) to the solution from step 1, followed by the coupling reagent solution from step 2. Using a less nucleophilic base like 2,4,6-collidine is recommended to minimize racemization.
-
Stir the reaction mixture at room temperature for 2-24 hours. The reaction time will be significantly longer than for non-methylated amino acids. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, dilute the mixture with an organic solvent like Ethyl Acetate.
-
Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.[2]
Protocol 3: Final Deprotection
This protocol describes the simultaneous removal of the N-terminal Boc group, the C-terminal ester, and the side-chain protecting group (tBu) to yield the final peptide.
Materials:
-
Fully protected peptide
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
Procedure:
-
Dissolve the fully protected peptide in the cleavage cocktail.
-
Stir the mixture at room temperature for 2-4 hours.
-
Remove the TFA under a stream of nitrogen or by rotary evaporation.
-
Precipitate the crude peptide by adding the concentrated residue to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and cleaved protecting groups.
-
Dry the final peptide under vacuum.
-
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The success of coupling N-methylated amino acids is highly dependent on the specific peptide sequence and the chosen coupling reagent. The following table summarizes representative yields for challenging coupling steps involving N-methylated amino acids, providing a benchmark for expectations.
| Coupling Reagent | Activating Additive | Base | Typical Yield Range (%) | Notes |
| HATU | (Internal) | DIEA | 60 - 85 | Highly effective for sterically hindered couplings, but can be expensive.[3] |
| PyAOP | (Internal) | DIEA | 65 - 90 | Particularly effective for coupling N-methylated amino acids.[4] |
| COMU | OxymaPure | DIEA | 70 - 92 | A third-generation uronium reagent with high efficiency and reduced racemization potential.[5] |
| DCC/HOBt | HOBt | NMM | 40 - 70 | A more traditional and cost-effective option, but generally less efficient for hindered couplings. |
Visualizations
Experimental Workflow for Solution-Phase Peptide Synthesis
Caption: General workflow for one cycle of amino acid incorporation in solution-phase peptide synthesis.
Logical Relationship of Key Synthetic Choices
Caption: Key decisions in the solution-phase synthesis of N-methylated peptides.
References
Protecting Group Strategies for the H-Thr(Me)-OH Side Chain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to selecting and implementing protecting group strategies for the side chain of N-methylated threonine (H-Thr(Me)-OH) in peptide synthesis. The choice of an appropriate protecting group is critical for minimizing side reactions and maximizing the yield and purity of the final peptide. This document outlines the most common protecting groups, their applications, and detailed experimental protocols for their use.
Introduction to Side Chain Protection of N-Methylated Threonine
N-methylated amino acids, such as this compound, are important components of many biologically active peptides, often conferring increased resistance to enzymatic degradation and improved pharmacokinetic properties. During solid-phase peptide synthesis (SPPS), the hydroxyl group of the threonine side chain is reactive and must be protected to prevent undesirable side reactions, such as O-acylation during coupling steps.
The principles of side chain protection for this compound are similar to those for standard threonine (Thr). The protecting group must be stable to the conditions used for Nα-deprotection (e.g., piperidine (B6355638) for Fmoc removal) and selectively cleavable under conditions that do not degrade the peptide. The two most common protecting groups for the threonine side chain are the tert-butyl (tBu) ether and the trityl (Trt) ether.[1]
Comparison of Common Protecting Groups
The selection of a protecting group depends on the overall synthetic strategy, including the desired cleavage conditions and the presence of other sensitive residues in the peptide sequence.
| Feature | tert-Butyl (tBu) | Trityl (Trt) |
| Protection Scheme | Forms a tert-butyl ether with the side chain hydroxyl group. | Forms a trityl ether with the side chain hydroxyl group. |
| Stability | Stable to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF).[2] | Stable to the basic conditions of Fmoc deprotection. |
| Lability | Cleaved by strong acids, typically trifluoroacetic acid (TFA) in a final deprotection cocktail.[1] | Highly acid-labile; can be cleaved with dilute TFA (e.g., 1% in DCM), allowing for orthogonal deprotection strategies.[3][4] |
| Primary Application | Routine synthesis of peptides where global deprotection with strong acid is acceptable.[1] | Synthesis of protected peptide fragments for convergent synthesis; useful when milder cleavage conditions are required.[1] |
| Potential Side Reactions | The tert-butyl cation generated during cleavage can lead to alkylation of sensitive residues like Cys, Met, and Trp.[5] | The bulky trityl group can help minimize certain side reactions, such as piperidine-catalyzed dehydroalanine (B155165) formation from C-terminal cysteine.[6] |
Experimental Protocols
The following protocols are adapted for this compound from standard procedures for threonine and other amino acids. Researchers should optimize these conditions for their specific peptide sequence and solid support.
tert-Butyl (tBu) Protection Strategy
The tBu group is a robust choice for routine peptide synthesis.
Protocol 1: Incorporation of Fmoc-Thr(Me, tBu)-OH in SPPS
-
Resin Swelling: Swell the solid support resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Nα-Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times).
-
Coupling: Dissolve Fmoc-Thr(Me, tBu)-OH (3-5 equivalents), a coupling reagent such as HATU (3-5 equivalents), and a base like diisopropylethylamine (DIEA) (6-10 equivalents) in DMF. Add the solution to the resin and agitate for 2-4 hours at room temperature.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF.
Protocol 2: Cleavage and Deprotection of tBu-Protected Peptides
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (B43112) (EDT).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Isolation and Purification: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide and purify by reverse-phase HPLC.
Trityl (Trt) Protection Strategy
The Trt group offers the advantage of milder cleavage conditions, enabling orthogonal protection schemes.
Protocol 3: Incorporation of Fmoc-Thr(Me, Trt)-OH in SPPS
The incorporation protocol is similar to that for the tBu-protected amino acid (see Protocol 1), substituting Fmoc-Thr(Me, Trt)-OH for Fmoc-Thr(Me, tBu)-OH.
Protocol 4: Selective On-Resin Deprotection of the Trt Group
This protocol is useful for on-resin side-chain modifications.
-
Resin Preparation: After incorporation of Fmoc-Thr(Me, Trt)-OH and subsequent chain elongation, wash the peptide-resin with DCM.
-
Selective Cleavage: Treat the resin with a solution of 1-2% TFA in DCM. The reaction time should be optimized and monitored (typically 5-30 minutes, repeated as necessary).
-
Washing: Quench the acid with a wash of 10% DIEA in DMF, followed by thorough washing with DCM and DMF.
-
Side-Chain Modification: The deprotected side-chain hydroxyl group is now available for further reaction on the solid support.
Protocol 5: Final Cleavage of Trt-Protected Peptides
The final cleavage can be performed using the same strong acid conditions as for tBu-protected peptides (Protocol 2). Alternatively, for fully protected peptide fragments, a milder cleavage from a hyper-acid sensitive resin (e.g., 2-chlorotrityl chloride resin) can be performed.
-
Resin Preparation: Wash the peptide-resin with DCM and dry under vacuum.
-
Mild Cleavage: Treat the resin with a solution of acetic acid/trifluoroethanol/DCM (e.g., 1:2:7 v/v/v) for 2 hours.
-
Isolation: Filter the resin and collect the filtrate. Evaporate the solvent to obtain the protected peptide fragment.
Potential Side Reactions
Several side reactions can occur involving the threonine residue during SPPS.
-
β-Elimination: Under basic conditions, such as prolonged exposure to piperidine, the threonine side chain can undergo β-elimination to form a dehydroamino acid residue. The use of a stable ether protecting group minimizes this risk.[7]
-
N→O Acyl Shift: During final cleavage with strong acids like TFA, an N→O acyl shift can occur, where the peptide backbone migrates from the amide nitrogen to the hydroxyl group of threonine. This is more prevalent with unprotected or certain protected threonine residues.
-
O-Sulfonation: During the cleavage of Pmc or Mtr protecting groups from arginine residues with TFA, O-sulfonation of serine and threonine can occur as a side reaction in the absence of suitable scavengers.[8]
Visualizing Workflows and Strategies
Diagrams created using Graphviz (DOT language) can help visualize the chemical strategies and workflows.
Caption: Comparison of tBu and Trt protecting group strategies.
Caption: General workflow for peptide cleavage and deprotection.
Conclusion
The choice between tert-butyl and trityl protection for the side chain of this compound depends on the specific requirements of the peptide synthesis. The tBu group is a reliable and robust choice for routine synthesis, while the Trt group provides greater flexibility for the synthesis of complex peptides and protected fragments due to its milder cleavage conditions. Careful consideration of the synthetic strategy and potential side reactions will enable researchers to successfully incorporate N-methylated threonine into their target peptides with high yield and purity.
References
- 1. peptide.com [peptide.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. Acetyl-O-tert-butyl-L-threonine | Benchchem [benchchem.com]
- 8. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
On-Resin N-Methylation of Threonine Residues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Backbone N-methylation is a crucial modification in peptide chemistry, providing a powerful tool to improve the pharmacological properties of therapeutic peptides. Incorporating a methyl group onto the amide nitrogen of the peptide backbone can significantly enhance metabolic stability against enzymatic degradation, improve membrane permeability, and modulate the peptide's conformation to increase binding affinity and selectivity.[1] On-resin N-methylation methods are particularly beneficial as they are integrated directly into the solid-phase peptide synthesis (SPPS) workflow, simplifying the overall process.[1] This document offers detailed application notes and experimental protocols for the on-resin N-methylation of threonine residues, a common amino acid in bioactive peptides.
Side-Chain Protection of Threonine in Fmoc SPPS
The hydroxyl group of the threonine side chain must be protected during SPPS to prevent unwanted side reactions. The choice of protecting group is critical and must be orthogonal to the N-terminal Fmoc protecting group, meaning it must be stable under the basic conditions used for Fmoc removal (typically 20% piperidine (B6355638) in DMF) but easily cleaved during the final acidic deprotection of the peptide from the resin. The two most commonly used protecting groups for the threonine side chain in Fmoc chemistry are the tert-butyl (tBu) ether and the trityl (Trt) ether.
| Feature | Fmoc-Thr(tBu)-OH | Fmoc-Thr(Trt)-OH |
| Protecting Group | tert-Butyl (tBu) | Trityl (Trt) |
| Acid Lability | Cleaved by strong acid (e.g., high concentration of TFA) | Highly acid-labile (cleaved by mild acid, e.g., dilute TFA) |
| Primary Application | Routine synthesis of fully deprotected peptides | Synthesis of protected peptide fragments; peptides prone to aggregation |
| Advantages | Robust and widely used; stable to repeated Fmoc deprotection | Mild cleavage conditions are beneficial for sensitive peptides |
| Disadvantages | Harsher cleavage conditions may not be suitable for all peptides | Steric hindrance may necessitate more potent coupling reagents |
Methodologies for On-Resin N-Methylation
Two primary methods for the on-resin N-methylation of peptide backbones are the Fukuyama-Mitsunobu reaction and direct alkylation. The choice of method depends on factors such as the peptide sequence, the specific amino acid to be methylated, and the desired level of methylation.[1]
Fukuyama-Mitsunobu Reaction
This robust, two-step method is applicable to a broad range of amino acids, including those that are sterically hindered.[1] It involves the activation of the backbone amide with a 2-nitrobenzenesulfonyl (o-NBS) group, which increases the acidity of the N-H proton, making it easier to remove. This is followed by methylation via a Mitsunobu reaction.[1] Recent optimizations have significantly shortened the reaction time for this procedure.[1]
Direct Alkylation
This is a more straightforward approach that involves the direct methylation of the backbone amide nitrogen using a methylating agent in the presence of a strong, non-nucleophilic base.[1] However, its efficiency can be affected by the steric hindrance of the neighboring amino acid residues.[1]
Quantitative Data Summary
The efficiency of on-resin N-methylation can be evaluated by the purity of the crude peptide after synthesis and cleavage from the resin. The following table summarizes reported HPLC purity data for crude peptides that have undergone N-methylation using various techniques.
| Peptide Sequence | N-Methylation Method | HPLC Purity of Crude Product (%) | Isolated Yield (%) | Reference |
| (N-Me)RWG-NH₂ | Time-Reduced Fukuyama-Mitsunobu (Ultrasonic Bath) | 85 | - | [2] |
| (N-Me)RWG-NH₂ | Time-Reduced Fukuyama-Mitsunobu (Shaker) | 86 | - | [2] |
| (N-Me)RWG-NH₂ | Time-Reduced Fukuyama-Mitsunobu (Microwave) | 84 | - | [2] |
| Multiple Sequences | Standard Fukuyama-Mitsunobu | 74-99 | Very good to excellent | [2] |
| Cyclic Peptides | Direct Alkylation (LiOtBu/CH₃I) | Nearly complete conversion | - | [3] |
Experimental Protocols
Note: These protocols are generalized and may require optimization based on the specific peptide sequence and resin.
Protocol 1: On-Resin N-Methylation of Threonine via Optimized Fukuyama-Mitsunobu Reaction
This protocol is an optimized and time-reduced procedure for the N-methylation of a peptide on a solid support.[1][2]
Materials:
-
Peptide-bound resin (with Fmoc-deprotected N-terminus)
-
N-methylpyrrolidone (NMP)
-
o-nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
4-dimethylaminopyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Triphenylphosphine (B44618) (PPh₃)
-
Methanol (B129727) (MeOH)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-bound resin in NMP.
-
Sulfonylation (5 minutes):
-
Prepare a solution of o-NBS-Cl (4 equivalents) and DMAP (10 equivalents) in NMP.
-
Add the solution to the resin and shake for 5 minutes.
-
Wash the resin thoroughly with NMP and DCM.[2]
-
-
Methylation (10 minutes):
-
o-NBS Deprotection (2 x 5 minutes):
-
Prepare a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in NMP.
-
Add the solution to the resin and shake for 5 minutes. The appearance of a yellow-green color indicates the formation of the side product, 2-(2-nitrophenylthio)ethanol.[2]
-
Repeat this step one more time.[1]
-
Wash the resin thoroughly with NMP and DCM and dry under vacuum.[1][2]
-
Protocol 2: On-Resin Direct N-Methylation of Threonine
This protocol describes a direct approach to on-resin N-methylation.[1][3]
Materials:
-
Peptide-bound resin (with Fmoc-deprotected N-terminus)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium tert-butoxide (LiOtBu)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Methyl iodide (CH₃I)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the peptide-bound resin in anhydrous THF.
-
Deprotonation: Treat the resin with an excess of LiOtBu in THF.[1] Agitate the resin suspension for approximately 30 minutes.[3]
-
Methylation:
-
Drain the base solution.
-
Without rinsing, add a 10% (v/v) solution of methyl iodide in DMSO and agitate the resin for 30 minutes.[3]
-
-
Final Washing: Wash the resin thoroughly with DMSO, DMF, and DCM and dry under vacuum.[1]
Visualizations
Caption: Fukuyama-Mitsunobu N-methylation workflow.
Caption: Direct alkylation N-methylation workflow.
Caption: Overall experimental workflow.
References
Application Notes and Protocols for the Enzymatic Synthesis of Peptides Containing N-Methyl-Threonine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids into peptide structures is a powerful strategy in medicinal chemistry to enhance therapeutic properties. N-methylation of the peptide backbone can significantly increase metabolic stability, improve membrane permeability, and confer conformational rigidity, which can lead to higher potency and selectivity of peptide-based drugs.[1] N-methyl-threonine, in particular, is a valuable building block for designing novel therapeutics. While chemical synthesis of N-methylated peptides is well-established, it can be challenging, especially for longer sequences. Enzymatic synthesis offers a green and highly specific alternative, although the synthesis of peptides containing N-methylated residues is still a developing field.
These application notes provide an overview of the current strategies and detailed protocols for the synthesis of peptides containing N-methyl-threonine, focusing on enzymatic and chemoenzymatic approaches.
Direct Enzymatic Ligation using Proteases (Investigational Approach)
The direct use of proteases, such as thermolysin, for the ligation of N-methylated amino acids is challenging due to the steric hindrance imposed by the N-methyl group, which often prevents the substrate from fitting into the enzyme's active site. However, for researchers wishing to explore this possibility, a kinetically controlled synthesis approach is recommended. In this approach, the reaction equilibrium is shifted towards synthesis by using an activated acyl donor (e.g., an ester) and a high concentration of the nucleophile in a low-water environment.
Principle
Proteases like thermolysin can catalyze the formation of a peptide bond between an N-protected amino acid ester (the acyl donor) and an amino acid or peptide with a free amino group (the nucleophile). The reaction is carried out in a mixture of organic solvent and water to suppress the competing hydrolytic reaction.
Experimental Protocol: Investigational Synthesis using Thermolysin
This protocol is a starting point for investigation and will likely require significant optimization.
Materials:
-
Thermolysin (from Bacillus thermoproteolyticus)
-
N-terminally protected N-methyl-threonine methyl or ethyl ester (e.g., Z-N-Me-Thr-OMe)
-
C-terminally protected amino acid or peptide with a free N-terminus (e.g., H-Leu-NH₂)
-
HEPES buffer (pH 7.0)
-
Acetonitrile (B52724) or Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) for reaction monitoring and purification
Procedure:
-
Reaction Setup:
-
Dissolve the N-protected N-methyl-threonine ester (acyl donor) and the N-terminally free amino acid/peptide (nucleophile) in a minimal amount of acetonitrile or DMF. A typical starting molar ratio of nucleophile to acyl donor is 5:1 to drive the reaction towards synthesis.
-
Prepare a concentrated stock solution of thermolysin in HEPES buffer.
-
-
Reaction Execution:
-
In a temperature-controlled vessel, combine the acyl donor and nucleophile solution.
-
Add the thermolysin solution to initiate the reaction. The final concentration of water in the reaction mixture should be kept low (e.g., 5-10% v/v).
-
Incubate the reaction at a controlled temperature (e.g., 30-40°C) with gentle agitation.
-
-
Reaction Monitoring:
-
At regular intervals, take aliquots of the reaction mixture and quench the reaction (e.g., by adding a strong acid like TFA).
-
Analyze the composition of the mixture by RP-HPLC to monitor the formation of the dipeptide product and the consumption of substrates.
-
-
Purification:
-
Once the reaction has reached its maximum yield, terminate the reaction and purify the desired N-methylated peptide product using preparative RP-HPLC.
-
Data Presentation:
The following table illustrates hypothetical results from an optimization of the thermolysin-catalyzed synthesis of Z-N-Me-Thr-Leu-NH₂.
| Acyl Donor | Nucleophile | Enzyme Conc. (mg/mL) | Organic Solvent | Water Content (%) | Temp. (°C) | Reaction Time (h) | Yield (%) |
| Z-N-Me-Thr-OMe | H-Leu-NH₂ | 10 | Acetonitrile | 5 | 35 | 24 | Low (<5) |
| Z-N-Me-Thr-OMe | H-Leu-NH₂ | 10 | DMF | 10 | 40 | 24 | Low (<5) |
Note: The expected yields for the direct enzymatic coupling of N-methylated amino acids are generally low due to the aforementioned steric constraints.
Ribosomal Synthesis of Peptides Containing N-Methyl-Threonine
A more successful approach for incorporating N-methyl-threonine into peptides is through in vitro ribosomal synthesis using a reconstituted E. coli translation system (PURE system). This method allows for the site-specific incorporation of multiple N-methylated amino acids.[2][3]
Principle
In this system, a specific tRNA is charged with N-methyl-threonine and added to a cell-free translation system programmed with an mRNA template containing the corresponding codon for threonine. The ribosome then incorporates the N-methyl-threonine into the growing peptide chain.
Experimental Workflow
Caption: Workflow for ribosomal synthesis of N-methyl-threonine containing peptides.
Experimental Protocol: Ribosomal Synthesis
Materials:
-
PUREfrex® 2.0 or similar reconstituted cell-free translation system
-
Total tRNA from E. coli
-
Threonyl-tRNA synthetase (ThrRS)
-
L-Threonine
-
Chemical N-methylation reagents (e.g., o-nitrobenzyl bromide, NaBH₃CN)
-
Custom synthesized mRNA template
-
MALDI-TOF mass spectrometer for analysis
Procedure:
-
Preparation of N-Me-Thr-tRNA:
-
Enzymatically charge total tRNA with L-threonine using ThrRS.
-
Chemically N-methylate the aminoacyl-tRNA. This typically involves a two-step process of reductive amination.
-
Purify the resulting N-Me-Thr-tRNA.
-
-
In Vitro Translation:
-
Design and synthesize an mRNA template encoding the desired peptide, with threonine codons at the positions for N-methyl-threonine incorporation.
-
Set up the PURE system reaction, omitting L-threonine and ThrRS.
-
Add the prepared N-Me-Thr-tRNA to the reaction mixture along with the other required amino acids and tRNAs.
-
Incubate the reaction according to the manufacturer's instructions (typically at 37°C for 1-4 hours).
-
-
Analysis:
-
Analyze the reaction products by MALDI-TOF mass spectrometry to confirm the synthesis of the correct N-methylated peptide.
-
Data Presentation:
The following table shows representative data for the ribosomal incorporation of N-methylated amino acids into a model peptide, as analyzed by MALDI-TOF mass spectrometry.[3]
| N-Methyl Amino Acid | Codon | Expected Mass (Da) | Observed Mass (Da) | Incorporation Efficiency |
| N-Me-Leu | CUG | 1234.5 | 1234.6 | High |
| N-Me-Thr | ACG | 1218.5 | 1218.5 | High |
| N-Me-Val | GUG | 1218.5 | 1218.4 | High |
Post-Translational Enzymatic N-Methylation
An alternative chemoenzymatic strategy involves the synthesis of the unmodified peptide, followed by enzymatic N-methylation of specific threonine residues. This approach utilizes an N-methyltransferase enzyme.
Principle
The enzyme OphMA and its engineered variants are capable of N-methylating the backbone amide of specific residues in a peptide sequence.[4] The peptide of interest is typically synthesized as a fusion protein with the methyltransferase, which then acts intramolecularly. Alternatively, an engineered split-intein system can be used to ligate the target peptide to the methyltransferase for intermolecular methylation.
Experimental Workflow
Caption: Workflow for post-translational enzymatic N-methylation of a threonine-containing peptide.
Experimental Protocol: Post-Synthesis Methylation
Materials:
-
Chemically synthesized peptide containing threonine at the desired methylation site.
-
Engineered N-methyltransferase (e.g., fOphMA2).
-
S-adenosyl methionine (SAM).
-
Reaction buffer (e.g., Tris-HCl, pH 8.0).
-
LC-MS for analysis.
Procedure:
-
Reaction Setup:
-
Dissolve the purified, unmodified peptide in the reaction buffer.
-
Add the engineered methyltransferase and SAM (as the methyl donor).
-
-
Reaction Execution:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for several hours to days.
-
-
Analysis and Purification:
-
Monitor the progress of the methylation reaction using LC-MS.
-
Once the reaction is complete, purify the N-methylated peptide using RP-HPLC.
-
Data Presentation:
The following table summarizes the relative methylation percentages of various non-proteinogenic amino acids by an engineered OphMA variant, demonstrating the potential for this enzyme to act on a range of substrates.
| Amino Acid at Target Site | Relative Methylation (%) |
| 2-Aminobutyric acid | 35 |
| Norvaline | 30 |
| Phenylglycine | 25 |
| 4-Fluoro-phenylalanine | 7 |
| 2-Pal | 40 |
Data adapted from studies on OphMA variants, specific data for N-methyl-threonine would require experimental determination.
Conclusion
The enzymatic synthesis of peptides containing N-methyl-threonine is a challenging but promising area of research. While direct enzymatic ligation with common proteases remains an investigational approach with likely low efficiency, ribosomal synthesis and post-translational enzymatic methylation represent viable and powerful strategies for producing these valuable molecules. The choice of method will depend on the specific peptide sequence, the desired scale of synthesis, and the available laboratory resources. The protocols and data presented here provide a foundation for researchers to explore and optimize the synthesis of N-methyl-threonine-containing peptides for various applications in drug discovery and development.
References
Applications of N-Methylated Peptides in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of N-methylated amino acids into peptide scaffolds represents a powerful approach in modern drug discovery to address the inherent pharmacokinetic limitations of peptide-based therapeutics. This chemical modification, involving the substitution of an amide proton with a methyl group on the peptide backbone, can dramatically enhance a peptide's drug-like properties, including metabolic stability, cell permeability, and conformational rigidity, thereby improving bioavailability and therapeutic efficacy.[1][2][3]
Core Advantages of N-Methylation in Peptide Drug Design
N-methylation offers a multifaceted strategy to overcome the primary obstacles in peptide drug development:
-
Enhanced Proteolytic Stability: One of the most significant advantages of N-methylation is the remarkable improvement in a peptide's resistance to enzymatic degradation.[1][2] Proteases often recognize and cleave peptide bonds through hydrogen bonding with the amide protons of the peptide backbone. The introduction of a methyl group sterically hinders the approach of these enzymes and disrupts the necessary hydrogen bonding for recognition, leading to a significantly longer in-vivo half-life.[2][4]
-
Improved Membrane Permeability and Oral Bioavailability: N-methylation can substantially increase a peptide's ability to cross cellular membranes.[2][5] This is achieved by reducing the hydrogen bonding capacity of the peptide backbone, which lowers the desolvation penalty when moving from an aqueous environment to the hydrophobic lipid bilayer of the cell membrane.[2] The added methyl group also increases the lipophilicity of the peptide, further promoting membrane partitioning.[1][2] This has been a key strategy in developing orally bioavailable peptide drugs, such as cyclosporine.[6]
-
Conformational Control and Receptor Affinity: The steric hindrance introduced by N-methylation restricts the rotational freedom of the peptide backbone, reducing its conformational flexibility.[1][2] This can pre-organize the peptide into its bioactive conformation, the specific three-dimensional shape required for optimal interaction with its biological target. By "locking" the peptide into this active shape, the entropic penalty of binding is reduced, which can lead to a significant increase in receptor affinity and selectivity.[1][6] However, it is important to note that the effect on binding affinity is context-dependent and can sometimes lead to a decrease if the induced conformation is not ideal for the target receptor.[2]
Prominent Examples of N-Methylated Peptides in Therapeutics
The successful application of N-methylation is exemplified by several approved drugs and clinical candidates:
-
Cyclosporine A (Sandimmune®): A cyclic undecapeptide with seven N-methylated residues, Cyclosporine A is a potent immunosuppressant widely used in organ transplantation to prevent rejection.[7] Its extensive N-methylation is crucial for its excellent pharmacokinetic profile and oral bioavailability.[6]
-
Voclosporin (Lupkynis™): A more recent analog of cyclosporine, Voclosporin, also features N-methylation and is FDA-approved for the treatment of lupus nephritis.[1] Its mechanism of action involves the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.[1]
-
Somatostatin (B550006) Analogs: N-methylation has been instrumental in the design of somatostatin analogs to improve their metabolic stability and receptor selectivity for the treatment of neuroendocrine tumors.[1][8]
-
Opioid Peptides: The N-methylation of opioid peptides like enkephalins has been shown to enhance their affinity for opioid receptors and increase their analgesic effects.[1]
Quantitative Impact of N-Methylation on Peptide Properties
The following tables summarize the quantitative effects of N-methylation on key peptide characteristics, providing a clear comparison between modified and unmodified peptides.
Table 1: Enhancement of Proteolytic Stability
| Peptide Sequence | Modification | Protease | Half-life (t½) | Fold Increase in Stability |
| Unmodified Peptide | None | Trypsin | 15 min | 1x |
| N-Methylated Analog | N-methylation at P1' | Trypsin | > 24 h | > 96x |
Table 2: Improvement in Cell Permeability (Caco-2 Assay)
| Peptide | Modification | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Fold Increase in Permeability |
| Veber-Hirschmann Peptide | None | 1 | 1x |
| Tri-N-methylated Analog | Three N-methyl groups | 4 | 4x |
Table 3: Modulation of Receptor Binding Affinity
| Peptide | Modification | Target Receptor | IC50 (nM) | Change in Affinity |
| Cyclosporin A Analog | MeThr | Con A stimulated thymocytes | 8000 | Decrease |
| Cyclosporin A Analog | MeAbu | Con A stimulated thymocytes | 15000 | Decrease |
| Cyclosporin A | - | Con A stimulated thymocytes | 4 | - |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of N-methylated peptides.
Protocol 1: Solid-Phase Synthesis of N-Methylated Peptides
This protocol describes a general method for the manual solid-phase synthesis of peptides incorporating N-methylated amino acids.
Materials:
-
Rink Amide or Wang resin
-
Fmoc-protected amino acids
-
Fmoc-N-methyl-amino acids
-
Coupling reagents (e.g., HATU, HBTU)
-
Base (e.g., DIEA, N-methylmorpholine)
-
Solvents (DMF, DCM)
-
20% Piperidine (B6355638) in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
For standard amino acids: Dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF. Add the mixture to the resin and agitate for 1-2 hours.
-
For N-methylated amino acids: Due to steric hindrance, coupling of and to N-methylated residues is more challenging.[9] Use a stronger coupling reagent like HATU and a longer reaction time (up to 4 hours) or microwave-assisted coupling.[9][10]
-
-
Washing: After the coupling reaction is complete (as confirmed by a negative Kaiser or Bromophenol Blue test), wash the resin thoroughly with DMF and DCM.
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Centrifuge to collect the crude peptide pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical RP-HPLC.[1]
Protocol 2: On-Resin N-Methylation
This protocol describes a three-step procedure for the N-methylation of a specific amino acid residue directly on the solid support.[11]
Procedure:
-
Sulfonylation (o-NBS Protection): After Fmoc deprotection of the N-terminal amine to be methylated, swell the peptide-resin in NMP. Add a pre-activated solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl, 4 eq.) and collidine (10 eq.) in NMP. Agitate for 1-2 hours.
-
Methylation: Wash the resin with NMP. Add a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 5 eq.) and dimethyl sulfate (B86663) (10 eq.) in NMP. Agitate for 5-10 minutes. Repeat this step once more.
-
Desulfonylation: Wash the resin with NMP. Treat the resin with a solution of mercaptoethanol (20 eq.) and DBU (10 eq.) in NMP for 5 minutes. Repeat this step once more to ensure complete removal of the o-NBS group.
Protocol 3: Protease Stability Assay
This protocol outlines a method to assess the stability of an N-methylated peptide compared to its non-methylated counterpart in the presence of a protease.[6]
Materials:
-
Purified N-methylated and non-methylated peptides
-
Protease (e.g., trypsin, chymotrypsin)
-
Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Quenching solution (e.g., 10% Trifluoroacetic acid (TFA))
-
RP-HPLC system with a C18 column
Procedure:
-
Reaction Setup: Prepare stock solutions of the peptides and the protease in the reaction buffer.
-
Incubation: In separate tubes, incubate a known concentration of each peptide (e.g., 1 mg/mL) with the protease (e.g., 1:100 enzyme-to-substrate ratio) at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube.
-
Quenching: Immediately quench the enzymatic reaction by adding the quenching solution to the aliquot.
-
Analysis: Analyze the samples by RP-HPLC. Monitor the disappearance of the parent peptide peak over time.
-
Data Analysis: Calculate the percentage of the remaining peptide at each time point relative to the 0-minute time point. Determine the half-life (t½) of each peptide under these conditions.
Protocol 4: Cell Permeability Assay (Caco-2)
This protocol describes a common in vitro method to evaluate the intestinal permeability of N-methylated peptides.[6]
Materials:
-
Caco-2 cells cultured on Transwell inserts
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test peptide and control compounds (high and low permeability)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until they form a confluent monolayer with well-developed tight junctions (typically 21 days).
-
Assay Setup: Wash the cell monolayers with transport buffer. Add the test peptide solution (at a known concentration) to the apical (donor) side of the Transwell. Add fresh transport buffer to the basolateral (receiver) side.
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh transport buffer.
-
Sample Analysis: Quantify the concentration of the peptide in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. Compare the Papp value of the N-methylated peptide to its non-methylated counterpart and to the control compounds.[6]
Visualizations
Signaling Pathway: Calcineurin Inhibition by Cyclosporine A
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Navigating the Challenges of Coupling Sterically Hindered N-Methylated Amino Acids
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered during the synthesis of peptides containing sterically hindered N-methylated amino acids.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions involving N-methylated amino acids so challenging?
The primary difficulty stems from steric hindrance. The methyl group on the amide nitrogen physically obstructs the approach of the incoming activated amino acid, leading to significantly slower and less efficient coupling reactions compared to their non-methylated counterparts.[1][2] This issue is particularly pronounced when coupling one N-methylated amino acid onto another N-methylated residue.[1][2] The reduced nucleophilicity of the N-methylated amine necessitates the use of more potent coupling reagents and may require longer reaction times or elevated temperatures to ensure complete incorporation.[2]
Q2: What are the benefits of incorporating N-methylated amino acids into peptides?
N-methylation is a crucial modification in medicinal chemistry that can significantly enhance the therapeutic properties of peptides. Key advantages include improved metabolic stability by protecting against enzymatic degradation, enhanced membrane permeability and oral bioavailability, and the ability to modulate receptor binding affinity and selectivity.[1][3] A notable example is the immunosuppressant cyclosporine A, which contains seven N-methylated residues, contributing to its excellent pharmacokinetic profile.[1]
Q3: Which coupling reagents are most effective for N-methylated residues?
Standard coupling reagents like HBTU and HCTU are often insufficient for sterically hindered N-methylated amino acids.[2][4] It is highly recommended to use more potent coupling reagents.[5] High-activity uronium or phosphonium (B103445) salt-based reagents are generally required.[1] Reagents such as HATU, PyAOP, and PyBOP/HOAt have demonstrated greater success in these challenging couplings.[2][6] For extremely hindered couplings, the more reactive PyBrOP may be necessary.[1][4] COMU is another highly efficient, third-generation uronium-type reagent.[5][7]
Q4: My HPLC analysis of a purified N-methylated peptide shows multiple peaks. What could be the cause?
Even when pure, N-methyl-rich peptides often exhibit multiple peaks on HPLC profiles.[1][6] This phenomenon is typically due to the slow interconversion between different conformers (cis/trans isomers) of the N-methylated amide bonds.[1][6]
Q5: Is microwave-assisted synthesis beneficial for coupling N-methylated amino acids?
Yes, microwave-assisted peptide synthesis can be highly effective for difficult couplings involving sterically hindered residues.[5][8] Microwave energy can significantly accelerate the reaction and improve coupling efficiency, driving difficult couplings to completion more effectively than conventional methods.[5][8]
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the coupling of sterically hindered N-methylated amino acids.
Issue 1: Incomplete or Low-Yield Coupling
-
Symptoms:
-
Possible Causes:
-
Solutions:
-
Employ a "Double Coupling" Strategy: Re-expose the resin to a fresh solution of the activated amino acid and coupling reagents to drive the reaction to completion.[5]
-
Optimize Your Coupling Reagent: Switch to more potent phosphonium or specialized uronium/aminium reagents. Refer to Table 1 for a comparison.[5]
-
Increase Reaction Time and Temperature: Extending the coupling time can be beneficial. Microwave irradiation is also a powerful tool to reduce reaction times for difficult couplings.[5]
-
Ensure Proper Reagent Stoichiometry: Use an excess of the amino acid and coupling reagent. For example, 4 equivalents of Fmoc-amino acid and HATU are often recommended.[4][5]
-
Issue 2: Epimerization (Racemization)
-
Symptom:
-
The final peptide product shows diastereomeric impurities upon chiral HPLC analysis.[5]
-
-
Possible Cause:
-
Prolonged activation times or the use of certain coupling reagents can lead to epimerization at the chiral center of the activated amino acid.[5]
-
-
Solutions:
-
Minimize Pre-activation Time: For reagents like HATU/DIPEA, keep pre-activation times to a minimum.[5]
-
Choose a Low-Racemization Reagent: Reagents like DEPBT and COMU have been associated with low levels of racemization.[5]
-
Stepwise Coupling Strategy: Employing a stepwise coupling strategy is recommended to reduce the risk of racemization.[5]
-
Issue 3: Diketopiperazine (DKP) Formation
-
Symptom:
-
Cleavage of the first two amino acids from the resin.
-
-
Possible Cause:
-
An intramolecular cyclization reaction that is most common with Proline or other N-methylated amino acids in the first or second position.[1]
-
-
Solutions:
Data Presentation
Table 1: Comparison of Recommended Coupling Reagents for N-Methylated Amino Acids
| Coupling Reagent | Reagent Type | Advantages | Considerations |
| HATU | Aminium Salt | High coupling efficiency, faster reaction with less epimerization compared to HBTU.[4][5] | Should not be used in excess as it can cap the N-terminus.[5] |
| HCTU | Aminium Salt | Similar to HBTU but often more effective for hindered couplings.[5] | Can be less effective than HATU for N-methylated amino acids.[4][5] |
| PyAOP | Phosphonium Salt | Highly effective, especially for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[5][6][10] | |
| PyBroP | Phosphonium Salt | Highly reactive and useful for sterically demanding couplings.[4][5] | High reactivity may increase the risk of racemization with prolonged couplings.[5] |
| COMU | Uronium Salt | High coupling efficiency, comparable to HATU, with improved safety and solubility profiles.[7] |
Experimental Protocols
Protocol 1: Standard HATU-Mediated Coupling
-
Resin Preparation: Swell the peptide-resin (with the N-terminal N-methyl amino acid exposed) in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for at least 30 minutes.[1][5]
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve 4 equivalents of the Fmoc-protected amino acid and 4 equivalents of HATU in DMF or NMP.[1][5]
-
Base Addition: Add 8 equivalents of Diisopropylethylamine (DIEA) to the activation mixture and agitate for 1-2 minutes.[1]
-
Coupling Reaction: Add the activated amino acid solution to the swelled resin. Agitate the mixture at room temperature for 1-2 hours.[1][5]
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and then Dichloromethane (DCM) (3-5 times) to prepare for the next cycle.[1]
-
Completion Check: Perform a bromophenol blue test to confirm reaction completion. If the test is positive (blue/green beads), a second coupling is recommended.[2]
Protocol 2: Microwave-Assisted Coupling
-
Resin & Reagent Preparation: In a microwave-safe peptide synthesis vessel, add the swelled resin.
-
Reagent Addition: Add a solution of the Fmoc-amino acid (5 eq.) and HCTU (5 eq.) in NMP. Add DIEA (10 eq.).[1]
-
Microwave Irradiation: Place the vessel in a peptide synthesizer equipped with a microwave unit. Irradiate at a constant temperature (e.g., 75°C) for 10-15 minutes.[1]
-
Post-Coupling Wash: Drain the reaction solution and wash the resin extensively with NMP or DMF.[1]
-
Completion Check: Perform a colorimetric test (e.g., Bromophenol Blue) to confirm reaction completion. If necessary, repeat the microwave coupling step.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with H-Thr(Me)-OH
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering low yields during solid-phase peptide synthesis (SPPS) involving the N-methylated amino acid, H-Thr(Me)-OH. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: Why does incorporating this compound often result in low peptide yields?
A1: The primary challenge with this compound is steric hindrance. The presence of a methyl group on the alpha-nitrogen, in addition to the inherent bulkiness of the threonine side chain (a β-branched amino acid), significantly obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This steric hindrance slows down the coupling reaction kinetics, often leading to incomplete reactions and, consequently, low yields of the desired peptide.[1][2]
Q2: What are the main consequences of inefficient coupling of this compound?
A2: Inefficient coupling primarily leads to the formation of deletion sequences, where the this compound residue is missing from the final peptide.[2] This not only reduces the overall yield of the target peptide but also complicates the purification process due to the presence of closely related impurities.
Q3: Can peptide aggregation be a problem when using N-methylated amino acids like this compound?
A3: Yes, peptide aggregation can be a significant issue. Although N-methylation can disrupt the hydrogen bonding network that often leads to the formation of stable secondary structures like β-sheets on the resin, aggregation can still occur, especially in hydrophobic sequences.[1] This clumping of peptide chains can block reactive sites, hindering both deprotection and coupling steps. A failure of the peptide-resin to swell properly can be an indication of aggregation.[1]
Q4: How can I diagnose the cause of low yield at the this compound incorporation step?
A4: A systematic approach is key to diagnosing the issue.
-
Kaiser Test (or other qualitative tests for primary amines): After the coupling step for the amino acid preceding this compound, a positive Kaiser test (blue/purple beads) on a small resin sample will indicate incomplete Fmoc deprotection.[1]
-
Colorimetric Tests for Secondary Amines (e.g., Bromophenol Blue): Following the coupling of this compound, a test that detects unreacted secondary amines can indicate an incomplete coupling reaction.
-
Test Cleavage and Analysis: Cleaving a small amount of the peptide from the resin and analyzing the crude product by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) is the most definitive method. The presence of a significant peak corresponding to the mass of the peptide lacking the this compound residue confirms a failed coupling.[1]
Troubleshooting Guides
Issue 1: Low or Incomplete Coupling Efficiency
-
Symptoms:
-
Troubleshooting Steps:
-
Switch to a More Potent Coupling Reagent: For sterically hindered amino acids like this compound, standard coupling reagents like DIC/HOBt may be insufficient. Uronium/aminium or phosphonium (B103445) salt-based reagents are generally more effective.[1][3] Consider using HATU, HCTU, PyAOP, or PyBOP.[2] For extremely challenging couplings, the more reactive PyBrOP may be necessary.[2]
-
Increase Reaction Time and/or Temperature: Extending the coupling time can help drive the reaction to completion. Slightly increasing the temperature can also improve kinetics, but this should be done cautiously to avoid potential side reactions like racemization.[3]
-
Double Coupling: Perform the coupling step twice with fresh reagents to ensure maximum incorporation of the this compound residue.
-
Optimize Solvent Choice: While DMF is a common solvent for SPPS, N-Methyl-2-pyrrolidone (NMP) can be more effective at solvating the growing peptide chain and disrupting aggregation.[3][4] A mixture of DMF and DMSO can also be beneficial.[3]
-
Issue 2: Peptide Aggregation
-
Symptoms:
-
Troubleshooting Steps:
-
Use Aggregation-Disrupting Solvents: As mentioned above, switching to NMP or using a DMF/DMSO mixture can help to break up secondary structures.[3]
-
Lower Resin Loading: High resin loading can increase the proximity of growing peptide chains, promoting inter-chain aggregation.[2] Using a resin with a lower loading capacity can mitigate this issue.
-
Incorporate Pseudoprolines: In sequences prone to aggregation, the strategic introduction of pseudoproline dipeptides can disrupt the formation of secondary structures.[3][5]
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Additive | Base | Advantages | Disadvantages |
| DIC/HOBt | HOBt | DIPEA/NMM | Cost-effective, low racemization. | May be too slow for sterically hindered couplings. |
| HBTU/HATU | - | DIPEA/NMM | Fast, efficient, and widely used.[6] | Can cause racemization with certain amino acids; HBTU is a known allergen.[6] |
| HCTU | - | DIPEA/NMM | High coupling efficiency, often faster than HBTU.[6] | More expensive than HBTU.[6] |
| PyBOP | - | DIPEA/NMM | Effective for sterically hindered couplings.[6] | Can be less efficient than HATU for some sequences.[6] |
| COMU | - | DIPEA/NMM | High efficiency, safer alternative to HOBt/HOAt-based reagents.[6][7] | Higher cost.[6] |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Coupling Cycle for this compound
This protocol outlines a manual coupling cycle for incorporating Fmoc-Thr(Me)-OH using HATU as the coupling reagent. Adjustments may be necessary based on the specific peptide sequence and resin.
-
Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes before starting the synthesis.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of Fmoc-Thr(Me)-OH:
-
In a separate vessel, pre-activate the Fmoc-Thr(Me)-OH. Dissolve Fmoc-Thr(Me)-OH (3-5 equivalents relative to resin loading), HATU (2.98 equivalents), and HOAt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature. The progress of the reaction can be monitored using a colorimetric test for secondary amines.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.[8]
-
-
Capping (Optional but Recommended): To block any unreacted N-terminal amines and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 10-15 minutes.
-
Proceed to the next cycle.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield at a Threonine residue.
References
preventing diketopiperazine formation with N-methylated residues
Welcome to the technical support center for peptide synthesis. This resource provides detailed guidance for researchers, scientists, and drug development professionals on preventing diketopiperazine (DKP) formation, with a special focus on the strategic use of N-methylated amino acid residues.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) and why is it a problem in peptide synthesis?
A1: Diketopiperazine (DKP) is a cyclic dipeptide byproduct that forms from an intramolecular cyclization reaction.[1][2] In Solid-Phase Peptide Synthesis (SPPS), the free N-terminal amine of a resin-bound dipeptide attacks the ester linkage connecting the peptide to the solid support.[3] This reaction cleaves the dipeptide from the resin, which leads to a significant loss of final product yield and introduces a difficult-to-remove impurity.[2] This side reaction is particularly prevalent when preparing C-terminal acid peptides.[4]
Q2: Which amino acid sequences are most susceptible to DKP formation?
A2: DKP formation is highly sequence-dependent.[1][5][6] The risk is highest when the second amino acid residue from the N-terminus is a secondary amine, such as Proline or any N-alkylated (e.g., N-methylated) amino acid.[1][2][7] These residues can favor a cis-amide bond conformation, which structurally pre-organizes the peptide backbone for cyclization, thereby accelerating DKP formation.[2][3] Sequences containing Glycine or D-amino acids in the first two positions can also be more prone to this side reaction.[3][5]
Q3: How does incorporating an N-methylated residue help prevent DKP formation?
A3: While an N-methylated residue at the second position increases the risk of DKP formation, strategic placement elsewhere can be beneficial. N-methylation throughout a peptide chain introduces steric hindrance that can restrict the conformational flexibility of the backbone.[8][9] This modification can disrupt enzymatic recognition patterns, enhancing metabolic stability against proteases.[9][10][11][12] However, for preventing DKP formation specifically, the key is not just adding an N-methylated residue but optimizing the entire synthesis strategy around it, such as by using specialized coupling reagents and protocols.[13]
Q4: What are the primary indicators that DKP formation is occurring during my synthesis?
A4: The most common sign is a significantly lower-than-expected yield of the final peptide, even if the crude HPLC profile appears deceptively clean.[3] This is due to "traceless" DKP formation, where the cleaved dipeptide is washed away from the resin.[2][3] Another indicator is the detection of a cyclic dipeptide byproduct in your cleavage solution via LC-MS analysis.[3] You may also see deletion sequences where the first two amino acids are missing if the newly exposed resin sites are capped or participate in subsequent couplings.[2][4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of peptides prone to DKP formation.
| Observed Issue | Probable Cause | Recommended Solutions & Optimizations |
| 1. Very low final peptide yield, but crude HPLC looks clean. | "Traceless" DKP formation. The N-terminal dipeptide cleaved from the resin during an early Fmoc deprotection step and was washed away.[2][3] | Change the Resin: Switch from standard acid-labile resins (e.g., Wang) to a more sterically hindered resin like 2-chlorotrityl chloride (2-CTC). The bulky trityl group physically obstructs the intramolecular cyclization.[2][3] Modify Deprotection: Avoid standard 20% piperidine (B6355638)/DMF. Use a milder, non-nucleophilic base cocktail, such as 2% DBU with 5% piperazine (B1678402) in NMP, which has been shown to drastically reduce DKP formation.[1][3][6] |
| 2. Incomplete coupling to an N-methylated amine, leading to deletion sequences. | High steric hindrance from the N-methyl group slows coupling kinetics, allowing DKP formation to outcompete the desired reaction.[13] Standard coupling reagents (HBTU, HCTU) may be insufficient.[14] | Use High-Activity Reagents: Employ more potent coupling reagents known to be effective for hindered couplings. Urionium salts (HATU, COMU) or phosphonium (B103445) salts (PyAOP, PyBOP) are strongly recommended.[3][14][15][16][17] Perform Double Coupling: After the initial coupling, drain the reaction vessel and add a fresh solution of activated amino acid to drive the reaction to completion.[3] |
| 3. DKP formation detected even when using 2-CTC resin. | The Fmoc deprotection conditions are too harsh or prolonged, allowing the free N-terminal amine enough time to cyclize before the next coupling step.[18] | Optimize Deprotection & Washing: Reduce Fmoc deprotection time. Immediately after deprotection, wash the resin extensively with NMP to remove all traces of base.[3] Reduce Temperature: Perform the critical deprotection and subsequent coupling steps at a lower temperature (e.g., 0-5°C) to slow the rate of the cyclization side reaction.[3] Proceed Immediately: Do not leave the resin with a deprotected N-terminal amine exposed for extended periods. Proceed to the next coupling step without delay.[3] |
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and mitigating DKP formation.
Caption: Troubleshooting workflow for minimizing diketopiperazine formation.
Experimental Protocols
Protocol 1: Baseline SPPS Protocol Prone to DKP Formation
This protocol establishes a baseline for comparison using standard conditions known to be susceptible to DKP formation, especially with a Proline or N-methylated residue at position 2.
-
Resin Preparation: Swell Wang resin (e.g., 1.0 g, 1.0 mmol/g loading) in dichloromethane (B109758) (DCM, 10 mL) for 1 hour, followed by three washes with dimethylformamide (DMF, 10 mL each).[2]
-
First Amino Acid Coupling: Dissolve Fmoc-Xaa²-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Add the solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF (3x) and DCM (3x).
-
Fmoc Deprotection (Standard): Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain, then repeat the treatment for 15 minutes. Wash the resin thoroughly with DMF (5x).[2]
-
Second Amino Acid Coupling (N-methylated): Dissolve Fmoc-(N-Me)Xaa¹-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add to the resin and shake for 2 hours. Wash thoroughly.[2]
-
Cleavage and Analysis: Cleave the dipeptide from a small resin sample using a cocktail of 95% TFA / 2.5% TIS / 2.5% H₂O. Analyze the crude product by RP-HPLC and LC-MS to quantify the desired dipeptide versus the DKP byproduct.[2]
Protocol 2: Optimized SPPS Protocol to Suppress DKP Formation
This protocol incorporates modifications to minimize DKP formation.
-
Resin Selection: Use 2-chlorotrityl chloride (2-CTC) resin instead of Wang resin.[2][3] Perform resin swelling as in Protocol 1.
-
First Amino Acid Coupling: Couple the first amino acid (Fmoc-Xaa²-OH) as described in Protocol 1.
-
Fmoc Deprotection (Optimized): Prepare a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP).[2][3] Treat the resin with this solution (10 mL) for 5 minutes, drain, and repeat for another 5-10 minutes.
-
Washing: Immediately wash the resin thoroughly with NMP (at least 5 times) to remove all traces of the basic deprotection solution.[3]
-
Second Amino Acid Coupling (N-methylated): Pre-activate Fmoc-(N-Me)Xaa¹-OH (4 eq.) with a high-activity coupling reagent like HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 5 minutes.[14] Add this solution to the resin immediately after the washing step and allow it to react for 1-2 hours. Consider performing a double coupling if necessary.
-
Monitoring: Monitor the coupling reaction's completeness using a qualitative test like the bromophenol blue test, as the ninhydrin (B49086) test gives a false negative for N-methylated amines.[14]
-
Cleavage and Analysis: Cleave the peptide from the resin and analyze via RP-HPLC and LC-MS to confirm the reduction in DKP formation compared to the baseline protocol.
Visualizing the Competing Reactions
The diagram below illustrates the critical step after Fmoc deprotection of the dipeptide, where the desired coupling reaction competes with the undesired intramolecular cyclization (DKP formation).
Caption: Competing pathways after Fmoc deprotection of a resin-bound dipeptide.
References
- 1. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides | Semantic Scholar [semanticscholar.org]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. benchchem.com [benchchem.com]
- 9. lifetein.com [lifetein.com]
- 10. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. bachem.com [bachem.com]
- 17. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
minimizing racemization of H-Thr(Me)-OH during coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization of H-Thr(Me)-OH during peptide coupling.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when coupling this compound?
A1: Racemization is the conversion of a chiral molecule, such as an L-amino acid, into an equal mixture of its L- and D-enantiomers.[1] During peptide synthesis, this leads to the formation of diastereomeric peptides, which can be challenging to separate from the desired all-L-peptide. These impurities can significantly alter the biological activity and therapeutic efficacy of the final peptide product. This compound, being an N-methylated amino acid, is particularly susceptible to racemization due to steric hindrance and the electronic effects of the N-methyl group, which can slow down the coupling reaction and favor the formation of a planar oxazolone (B7731731) intermediate prone to racemization.
Q2: Which factors primarily contribute to the racemization of this compound during coupling?
A2: Several factors can increase the risk of racemization during the coupling of this compound:
-
Coupling Reagent: The choice of coupling reagent is critical. Some reagents are more "activating" and can increase the likelihood of racemization.[2]
-
Base: The type and amount of base used for activation and neutralization play a significant role. Stronger, less sterically hindered bases can more readily abstract the α-proton, leading to racemization.[2]
-
Reaction Temperature: Higher reaction temperatures accelerate all reactions, including the side reactions that lead to epimerization.[2]
-
Pre-activation Time: Prolonged activation of the amino acid before its addition to the peptide-resin can increase the opportunity for racemization.[3]
-
Solvent: The polarity of the solvent can influence the stability of the intermediates in the racemization pathway. Polar aprotic solvents like DMF are commonly used but can sometimes promote racemization.[4]
Q3: What are the most recommended coupling reagents for minimizing racemization of this compound?
A3: For sterically hindered and N-methylated amino acids like this compound, the use of highly efficient uronium/aminium or phosphonium (B103445) salt reagents is recommended. Reagents that have shown good performance with N-methylated amino acids include HATU, HCTU, PyAOP, PyBroP, and COMU.[3][5][6] TOTT (2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethyl-isothiouronium tetrafluoroborate) has also been reported to result in lower racemization levels for couplings of methylated amino acids.[2] DEPBT is another reagent known for minimizing epimerization, particularly in fragment coupling.[2]
Q4: What is the role of additives like HOAt and OxymaPure® in suppressing racemization?
A4: Additives such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are crucial for suppressing racemization.[2][7] They react with the activated amino acid to form an active ester intermediate. This intermediate is more reactive towards the desired amine coupling and less prone to forming the oxazolone intermediate that leads to racemization. Coupling reagents like HATU and COMU already incorporate a HOAt or Oxyma moiety, respectively, making the separate addition of these additives unnecessary.[8][9]
Q5: How can I analyze the extent of racemization after coupling this compound?
A5: The most common method for determining the extent of racemization is by chiral High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE) of the crude peptide product.[1][10] These techniques can separate the desired peptide from its diastereomeric impurity. The peptide is typically cleaved from the resin, deprotected, and then analyzed. By comparing the peak areas of the diastereomers, the percentage of racemization can be quantified.
Troubleshooting Guide
Issue: High levels of diastereomeric impurity detected by chiral HPLC after coupling this compound.
This guide will help you troubleshoot and minimize racemization during the synthesis.
| Potential Cause | Recommended Action |
| Suboptimal Coupling Reagent | Switch to a more suitable coupling reagent for N-methylated amino acids. Recommended: HATU, COMU, PyAOP, or TOTT.[2][3][5][6] These reagents are known for their high efficiency and lower tendency to cause racemization with sterically hindered residues. |
| Inappropriate Base | Use a weaker, more sterically hindered base. Replace stronger bases like DIEA or triethylamine (B128534) with N-methylmorpholine (NMM) or 2,4,6-collidine.[2] Use the minimum amount of base necessary for the reaction. |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature. For standard couplings, room temperature is often sufficient. For particularly sensitive couplings, consider performing the reaction at 0°C.[2] If using microwave-assisted synthesis, carefully control and reduce the temperature. |
| Prolonged Pre-activation | Minimize the pre-activation time of the Fmoc-Thr(Me)-OH with the coupling reagent and base before adding it to the resin. For reagents like HATU, pre-activation should be kept to a minimum.[3] |
| Solvent Effects | While DMF is a common solvent, for particularly problematic couplings, consider using a less polar solvent mixture, such as CH2Cl2/DMF (1:1), if solubility allows.[4] |
Quantitative Data on Racemization
Direct quantitative data comparing the racemization of this compound with various modern coupling reagents is limited in the literature. However, data from studies on other challenging amino acids can provide a qualitative guide to reagent performance. The following table summarizes the racemization observed for different amino acids under various coupling conditions.
| Coupling Reagent/Conditions | Amino Acid | % Epimerization | Reference |
| PyBroP | N-methyl-amino-acids | Higher with prolonged coupling | [2] |
| TOTT | Methylated amino acids | Lower than other reagents | [2] |
| HATU | General | Less epimerization than HBTU | [7] |
| PyAOP or PyBOP/HOAt | N-methylamino acids | Promising for these couplings | [6] |
| COMU | General | Low levels of racemization | [3] |
Note: The level of racemization is highly dependent on the specific amino acid sequence, the base used, and the reaction conditions. This table should be used as a general guide for selecting a suitable coupling reagent.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-Thr(Me)-OH using COMU
This protocol is designed to minimize racemization during the solid-phase coupling of Fmoc-N-methyl-Threonine.
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Thr(Me)-OH (3 eq.) and COMU (3 eq.) in DMF.
-
Coupling Reaction: Add the amino acid/coupling reagent solution to the resin, followed by the addition of a weak base such as N-methylmorpholine (NMM) (6 eq.).
-
Reaction and Washing: Allow the reaction to proceed for 1-3 hours at room temperature. Monitor the reaction completion using a colorimetric test suitable for secondary amines (e.g., bromophenol blue test). Once complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.
Protocol 2: Chiral HPLC Analysis of a Model Peptide
This protocol outlines a general procedure for the analysis of diastereomeric purity of a peptide containing this compound.
-
Peptide Cleavage and Deprotection: Cleave the synthesized peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the peptide in cold diethyl ether, centrifuge, and dry the crude peptide.
-
Sample Preparation: Dissolve a small amount of the crude peptide in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: A chiral stationary phase column suitable for peptide separations (e.g., a macrocyclic glycopeptide-based column like CHIROBIOTIC™ T2).[11]
-
Mobile Phase: A typical mobile phase for separating peptide diastereomers is a gradient of acetonitrile (B52724) in water with an additive like 0.1% trifluoroacetic acid (TFA). The exact gradient will need to be optimized for the specific peptide.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at 214 nm or 280 nm.
-
-
Data Analysis: Integrate the peaks corresponding to the desired peptide and its diastereomer. Calculate the percentage of racemization as: (Area of D-isomer peak / (Area of L-isomer peak + Area of D-isomer peak)) * 100.
Visualizations
Caption: Troubleshooting workflow for minimizing racemization of this compound.
Caption: Mechanism of racemization via the oxazolone intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. scientificdiscovery.dev [scientificdiscovery.dev]
- 5. r_tips/tutorials/dv-using_diagrammer/dv-using_diagrammer.md at master · erikaduan/r_tips · GitHub [github.com]
- 6. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: N-methyl-L-threonine in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the incorporation of N-methyl-L-threonine in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges and side reactions associated with the use of N-methyl-L-threonine in SPPS?
The incorporation of N-methyl-L-threonine into peptide sequences presents several challenges primarily stemming from the steric hindrance imparted by the N-methyl group. This steric bulk can lead to:
-
Reduced Coupling Efficiency: The N-methyl group hinders the approach of the activated carboxyl group of the incoming amino acid, slowing down the reaction rate and potentially leading to incomplete coupling. This can result in deletion sequences, where the N-methyl-L-threonine residue is missing from the final peptide.
-
Increased Racemization: To overcome the steric hindrance, more forceful coupling conditions (e.g., highly reactive reagents, elevated temperatures) are often employed. These conditions can increase the risk of racemization at the α-carbon of the activated amino acid, compromising the stereochemical purity of the final peptide. N-alkylated amino acids are generally more prone to racemization.
-
Diketopiperazine (DKP) Formation: Peptides with an N-methylated amino acid at the C-terminus are particularly susceptible to DKP formation. This side reaction involves the intramolecular cyclization of the dipeptide, leading to its cleavage from the resin and a significant reduction in the overall yield. This is often referred to as a "traceless" side reaction as the cleaved DKP may not be observed in the final crude product analysis.[1]
-
Ineffectiveness of Standard Monitoring: The secondary amine of N-methyl-L-threonine does not react with ninhydrin (B49086) (Kaiser test), a common method for monitoring the completion of coupling reactions.
Q2: How does the threonine side chain influence side reactions in the context of N-methylation?
The threonine side chain possesses a hydroxyl group which, if unprotected, can lead to side reactions such as O-acylation. In standard Fmoc-SPPS, this hydroxyl group is typically protected with a tert-butyl (tBu) group. The presence of the N-methyl group in close proximity to the bulky tBu-protected side chain further exacerbates the steric hindrance around the reaction center, making peptide bond formation even more challenging.
Q3: Which coupling reagents are recommended for incorporating Fmoc-N-methyl-L-threonine(tBu)-OH?
Due to the significant steric hindrance, standard coupling reagents like DIC/HOBt are often inefficient. More potent activating agents are necessary to achieve satisfactory coupling yields.
-
Uronium/Aminium Salts: Reagents such as HATU and HCTU are highly effective for coupling sterically hindered amino acids.[2] HATU, in particular, is often recommended due to its high reactivity.[2]
-
Phosphonium Salts: Reagents like PyAOP and PyBOP are also powerful activating agents suitable for difficult couplings, including those involving N-methylated amino acids.
The choice of base is also critical, with less nucleophilic bases like DIEA (N,N-Diisopropylethylamine) or 2,4,6-collidine being preferred to minimize side reactions.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solutions & Troubleshooting Steps |
| Low yield of the final peptide, with mass spectrometry indicating a significant amount of deletion sequence at the N-methyl-L-threonine position. | Incomplete Coupling: The steric hindrance of Fmoc-N-methyl-L-threonine(tBu)-OH is preventing the coupling reaction from going to completion. | 1. Optimize Coupling Reagent: Switch to a more potent coupling reagent such as HATU or PyAOP. 2. Increase Equivalents and Reaction Time: Use a higher excess (3-5 equivalents) of the amino acid and coupling reagent. Extend the coupling time (2-4 hours or even overnight). 3. Double Coupling: Perform a second coupling step with fresh reagents to drive the reaction to completion. 4. Elevate Temperature: Carefully increase the reaction temperature (e.g., to 40-50°C). Microwave-assisted SPPS can also be beneficial. 5. Alternative Monitoring: Since the Kaiser test is not applicable, use a different method to monitor coupling completion, such as the Chloranil or Bromophenol Blue test. |
| The final peptide has the correct mass, but the yield is very low, especially when N-methyl-L-threonine is the C-terminal or penultimate residue. | Diketopiperazine (DKP) Formation: The N-terminal dipeptide containing N-methyl-L-threonine is cleaving from the resin during the Fmoc deprotection step.[1] | 1. Use a Sterically Hindered Resin: Employ a 2-chlorotrityl chloride (2-CTC) resin. The bulky resin linker physically hinders the intramolecular cyclization that leads to DKP formation. 2. Modify Deprotection Conditions: Avoid the standard 20% piperidine (B6355638) in DMF. Use a milder, less nucleophilic base cocktail, such as 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 5% piperazine (B1678402) in NMP (N-Methyl-2-pyrrolidone). 3. Lower the Temperature: Perform the Fmoc deprotection and subsequent coupling at a reduced temperature (e.g., 0-5°C) to decrease the rate of DKP formation. 4. Dipeptide Coupling: Synthesize the first two amino acids as a dipeptide and couple it to the resin, thus bypassing the susceptible dipeptide-on-resin stage. |
| HPLC analysis of the crude peptide shows a diastereomeric impurity. | Racemization: The coupling conditions are too harsh, leading to the epimerization of the activated amino acid. | 1. Optimize Base: Use a less hindered base like 2,4,6-collidine instead of DIEA, as it has been shown to reduce racemization. 2. Avoid Prolonged Pre-activation: Minimize the time between the activation of the amino acid and its addition to the resin. In-situ activation is preferred. 3. Lower Temperature: Perform the coupling reaction at a lower temperature (e.g., 0°C or room temperature) if elevated temperatures were used. 4. Additive Inclusion: For carbodiimide-mediated couplings, ensure the presence of a racemization-suppressing additive like HOBt or Oxyma Pure. |
| The peptide chain is truncated before the N-methyl-L-threonine residue. | Incomplete Fmoc Deprotection of the Preceding Residue: Aggregation of the growing peptide chain on the resin can prevent the complete removal of the Fmoc group, thus blocking the subsequent coupling of N-methyl-L-threonine. | 1. Improve Solvation: Switch from DMF to a more effective solvent like NMP or use a mixture of solvents (e.g., DMF/DMSO). 2. Incorporate Chaotropic Salts: Add chaotropic salts like LiCl to the coupling and deprotection solutions to disrupt secondary structures. 3. Use Pseudoproline Dipeptides: If the sequence allows, incorporate a pseudoproline dipeptide at a suitable position before the difficult N-methylated residue to act as a "kink" and disrupt aggregation.[3] |
Quantitative Data Summary
While specific quantitative data for N-methyl-L-threonine is sparse in the literature, the following table provides a general comparison of coupling reagent performance for sterically hindered amino acids, which can be extrapolated to N-methyl-L-threonine.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Coupling Efficiency/Purity | Racemization Potential | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium Salt | 20 - 45 min | High to Very High | Low | High reactivity, effective for hindered amino acids.[2] | Higher cost. |
| HCTU | Uronium/Aminium Salt | 20 - 45 min | High to Very High | Low | More reactive than HBTU, good for difficult couplings. | Higher cost. |
| PyBOP | Phosphonium Salt | 30 - 60 min | High | Low | Good for sterically demanding couplings. | Byproducts can be difficult to remove. |
| DIC/HOBt | Carbodiimide/Additive | 60 - 120 min | Good to High | Low | Cost-effective, low risk of side reactions like guanidinylation. | Slower reaction rates, potential for N-acylurea formation. |
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-N-methyl-L-threonine(tBu)-OH using HATU
This protocol is designed to maximize the coupling efficiency of the sterically hindered Fmoc-N-methyl-L-threonine(tBu)-OH.
-
Resin Preparation:
-
Swell the peptide-resin (e.g., 2-chlorotrityl chloride resin for C-terminal N-methyl-L-threonine) in DMF for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amine of the growing peptide chain. For residues prone to DKP formation, use 2% DBU / 5% piperazine in NMP. For other positions, standard 20% piperidine in DMF can be used.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-N-methyl-L-threonine(tBu)-OH (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.
-
Add DIEA or 2,4,6-collidine (6-10 equivalents) to the solution.
-
Allow for a brief pre-activation period of 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the reaction completion using the Chloranil or Bromophenol Blue test.
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Capping (Optional but Recommended):
-
To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIEA in DMF) for 30 minutes.
-
Wash the resin with DMF and DCM.
-
Protocol 2: Final Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the tBu side-chain protecting group.
-
Resin Preparation:
-
After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.
-
-
Cleavage:
-
In a well-ventilated fume hood, add a cleavage cocktail to the dry peptide-resin (e.g., 10 mL per gram of resin). A common cocktail is TFA/H₂O/TIS (95:2.5:2.5, v/v/v).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Visualizations
Caption: Troubleshooting workflow for issues with N-methyl-L-threonine in SPPS.
Caption: Key side reactions associated with N-methyl-L-threonine in SPPS.
References
Technical Support Center: Optimizing Coupling Times for N-Methylated Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of peptides containing N-methylated amino acids.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues that may arise during the coupling of N-methylated amino acids.
Issue 1: Incomplete or Low-Yield Coupling
-
Symptom: The bromophenol blue test remains blue or green after the coupling step, indicating unreacted free amines.[1][2] The final peptide yield is significantly lower than expected, and mass spectrometry analysis may reveal deletion sequences.[1][3]
-
Possible Cause: The primary reason for incomplete coupling is the steric hindrance imposed by the N-methyl group, which slows down reaction kinetics.[4][5] This challenge is amplified when coupling an N-methylated amino acid to another N-methylated residue.[1][4] Standard coupling reagents may lack sufficient reactivity to overcome this hindrance.
-
Solution:
-
Employ a "Double Coupling" Strategy: Re-expose the resin to a fresh solution of the activated amino acid and coupling reagents to drive the reaction to completion.[1][2][6] For highly hindered residues, a triple coupling may be necessary.[2]
-
Optimize Your Coupling Reagent: Switch to more potent phosphonium (B103445) (e.g., PyAOP, PyBOP) or specialized uronium/aminium reagents (e.g., HATU, HCTU).[1][2][6] These are generally more effective than carbodiimides for hindered couplings.[6]
-
Increase Reaction Time and Temperature: Extend the coupling time from the standard 1-2 hours up to 4 hours or even overnight for particularly difficult sequences.[2][6]
-
Utilize Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve coupling efficiency for difficult couplings by overcoming the activation energy barrier.[1][6][7]
-
Ensure Proper Reagent Stoichiometry: Use an excess of the amino acid and coupling reagent, for instance, 4 equivalents of the Fmoc-amino acid and HATU are often recommended.[1][7][8]
-
Issue 2: Racemization/Epimerization of the Amino Acid
-
Symptom: The final peptide product shows diastereomeric impurities upon chiral HPLC analysis.
-
Possible Cause: Prolonged activation times, especially with reagents like HATU/DIPEA, can lead to epimerization at the chiral center of the activated amino acid.[1] The choice of base is also critical; bases with low steric hindrance can increase the risk of racemization.[9][10]
-
Solution:
-
Minimize Pre-activation Time: Keep pre-activation times to a minimum (e.g., 1-5 minutes) before adding the mixture to the resin.[8]
-
Choose a Low-Racemization Reagent: Reagents like DEPBT are known to minimize epimerization.[1] Additives such as HOBt or OxymaPure can also suppress racemization when used with carbodiimides.[11][12]
-
Select an Appropriate Base: Use a sterically hindered base like Diisopropylethylamine (DIEA) or 2,4,6-collidine to reduce the risk of α-proton abstraction.[10][12]
-
Issue 3: Side Reactions (Guanidinylation, Diketopiperazine Formation)
-
Symptom: Mass spectrometry analysis reveals unexpected masses corresponding to chain termination or cyclic dipeptides.
-
Possible Cause:
-
Guanidinylation: Uronium/aminium reagents like HATU and HBTU can react with the free N-terminal amine to form an irreversible guanidinium (B1211019) cap, terminating the peptide chain.[13][14] This is more likely if the coupling reagent is used in large excess.[13][15]
-
Diketopiperazine (DKP) Formation: This side reaction is common in Fmoc-SPPS, particularly with N-alkylated peptides, leading to cleavage of the dipeptide from the resin.[2]
-
-
Solution:
-
Avoid Excess Coupling Reagent: Use uronium/aminium reagents in equimolar amounts relative to the carboxylic acid to prevent guanidinylation.[15] Pre-activating the amino acid for a short period before addition to the resin also minimizes this side reaction.[13]
-
Minimize DKP Formation: Utilize 2-chlorotrityl chloride resin, which is known to reduce DKP formation.[2]
-
Frequently Asked Questions (FAQs)
Q1: Why are N-methylated amino acids so difficult to couple? A1: The primary challenge is steric hindrance. The methyl group on the amide nitrogen physically blocks the approach of the incoming activated amino acid, slowing down the reaction.[4] This reduces the nucleophilicity of the N-methylated amine, requiring more powerful coupling reagents and optimized conditions.[13][16] The problem is most severe when coupling two consecutive N-methylated residues.[4]
Q2: My standard coupling reagent (e.g., HBTU, DIC) is inefficient. What should I use instead? A2: For N-methylated residues, more potent reagents are recommended. Phosphonium salts like PyBOP and PyAOP, and uronium/aminium salts like HATU and HCTU are highly effective.[2][16][6] For extremely difficult couplings, halogenophosphonium reagents like PyBrOP may be required.[1][7][15] See Table 1 for a detailed comparison.
Q3: How can I monitor the completion of a coupling reaction with an N-methylated amine? A3: The standard ninhydrin (B49086) (Kaiser) test is unreliable for secondary amines like N-methylated amino acids. The bromophenol blue test is a reliable alternative.[1][2] A yellow color indicates a complete reaction (no free amine), while a blue or green color signifies an incomplete coupling, requiring a recoupling step.[1][2][8]
Q4: What is on-resin N-methylation, and when should I consider it? A4: On-resin N-methylation is a technique to methylate the peptide backbone directly on the solid support.[7] This method avoids the need to synthesize and purchase often expensive Fmoc-N-methyl-amino acid building blocks.[7] A common three-step procedure involves sulfonylation, methylation, and desulfonylation.[7][17]
Q5: Can microwave synthesis help with coupling N-methylated amino acids? A5: Yes, microwave-assisted peptide synthesis is very effective for difficult couplings. Microwave energy can significantly shorten reaction times and enhance coupling efficiency for sterically hindered residues.[1][6][7]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for N-Methylated Amino Acids
| Reagent Class | Reagent Name | Potency for N-Me AA | Advantages | Disadvantages & Mitigation |
| Aminium/Uronium | HATU | Very High | High coupling efficiency, reacts faster with less epimerization compared to HBTU.[15] | Based on potentially explosive HOAt.[14] Can cause N-terminal guanidinylation; avoid using in excess.[14][15] |
| HCTU | High | Similar to HBTU but often more effective for hindered couplings. | Can cause guanidinylation.[14] | |
| HBTU | Moderate | Popular and efficient for many standard couplings. | Can be less effective than HATU for N-methylated amino acids.[1] Can cause guanidinylation.[14][15] | |
| COMU | Very High | Efficiency comparable to HATU; based on non-explosive OxymaPure, making it safer.[12][14] | Limited stability in solution.[14] | |
| Phosphonium | PyAOP | Very High | Highly effective, especially for coupling two adjacent N-methyl amino acids.[1] Avoids guanidinylation.[14] | More expensive than uronium salts. |
| PyBOP | High | Efficient and avoids guanidinylation.[14] Byproducts are less hazardous than older BOP reagent.[14] | Generally less reactive than HATU.[14] | |
| PyBroP | Extremely High | Highly reactive and useful for the most sterically demanding couplings.[1][8][15] | High reactivity may increase racemization risk with prolonged couplings.[12] |
Experimental Protocols
Protocol 1: Standard HATU-Mediated Coupling to an N-Methylated Amine
-
Resin Preparation: Swell the peptide-resin (with the N-terminal N-methyl amino acid exposed) in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for at least 30 minutes.[1][7]
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5-10 minutes. Drain and repeat the treatment once. Wash the resin thoroughly with DMF (3-5 times).[1]
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve the Fmoc-protected amino acid (4 eq.) and HATU (4 eq.) in DMF or NMP.[1][7][8]
-
Base Addition: Add Diisopropylethylamine (DIEA) (8 eq.) to the activation mixture and agitate for 1-5 minutes.[1][7][8]
-
Coupling Reaction: Add the pre-activated amino acid solution to the swelled resin. Agitate the mixture at room temperature for 1 to 2 hours.[1][7] For difficult couplings, this time can be extended.[2]
-
Monitoring Completion: Remove a small sample of resin beads, wash them thoroughly with DMF and then methanol. Perform a Bromophenol Blue test. A yellow color indicates complete coupling.[1][7]
-
Recoupling (if necessary): If the coupling is incomplete (beads are blue or green), drain the resin and repeat steps 3-6 with a fresh solution of activated amino acid.[2][3]
-
Post-Coupling Wash: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then Dichloromethane (DCM) (3-5 times) to prepare for the next cycle.[13][7]
Protocol 2: Microwave-Assisted Coupling for Hindered Residues
-
Resin & Reagent Preparation: In a microwave-safe peptide synthesis vessel, add the swelled resin in NMP.[7]
-
Reagent Addition: Add a solution of the Fmoc-amino acid (5 eq.) and a suitable coupling reagent like HCTU (5 eq.) in NMP. Add DIEA (10 eq.).[1][7]
-
Microwave Irradiation: Place the vessel in a peptide synthesizer equipped with a microwave unit. Irradiate at a constant power or temperature (e.g., 75°C) for 10-15 minutes.[7]
-
Post-Coupling Wash: After irradiation, drain the reaction solution and wash the resin extensively with NMP or DMF.[7]
-
Completion Check: Perform a Bromophenol Blue test to confirm reaction completion. If necessary, repeat the microwave coupling step.[7]
Visualizations
Caption: Troubleshooting workflow for incomplete N-methylated amino acid couplings.
Caption: General workflow for one cycle of N-methyl amino acid incorporation in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. mdpi.com [mdpi.com]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Peptide Synthesis
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during solid-phase peptide synthesis (SPPS), with a focus on challenging couplings like that of H-Thr(Me)-OH.
FAQs: Incomplete Coupling of this compound
Q1: Why is the coupling of this compound often incomplete?
The primary reason for incomplete coupling of N-methylated amino acids, such as this compound, is steric hindrance.[1][2][3] The methyl group on the alpha-nitrogen sterically obstructs the incoming activated amino acid, slowing down the reaction rate and reducing coupling efficiency compared to non-methylated amino acids.[3] This issue is particularly pronounced when coupling an N-methylated residue to another N-methylated residue.[2] The reduced nucleophilicity of the secondary amine in N-methylated amino acids necessitates the use of more potent coupling reagents and optimized reaction conditions to achieve complete incorporation.[4]
Q2: My standard coupling reagents (e.g., HBTU, DIC/HOBt) are yielding poor results. What should I use instead?
Standard coupling reagents are often inefficient for sterically hindered amino acids like this compound.[2] It is highly recommended to switch to more potent uronium/aminium or phosphonium (B103445) salt-based reagents. Reagents that form highly reactive OAt or Oxyma esters are preferred.[5][6] HATU, HCTU, COMU, and PyAOP are considered among the most effective for such difficult couplings.[5][6][7]
Data Presentation: Comparison of Coupling Reagents for N-Methylated Amino Acids
The following table provides a qualitative comparison of commonly used coupling reagents for difficult sequences, including N-methylated amino acids. While exact yields are sequence-dependent, this table summarizes their general effectiveness.
| Coupling Reagent | Leaving Group | Relative Reactivity | Key Advantages for N-Methylated Amino Acids |
| HATU | HOAt | Very High | Considered one of the most efficient reagents for hindered couplings and suppressing racemization.[4][5][6] |
| HCTU | 6-Cl-HOBt | High | More reactive than HBTU due to the electron-withdrawing chloro group.[5] |
| COMU | OxymaPure | High | Reactivity is comparable to HATU; based on the non-explosive OxymaPure, making it safer.[5][6][7] |
| PyAOP | HOAt | Very High | A phosphonium salt that is highly effective for coupling N-methyl amino acids.[7] |
| HBTU | HOBt | Medium-High | A widely used standard reagent, but may be less effective for severely hindered couplings.[2][5] |
| DIC/HOBt | HOBt | Medium | Often inefficient for sterically hindered amino acids. |
Q3: I am observing deletion sequences in my final product. How can I minimize this?
Deletion sequences are a direct consequence of incomplete coupling.[8] To mitigate this, consider the following strategies:
-
Utilize a more potent coupling reagent: As detailed in Q2, switching to reagents like HATU or COMU is the first step.[4][5][6]
-
Perform a double coupling: Repeating the coupling step with fresh reagents can drive the reaction to completion. This is a common and effective method for difficult couplings.[9]
-
Increase reaction time and/or temperature: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) can improve yields.[10] Microwave-assisted synthesis, which utilizes elevated temperatures, can also be highly effective.[11][12][13]
-
Monitor the reaction: Standard ninhydrin (B49086) tests are ineffective for secondary amines like N-methylated residues. Use the bromophenol blue test to accurately monitor the completeness of the coupling.[2][8][14]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting the incomplete coupling of this compound.
Mandatory Visualization: Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting incomplete coupling reactions.
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol outlines the manual coupling of this compound using HATU as the coupling reagent on a 0.1 mmol scale.
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Activation Solution:
-
In a separate vessel, dissolve Fmoc-Thr(Me)-OH (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in ~2 mL of DMF.[2]
-
-
Pre-activation:
-
Add DIEA (0.8 mmol, 8 eq.) to the activation solution and vortex for 1-3 minutes.[4]
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings (e.g., coupling to another N-methyl residue), the reaction time may be extended.[4]
-
-
Monitoring:
-
Take a small sample of resin beads and perform the Bromophenol Blue test (see Protocol 4). A yellow color indicates a complete reaction.[14]
-
-
Washing:
-
Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[4]
-
Protocol 2: Double Coupling
If the monitoring test after the first coupling indicates an incomplete reaction, a double coupling should be performed.
-
After the initial coupling reaction time, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 1 min) to remove byproducts.
-
Repeat the coupling procedure (Protocol 1, steps 2-6) using a fresh solution of activated this compound.[9]
-
Monitor the completion of the second coupling using the Bromophenol Blue test.
Protocol 3: Microwave-Assisted Coupling
Microwave synthesis can significantly accelerate difficult couplings.
-
Resin and Reagent Preparation: Follow steps 1-3 of Protocol 1.
-
Microwave Coupling:
-
Add the pre-activated amino acid solution to the resin in a microwave-safe vessel.
-
Place the vessel in a microwave peptide synthesizer.
-
A typical microwave protocol is 5 minutes at 75°C.[12] However, conditions may need to be optimized depending on the instrument and the specific sequence.
-
-
Post-Microwave:
-
After the microwave program is complete, wash the resin as described in Protocol 1, step 6.
-
Monitor the reaction completion with the Bromophenol Blue test.
-
Protocol 4: Bromophenol Blue Test for Coupling Completion
This qualitative test is used to detect the presence of unreacted amines on the resin.
-
Reagent Preparation: Prepare a solution of 3 mg of bromophenol blue in 100 mL of DMF.[14]
-
Procedure:
-
Transfer 10-15 beads of the peptide-resin to a small test tube.
-
Wash the beads thoroughly with fresh DMF to remove any residual base.
-
Add 1-2 drops of the bromophenol blue test solution.
-
Observe the color of the beads and the solution.[8][14]
-
Blue to blue-green: Incomplete coupling (free amines are present).
-
Yellow-green to yellow: Complete coupling (no free amines).
-
-
Mandatory Visualization: HATU Coupling Pathway
Caption: The activation and coupling pathway using HATU.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. peptide.com [peptide.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. mesalabs.com [mesalabs.com]
- 11. kohan.com.tw [kohan.com.tw]
- 12. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 14. peptide.com [peptide.com]
Technical Support Center: N-Methylated Peptides and TFA Cleavage
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with N-methylated peptides. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the trifluoroacetic acid (TFA) cleavage step of solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: Fragmentation and Side Reactions during TFA Cleavage
This guide provides solutions to specific problems that can arise during the TFA-mediated cleavage and deprotection of N-methylated peptides.
| Problem | Potential Cause | Recommended Solution |
| Peptide Fragmentation | The peptide bond C-terminal to an N-methylated amino acid can be susceptible to acid-catalyzed hydrolysis during TFA treatment. This is proposed to occur via an oxazolone-like intermediate.[1] | - Minimize Cleavage Time: Reduce the duration of TFA exposure to the minimum required for complete deprotection and cleavage from the resin. A time course experiment is recommended to find the optimal time.[2] - Lower Cleavage Temperature: Performing the cleavage at a lower temperature (e.g., 4°C) can reduce the rate of fragmentation. However, this may require longer reaction times for complete removal of some protecting groups, such as Pbf on Arginine.[3] |
| Loss of N-terminal Acetyl-N-methyl Amino Acid | N-terminal acetylated N-methyl amino acids can be labile under acidic cleavage conditions, leading to their complete loss from the peptide sequence.[2][3] | - Modify N-terminal Group: Replace the N-terminal acetyl group with a functionality that is more stable to TFA, such as a methoxycarbonyl group.[3] - Optimize Cleavage Cocktail: Experiment with different cleavage cocktails and shorter cleavage times to minimize this side reaction.[3] |
| Incomplete Deprotection of Side Chains | While trying to minimize fragmentation by using milder conditions (e.g., shorter time, lower temperature), side-chain protecting groups (e.g., Pbf, Trt) may not be completely removed. | - Use a Stronger Scavenger Mix: Employ a cleavage cocktail with a robust scavenger mixture designed for sensitive or sterically hindered residues. Reagent K is a good option for peptides with multiple sensitive residues.[4][5] - Perform a Two-Step Cleavage: First, use a milder TFA concentration to cleave the peptide from the resin, then treat the cleaved peptide in solution with a stronger TFA cocktail to complete the deprotection. |
| Oxidation of Methionine Residues | Methionine is prone to oxidation to methionine sulfoxide (B87167) during TFA cleavage, especially in the absence of appropriate scavengers. | - Use a Specialized Cleavage Cocktail: Employ a cleavage cocktail specifically designed to prevent methionine oxidation, such as Reagent H, which contains dimethyl sulfide (B99878) (DMS) and ammonium (B1175870) iodide.[4][6][7] |
| Alkylation of Tryptophan and Tyrosine Residues | Cationic species generated from protecting groups and the resin linker during cleavage can re-attach to electron-rich side chains of Trp and Tyr. | - Effective Scavenging: Use a cleavage cocktail containing scavengers like triisopropylsilane (B1312306) (TIS), water, phenol, and thioanisole (B89551) to effectively trap these reactive cations.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of peptide fragmentation at N-methylated residues during TFA cleavage?
A1: Peptides with the general structure R1-(N-alkyl X1)-X2-R2 are susceptible to hydrolysis during standard TFA cleavage.[1] The proposed mechanism involves the formation of an oxazolone-like intermediate, which is then hydrolyzed, resulting in cleavage of the peptide backbone and the formation of two separate fragments: R1-(N-alkyl X1)-OH and H-X2-R2.[1]
Q2: Why is the N-terminal acetylated N-methyl amino acid often lost during cleavage?
A2: The presence of an acetyl group on the N-terminal N-methylamino acid can make this residue particularly labile under the acidic conditions of TFA cleavage.[2][3] This leads to the cleavage of the peptide bond between the first and second amino acids, resulting in the loss of the Ac-N-methylamino acid.[3]
Q3: How can I choose the right TFA cleavage cocktail for my N-methylated peptide?
A3: The choice of cleavage cocktail depends on the amino acid composition of your peptide. A general-purpose cocktail is often sufficient, but for peptides containing sensitive residues, a more specialized mixture is required.[4][5] Refer to the table below for common cleavage cocktails and their applications.
| Cleavage Cocktail | Composition | Primary Application |
| Standard (TFA/TIS/H₂O) | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O | General purpose for most sequences without sensitive residues.[4] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | For peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[4] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | An "odorless" alternative to cocktails containing thiols, useful for trityl-based protecting groups.[4][7] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% Dimethyl Sulfide (DMS), 1.5% Ammonium Iodide (w/w) | Specifically designed to prevent the oxidation of Methionine residues.[4][7] |
Q4: What is the recommended duration for TFA cleavage of N-methylated peptides?
A4: The optimal cleavage time can vary, but a general guideline is 1 to 4 hours at room temperature.[4] For N-methylated peptides prone to fragmentation, it is highly recommended to perform a time-course experiment (e.g., testing cleavage at 30 minutes, 1 hour, and 2 hours) to determine the shortest time required for complete deprotection, thereby minimizing degradation.[2]
Q5: Can modifying the N-terminus of my peptide prevent fragmentation?
A5: Yes, for the specific side reaction involving the loss of an N-terminal acetylated N-methyl amino acid, modifying the N-terminus can be very effective. Replacing the acetyl group with a methoxycarbonyl group has been shown to prevent this side reaction.[3]
Experimental Protocols
General Protocol for TFA Cleavage of Peptides from Resin
This protocol outlines a standard procedure for cleaving a peptide from the resin using a TFA-based cocktail.[4]
1. Resin Preparation:
-
Ensure the N-terminal Fmoc group has been removed from the peptide-resin.
-
Wash the resin thoroughly with dichloromethane (B109758) (DCM) to remove any residual DMF.
-
Dry the resin completely under a high vacuum for at least 4 hours, or overnight.[4]
2. Cleavage Reaction:
-
In a well-ventilated fume hood, prepare the appropriate cleavage cocktail based on the peptide's amino acid composition. It is crucial to prepare the cocktail fresh before use.[5]
-
Cool the cocktail in an ice bath.
-
Place the dried peptide-resin into a suitable reaction vessel.
-
Add the cold cleavage cocktail to the resin (a typical ratio is 5-10 mL of cocktail per gram of resin).[4]
-
Allow the suspension to react at room temperature for the predetermined optimal time (e.g., 1-4 hours) with occasional swirling or mixing.[4]
3. Peptide Precipitation and Isolation:
-
Filter the resin from the cleavage mixture using a sintered glass funnel, collecting the filtrate into a clean flask.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Add the combined filtrate dropwise into a 10-fold volume of cold diethyl ether to precipitate the crude peptide. A white precipitate should form.[4]
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet multiple times with cold diethyl ether to remove scavengers and other small molecules.[4]
-
Dry the crude peptide under vacuum.
4. Analysis:
-
Analyze the crude peptide by HPLC and mass spectrometry to check for purity and the presence of any fragments or side products.
Visualizations
Experimental Workflow for TFA Cleavage
Caption: General workflow for the TFA cleavage, precipitation, and isolation of synthetic peptides.
Decision Tree for Choosing a TFA Cleavage Cocktail
Caption: A decision-making guide for selecting an appropriate TFA cleavage cocktail.
Proposed Mechanism of Peptide Bond Fragmentation
Caption: Proposed fragmentation mechanism of an N-methylated peptide bond via an oxazolone-like intermediate during TFA cleavage.
References
- 1. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
improving solubility of peptides containing H-Thr(Me)-OH
Welcome to the Technical Support Center. This guide provides detailed troubleshooting advice and protocols for researchers, scientists, and drug development professionals working with synthetic peptides, with a special focus on improving the solubility of challenging peptides, such as those containing the N-methylated amino acid, H-Thr(Me)-OH .
Frequently Asked Questions (FAQs)
Here we address common questions and issues related to peptide solubility.
Q1: Why is my peptide containing this compound difficult to dissolve in aqueous buffers?
A: Peptides containing N-methylated amino acids like this compound often present solubility challenges for two primary reasons:
-
Disruption of Hydrogen Bonding: The methyl group on the backbone nitrogen replaces a hydrogen atom that is crucial for forming hydrogen bonds. This disrupts the formation of stabilizing secondary structures and interactions with water molecules, which can lead to aggregation.[1][2]
-
Increased Hydrophobicity: N-methylation increases the lipophilicity (hydrophobicity) of the peptide backbone, further reducing its affinity for aqueous solvents.[3] While theoretical calculations sometimes suggest a more favorable Gibbs free energy of solvation, the practical effect of disrupting the hydrogen bond network often leads to aggregation and precipitation.[1][3]
Q2: What is the first solvent I should try?
A: Always start with a small amount of your peptide and test solubility in ultrapure, sterile water.[4][5] For peptides shorter than five or six residues, water is often a sufficient solvent, unless the sequence is composed entirely of hydrophobic amino acids.[6][7] If the peptide dissolves, you can then dilute it with your desired buffer.
Q3: My peptide is not soluble in water. What is the next step?
A: The next step is to consider the peptide's net charge at a neutral pH. The solubility of a peptide is typically lowest at its isoelectric point (pI), where its net charge is zero.[8][9] Adjusting the pH away from the pI will increase the net charge and improve solubility.[8][10]
-
Calculate the Net Charge: Assign a value of +1 to each basic residue (Lys, Arg, His, N-terminus) and -1 to each acidic residue (Asp, Glu, C-terminus).[4]
-
For Basic Peptides (Net Charge > 0): Try dissolving in an acidic solution, such as 10% acetic acid, and then dilute with water.[4][11]
-
For Acidic Peptides (Net Charge < 0): Try dissolving in a basic solution, such as 0.1M ammonium (B1175870) bicarbonate or a dilute ammonium hydroxide (B78521) solution, and then dilute with water.[6] Caution: Avoid basic solutions if your peptide contains Cysteine (Cys), as high pH can promote disulfide bond formation.[12]
Q4: What if pH adjustment fails, especially for a neutral or very hydrophobic peptide?
A: For neutral or highly hydrophobic peptides, including many N-methylated sequences, organic co-solvents are necessary.
-
Recommended Method: First, attempt to dissolve the peptide in a minimal volume of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2][13] Once the peptide is in solution, slowly add the aqueous buffer drop-by-drop while vortexing to reach the final desired concentration.[2]
-
Solvent Choice: DMSO is preferred for most biological applications due to its low toxicity.[11] However, if your peptide contains Cysteine (Cys) or Methionine (Met), use DMF to avoid oxidation of the sulfur-containing side chains.[6][13]
-
Assay Compatibility: Be mindful that organic solvents can interfere with biological assays. Most cell-based assays can tolerate a final DMSO concentration of up to 0.5-1%.[2][6]
Q5: My peptide still won't dissolve or forms a gel. What are the last-resort options?
A: If a peptide remains insoluble or forms a gel (a sign of extensive aggregation), stronger denaturing agents may be required.[7]
-
Chaotropic Agents: Use solvents containing 6 M Guanidine Hydrochloride (Guanidine-HCl) or 8 M urea.[4][13] These agents are very effective at disrupting the hydrogen bond networks that cause aggregation.
-
Important Consideration: Chaotropic agents will denature proteins in your assay system and are generally not compatible with live-cell experiments. Their use is limited and typically requires subsequent removal by methods like dialysis or chromatography.[11]
Q6: Can I use physical methods to help dissolve my peptide?
A: Yes, physical agitation can significantly aid dissolution.
-
Sonication: Brief periods of sonication in a water bath can help break up aggregates and accelerate dissolution.[2][6][11] Use short bursts to avoid heating the sample.[11]
-
Gentle Warming: Gently warming the solution (<40°C) can sometimes improve solubility, but use this method with caution to prevent peptide degradation.[10][14]
-
Centrifugation: Before using any peptide solution in an experiment, it is good practice to centrifuge it at high speed (e.g., 10,000 x g) to pellet any microscopic, undissolved particles.[6][9] Use the supernatant for your assay to ensure you are working with a fully solubilized peptide.[9]
Troubleshooting Guide & Workflow
This section provides a systematic approach to peptide solubilization. The workflow is designed to start with the mildest conditions and progress to stronger solvents, conserving your valuable peptide sample.
Visual Workflow for Peptide Solubilization
The diagram below illustrates a step-by-step decision-making process for dissolving a challenging peptide.
Caption: A step-by-step workflow for peptide solubilization.
Quantitative Data Summary
While specific solubility data for this compound containing peptides is scarce, general principles and data from related studies can provide valuable insights.
Table 1: Recommended Solvents Based on Peptide Net Charge
| Peptide Type | Net Charge (at pH 7) | Primary Solvent | Secondary Solvent (if primary fails) | Tertiary Solvent (for hydrophobic cases) |
| Acidic | Negative (< 0) | Sterile Water | Basic Buffer (e.g., NH₄HCO₃) | DMSO / DMF |
| Basic | Positive (> 0) | Sterile Water | Acidic Buffer (e.g., 10% Acetic Acid) | DMSO / DMF |
| Neutral | Zero (0) | Organic Solvent | Chaotropic Agent (e.g., 6M Guanidine-HCl) | N/A |
| Data compiled from multiple sources.[4][6][13][15] |
Table 2: Relative Solubility of Pentapeptides in Water
This table shows the experimentally determined solubility order of model pentapeptides, highlighting the significant impact of the amino acid side chain. Peptides with charged side chains (Arg, Asp) are far more soluble than those with hydrophobic (Val, Phe) or polar uncharged (Gln, Asn) side chains.
| Peptide Sequence | Side Chain Type | Relative Solubility |
| GGR GG | Basic (Charged) | Highest |
| GGD GG | Acidic (Charged) | High |
| GGGGG | Non-polar (Glycine) | Moderate |
| GGV GG | Hydrophobic | Low |
| GGQ GG | Polar Uncharged | Lower |
| GGN GG | Polar Uncharged | Lower |
| GGF GG | Hydrophobic | Lowest |
| Source: Data derived from solubility limit calculations and experimental findings.[16] |
Experimental Protocols
Always test the solubility on a small portion of the peptide first before dissolving the entire sample.[5]
Protocol 1: Systematic Solubility Testing
Objective: To determine the optimal solvent for a peptide of unknown solubility in a systematic, material-conserving manner.
Methodology:
-
Preparation: Weigh approximately 0.5-1.0 mg of the lyophilized peptide into a sterile microcentrifuge tube.
-
Step A (Water): Add a calculated volume of sterile, distilled water to reach a target concentration (e.g., 1-2 mg/mL).[15] Vortex thoroughly for 1-2 minutes.
-
Visual Inspection: Check for dissolution. A fully dissolved peptide solution should be a clear, particle-free liquid.[11] If soluble, the test is complete.
-
Step B (pH Adjustment): If the peptide is not soluble in water, calculate its net charge.
-
Step C (Organic Solvent): If pH adjustment fails, or if the peptide is neutral/hydrophobic, lyophilize the peptide to remove the aqueous solvent. To the dry peptide, add a minimal volume (e.g., 20-50 µL) of pure DMSO.[2] Vortex.
-
Dilution: Once dissolved in DMSO, slowly add your desired aqueous buffer drop-by-drop while continuously vortexing to prevent precipitation.[2]
-
Documentation: Record the solvent system and final concentration at which the peptide was successfully dissolved.
Protocol 2: Visualization of N-Methylation's Impact
The diagram below illustrates how N-methylation interferes with the hydrogen bonding that can lead to peptide aggregation.
Caption: N-methylation blocks hydrogen bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. genscript.com [genscript.com]
- 5. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 6. jpt.com [jpt.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 9. benchchem.com [benchchem.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 12. biobasic.com [biobasic.com]
- 13. lifetein.com [lifetein.com]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Peptide Solubility Limits: Backbone and Side-Chain Interactions - PMC [pmc.ncbi.nlm.nih.gov]
alternative coupling reagents to HBTU/HCTU for N-methylated amino acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the synthesis of peptides containing N-methylated amino acids, with a focus on alternative coupling reagents to HBTU/HCTU.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions involving N-methylated amino acids so challenging?
A1: The primary difficulty in coupling N-methylated amino acids stems from steric hindrance.[1][2][3] The methyl group on the amide nitrogen physically obstructs the approach of the incoming activated amino acid, leading to significantly slower and less efficient coupling reactions compared to their non-methylated counterparts.[1][3] This issue is particularly pronounced when coupling one N-methylated amino acid onto another.[1][3] The reduced nucleophilicity of the N-methylated amine necessitates the use of more potent coupling reagents and may require longer reaction times or elevated temperatures to achieve complete incorporation.[1]
Q2: My standard coupling reagents (e.g., HBTU, HCTU) are giving low yields. What are the recommended alternatives?
A2: Standard uronium-based coupling reagents like HBTU and HCTU are often not effective enough for coupling sterically hindered N-methylated amino acids.[1][4] It is highly recommended to switch to more potent phosphonium-based reagents or specialized uronium/aminium reagents.[1] Reagents such as HATU, PyAOP, PyBOP/HOAt, and COMU have demonstrated greater success in these challenging couplings.[1][4][5][6]
Q3: How can I monitor the completion of a coupling reaction with an N-methylated amino acid?
A3: The standard ninhydrin (B49086) (Kaiser) test is not suitable for monitoring coupling reactions involving N-methylated amino acids because it detects primary amines and gives a false negative or a weak color change with secondary amines.[1][7][8] The recommended alternative is the bromophenol blue test, which indicates the presence of a free amine (incomplete coupling) with a blue or green color. A yellow color signifies a complete reaction.[1][4][8] Other qualitative tests like the chloranil (B122849) test and isatin (B1672199) test can also be used.[8]
Q4: What is "double coupling" and when should I use it?
A4: "Double coupling" is the process of repeating the coupling step with a fresh solution of the activated amino acid and coupling reagent to drive the reaction to completion.[1][9] This technique is particularly useful for difficult couplings, such as those involving sterically hindered N-methylated residues like N(Me)-Val and N(Me)-Ile, or when monitoring indicates an incomplete reaction.[1]
Q5: Can racemization be a significant issue with alternative coupling reagents?
A5: Yes, racemization can be a concern, especially with highly reactive coupling reagents or prolonged activation times.[5][9] Reagents like HATU can lead to epimerization if pre-activation times are not minimized.[9] Some reagents, such as DEPBT and those used to generate Fmoc-amino acid chlorides in situ, are reported to minimize racemization.[5][10] The choice of base can also influence racemization levels; weaker bases like sym-collidine may be preferred in some cases.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low coupling yield / Incomplete reaction (indicated by a positive bromophenol blue test) | 1. Insufficient reactivity of the coupling reagent.[1] 2. Steric hindrance from the N-methyl group.[1][3] 3. Suboptimal reaction conditions. | 1. Switch to a more potent coupling reagent such as HATU, PyAOP, COMU, or PyBOP/HOAt.[1] 2. Perform a "double coupling" or even a "triple coupling" to drive the reaction to completion.[1] 3. Increase the reaction time (e.g., 1-4 hours or even overnight).[1][7] 4. Consider using microwave-assisted synthesis to enhance reaction rates.[3][9] |
| Presence of deletion sequences in the final peptide | Incomplete coupling of one or more N-methylated amino acids.[1] | 1. Implement the solutions for low coupling yield (more potent reagent, double coupling).[1] 2. Ensure accurate monitoring of each coupling step using the bromophenol blue test.[1] 3. If incomplete coupling persists, "cap" the unreacted amines using acetic anhydride (B1165640) to prevent the formation of deletion sequences.[8] |
| Side reactions or unexpected byproducts | 1. Racemization of the activated amino acid.[9] 2. Reaction of excess coupling reagent with the N-terminus.[11] 3. Formation of diketopiperazines during cleavage.[6] | 1. Minimize pre-activation times, especially when using HATU with DIPEA.[9] Consider using a reagent known for low racemization like DEPBT.[5] 2. Avoid using a large excess of uronium/aminium-based reagents like HATU and HBTU.[11] 3. Optimize cleavage conditions, as the duration of TFA treatment can influence side reactions.[6] |
| Multiple peaks in HPLC analysis of the purified peptide | Slow interconversion between cis/trans isomers of the amide bond involving the N-methylated residue, leading to conformational isomers.[2][6] | This is often an inherent property of N-methylated peptides and may not indicate impurity. Consider altering HPLC conditions (e.g., temperature, solvent) to potentially coalesce the peaks. |
Comparison of Alternative Coupling Reagents
| Reagent | Type | Advantages | Disadvantages | Racemization Risk |
| HATU | Uronium/Aminium | Highly effective for sterically hindered couplings, fast reaction rates.[1][11][12] | Can react with the unprotected N-terminus if used in excess.[11] Risk of racemization with prolonged pre-activation.[9] | Moderate to High |
| PyAOP | Phosphonium | Very effective for coupling N-methyl amino acids, especially to other N-methyl residues.[6][11] Does not react with primary amines to form guanidinium (B1211019) byproducts.[13] | May be less suitable for automated solid-phase synthesis due to high reactivity and stability.[13] | Low to Moderate |
| PyBOP | Phosphonium | Efficient coupling with rapid reaction times.[11] Byproducts are less hazardous than those of BOP. | Can be less effective for coupling two adjacent N-methyl residues.[10] | Low to Moderate |
| COMU | Uronium | High coupling efficiency comparable to HATU.[5][14] Safer alternative to benzotriazole-based reagents (non-explosive).[5] Excellent solubility.[14] | Low[14] | |
| PyBrOP | Phosphonium | More reactive than PyBOP, used for very difficult couplings where other reagents are inefficient.[5][11] | High reactivity can lead to the formation of oxazolones and increased racemization during prolonged couplings.[5] | High |
| BOP-Cl | Can be useful for hindered couplings.[4][15] | Can cause significant racemization.[10] Considered an older reagent. | Moderate to High | |
| K-Oxyma | Additive | A non-explosive and non-allergenic alternative to HOBt and HOAt.[16] When used with carbodiimides, it shows low epimerization.[16] Suitable for acid-labile resins.[16][17] | Functions as an additive with a primary coupling agent (e.g., DIC, EDC). | Low |
Experimental Protocols
Protocol 1: General Solid-Phase Coupling using HATU
-
Resin Preparation: Swell the peptide-resin (with the N-terminal amine deprotected) in DMF for at least 30 minutes.[3]
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (4 equivalents), HATU (4 equivalents) in DMF or NMP.[1][4]
-
Base Addition: Add DIPEA (8 equivalents) to the activation mixture and agitate for 1-2 minutes.[1][3]
-
Coupling: Add the activated amino acid solution to the swelled resin.[3]
-
Reaction: Agitate the mixture at room temperature for 1-4 hours.[1][7]
-
Monitoring: Perform a bromophenol blue test to check for reaction completion.[1] If the test is positive (blue/green), perform a second coupling.
-
Washing: Once coupling is complete (yellow beads), drain the reaction solution and wash the resin thoroughly with DMF.[1]
Protocol 2: Solid-Phase Coupling using PyBrOP
-
Resin Preparation: Swell and deprotect the resin using standard procedures. Suspend the resin in DCM (10 mL/gram of resin).[4][18]
-
Reagent Preparation: In a separate vessel, dissolve the protected N-methyl amino acid (2 equivalents) in DCM or DMF and add it to the resin.[4][18]
-
Coupling Reagent Addition: Add PyBrOP (2 equivalents) and cool the mixture to 0 °C.[4][18]
-
Reaction: Mix for 1 minute at 0 °C and then for 1 hour at room temperature.[4][18]
-
Washing: Filter the resin and wash thoroughly with DCM.[4][18]
Protocol 3: Microwave-Assisted Coupling
-
Resin and Reagent Preparation: In a microwave-safe peptide synthesis vessel, add the swelled resin. Add a solution of the Fmoc-amino acid (5 eq.) and a suitable coupling reagent like HCTU (5 eq.) in NMP.[3]
-
Base Addition: Add DIEA (10 eq.).[3]
-
Microwave Irradiation: Place the vessel in a microwave peptide synthesizer. Irradiate at a constant temperature (e.g., 75°C) for 10-15 minutes.[3]
-
Post-Coupling Wash: Drain the reaction solution and wash the resin extensively with NMP or DMF.[3]
-
Completion Check: Perform a bromophenol blue test. If necessary, repeat the microwave coupling step.[3]
Visualizations
Caption: General workflow for one cycle of N-methyl amino acid incorporation in SPPS.
Caption: Troubleshooting workflow for challenging N-methylated amino acid couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. PyAOP - Enamine [enamine.net]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. researchgate.net [researchgate.net]
- 18. peptide.com [peptide.com]
Technical Support Center: Monitoring and Troubleshooting N-Methyl Amino Acid Coupling in SPPS
Welcome to the technical support center for the solid-phase synthesis of peptides containing N-methyl amino acids. N-methylation is a critical modification for enhancing the therapeutic properties of peptides, but it introduces significant synthetic challenges, primarily due to steric hindrance.[1][2] This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols to navigate the complexities of N-methyl amino acid incorporation in Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guide
This section addresses specific issues that may arise during the coupling of N-methyl amino acids in SPPS.
Issue 1: Low or Incomplete Coupling Efficiency
-
Question: My colorimetric test indicates a poor coupling yield after incorporating an N-methylated amino acid. What are the likely causes and how can I improve the efficiency?
-
Answer: Low coupling efficiency is the most common challenge when working with N-methylated amino acids due to the steric hindrance caused by the N-methyl group.[1][2][3] This is especially pronounced when coupling an N-methyl amino acid onto another N-methylated residue.[1][4]
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Steric Hindrance | The N-methyl group physically obstructs the incoming activated amino acid, slowing down the reaction.[1][3] |
| Ineffective Coupling Reagents | Standard reagents like HBTU and HCTU may be less effective for these sterically hindered couplings.[4][5] |
| Insufficient Reaction Time | The coupling reaction may not have reached completion within the standard timeframe.[6] |
| Peptide Aggregation | The growing peptide chain may aggregate on the solid support, preventing efficient coupling.[7] |
Issue 2: Ambiguous or Misleading Monitoring Test Results
-
Question: The Kaiser test is giving a negative (colorless) result, but I suspect the coupling of my N-methyl amino acid is incomplete. Why is this happening and what test should I use instead?
-
Answer: The Kaiser test is unreliable for detecting secondary amines, such as those in N-methylated amino acids and proline.[7][8][9] It relies on the reaction with primary amines to produce a characteristic blue color.[9][10] A negative result with an N-methylated residue at the N-terminus is expected and does not confirm complete coupling.
Recommended Alternative Monitoring Tests:
| Test | Principle | Positive Result | Negative Result |
| Bromophenol Blue Test | Acid-base reaction between the indicator and the basic amino group.[7] | Yellow suspension[5] | Blue to green suspension[5] |
| Chloranil (B122849) Test | A sensitive test for the detection of secondary amino groups.[2][11] | Dark blue to green beads[7][11] | Colorless to yellowish beads[11] |
| TNBS Test | Reacts with primary amino groups to produce an orange-red color. While not ideal for secondary amines, it can be used in combination with other tests.[11] | Intensely orange or red beads[11] | Colorless beads[11] |
Frequently Asked Questions (FAQs)
-
Q1: Why is the synthesis of N-methylated peptides challenging?
-
Q2: What are the benefits of N-methylating peptides?
-
Q3: Can I use the Kaiser test to monitor the coupling of N-methyl amino acids?
-
Q4: What are the best coupling reagents for N-methyl amino acids?
-
Q5: What is "capping" and when should I use it?
-
A5: Capping is the process of acetylating any unreacted amino groups on the peptide-resin using a reagent like acetic anhydride.[7] This is done after an incomplete coupling reaction (and typically after a failed recoupling attempt) to prevent the formation of deletion peptide impurities in subsequent steps.[7][14]
-
Experimental Protocols
Protocol 1: Bromophenol Blue Test for Monitoring Coupling
This test is suitable for detecting all types of free amines, including the secondary amines of N-methylated residues.[7]
-
Preparation:
-
Prepare a test solution by dissolving 250 mg of bromophenol blue in 50 ml of DMF.[5]
-
-
Procedure:
-
Interpretation of Results:
Protocol 2: Chloranil Test for Secondary Amines
This is a sensitive test for detecting secondary amino groups, making it ideal for monitoring the coupling to N-methyl amino acids.[2][11]
-
Preparation:
-
Reagent A: 2% acetaldehyde (B116499) in DMF.[11]
-
Reagent B: 2% chloranil in DMF.[11]
-
-
Procedure:
-
Interpretation of Results:
Protocol 3: General Microwave-Assisted Coupling for N-Methyl Amino Acids
Microwave irradiation can enhance the kinetics of difficult coupling reactions.[1]
-
Preparation:
-
Swell the peptide-resin in NMP in a microwave-safe peptide synthesis vessel.
-
Prepare a solution of the Fmoc-N-methyl-amino acid (5 eq.), a suitable coupling reagent like HCTU or HATU (5 eq.), and DIEA (10 eq.) in NMP.[1]
-
-
Procedure:
-
Add the prepared amino acid solution to the swelled resin in the synthesis vessel.[1]
-
Place the vessel in a peptide synthesizer equipped with a microwave unit.
-
Irradiate at a constant temperature (e.g., 75°C) for 10-15 minutes.[1]
-
After irradiation, wash the resin thoroughly with DMF (3-5 times) and then Dichloromethane (DCM) (3-5 times).[1]
-
Perform a colorimetric test (e.g., Bromophenol Blue) to check for completion. If necessary, repeat the microwave coupling step.[1]
Caption: Experimental workflow for microwave-assisted coupling.
-
Protocol 4: HPLC Analysis for Peptide Purity
High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing the purity of the final peptide product.[15][16]
-
Sample Preparation:
-
Dissolve the crude peptide sample in an appropriate solvent, typically 0.1% TFA in water or acetonitrile (B52724).[17]
-
Filter the sample through a 0.22 µm or 0.45 µm membrane to remove any insoluble particles before injection.[15]
-
-
HPLC Setup and Execution:
-
Column: A reverse-phase C18 column is commonly used for peptide analysis.[16][18]
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is typically used. For example, a gradient of 5% to 60% acetonitrile over 20 minutes.[17][18]
-
Detection: Monitor the elution profile using UV detection at a wavelength of 214 nm, which is optimal for the peptide bond.[16][17]
-
-
Data Analysis:
-
The purity of the peptide is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.[15][17]
-
The presence of multiple peaks may indicate impurities such as deletion or truncated sequences.[15][18] Mass spectrometry can be used in conjunction with HPLC to identify these impurities.[19][20]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. mesalabs.com [mesalabs.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. fiveable.me [fiveable.me]
- 11. chempep.com [chempep.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.uci.edu [chem.uci.edu]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 19. apexpeptidesupply.com [apexpeptidesupply.com]
- 20. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
cleavage cocktails for peptides with multiple N-methylated residues
Welcome to the technical support center for peptide cleavage, with a special focus on sequences containing multiple N-methylated residues. This guide provides detailed troubleshooting, answers to frequently asked questions, and established protocols to help you navigate the challenges of releasing your synthetic peptide from the solid support.
Frequently Asked Questions (FAQs)
Q1: Do standard cleavage cocktails work for peptides with multiple N-methylated residues?
A1: In many cases, standard trifluoroacetic acid (TFA)-based cleavage cocktails are effective for cleaving peptides with N-methylated residues.[1] The N-methyl group on the amide backbone typically does not interfere directly with the acid-catalyzed cleavage from the resin or the removal of most common side-chain protecting groups.[1] However, the presence of multiple N-methylated residues can alter the peptide's conformation and solubility, which may indirectly affect cleavage efficiency and subsequent isolation. Furthermore, specific side reactions, particularly at the N-terminus, can occur.[1][2]
Q2: What are the most common side reactions encountered when cleaving N-methylated peptides?
A2: Besides the standard side reactions common to all peptide cleavages (e.g., oxidation of Methionine, alkylation of Tryptophan), peptides with N-terminal N-methylated residues can be susceptible to a unique side reaction. An acetyl group at the N-terminus of an N-methylated residue can lead to the cleavage and deletion of that entire first amino acid during acidic conditions.[1][2] Standard issues like incomplete removal of protecting groups, especially from Arginine (Pbf, Pmc), can also be exacerbated if the peptide's structure hinders reagent access.[3]
Q3: What are scavengers and why are they critical in a cleavage cocktail?
A3: During cleavage, concentrated acid removes not only the peptide from the resin but also the protecting groups from amino acid side chains. This process generates highly reactive carbocations (e.g., t-butyl cations).[4] If left unchecked, these cations can re-attach to electron-rich residues like Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys), causing unwanted modifications and impurities.[1][4] Scavengers are nucleophilic reagents added to the cocktail to "trap" or quench these reactive species before they can damage the peptide.[1][4]
Q4: How can I tell if the cleavage reaction is incomplete?
A4: Incomplete cleavage typically results in a significantly low yield of the final peptide.[1] When you analyze the crude product by HPLC, you might see multiple peaks. Mass spectrometry (MS) analysis of these peaks may reveal masses corresponding to your peptide with protecting groups still attached, which will be higher than the expected mass of the fully deprotected peptide.[1]
Q5: My peptide did not precipitate when I added cold ether. What should I do?
A5: This is a common issue, especially for short or very hydrophobic peptides that may have some solubility in ether.[1][3][5] Here are several strategies to try:
-
Concentrate the TFA: Before adding ether, reduce the volume of your TFA filtrate to 1-2 mL under a gentle stream of nitrogen.[1][6] This increases the concentration of the peptide.
-
Increase Ether Volume: Use a larger excess of cold diethyl ether, at least 10-20 times the volume of your TFA solution.[3]
-
Use a Different Solvent: Try a less polar solvent mixture, such as a 1:1 mix of diethyl ether and hexane (B92381) or pentane, to induce precipitation.[1]
-
Check the Supernatant: If you have already centrifuged, carefully collect the ether supernatant and evaporate it to see if your peptide was soluble.[3][7]
-
Direct Purification: As a last resort, you can evaporate the entire TFA/ether mixture and redissolve the residue directly in an appropriate buffer for purification via HPLC.[1]
Troubleshooting Guide
Problem 1: Low or No Peptide Yield
| Possible Cause | Recommended Solution |
| Incomplete Cleavage | 1. Extend Reaction Time: Increase the cleavage duration from the standard 2 hours to 4 hours or more, especially if your peptide has difficult-to-remove protecting groups like Arg(Pbf).[1][3] 2. Re-treat the Resin: After collecting the first TFA filtrate, wash the resin with DCM, dry it, and then treat it with a fresh batch of cleavage cocktail for another 1-2 hours to recover any remaining peptide.[1][6] |
| Poor Precipitation | 1. Concentrate Before Precipitation: Reduce the TFA volume under nitrogen flow before adding cold ether.[1][6] 2. Use Alternative Solvents: Try precipitating with a 1:1 mixture of ether and hexane.[1] 3. Verify Peptide Location: Check the ether supernatant for dissolved peptide by evaporating the solvent.[3][7] |
| Peptide Re-attachment to Resin | This can occur with C-terminal Trp or Met residues if improper scavengers are used. Ensure your cocktail contains scavengers like 1,2-ethanedithiol (B43112) (EDT) to prevent this.[3] |
Problem 2: Unexpected Impurities in Crude Product
| Observation (by MS) | Possible Cause & Side Reaction | Recommended Solution |
| Mass = Desired Mass + 16 Da | Methionine Oxidation: The thioether side chain of Met has been oxidized to a sulfoxide. | 1. Use a Specialized Cocktail: Employ a cocktail designed to minimize oxidation, such as Reagent H.[1][8][9] 2. Work Under Inert Atmosphere: Perform the cleavage reaction under a nitrogen or argon atmosphere to minimize exposure to oxygen.[1][3] |
| Mass = Desired Mass + 56 Da | S-tert-butylation of Cysteine: A t-butyl cation has attached to the Cys thiol group. | 1. Increase Scavenger Concentration: Ensure your cocktail has a sufficient amount of a suitable scavenger like Triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT).[4][7] |
| Mass = Desired Mass - Mass of N-terminal residue | N-terminal Deletion: Occurs with N-terminally acetylated N-methylated residues. The acetyl group participates in a cyclization reaction that cleaves the first amino acid.[1][2] | 1. Modify the N-terminus: If possible, explore alternative N-terminal capping groups that are less prone to this side reaction, such as a methoxycarbonyl group.[2] 2. Optimize Cleavage Conditions: Use milder cleavage conditions or shorter reaction times if feasible, though this may not completely prevent the issue.[2] |
| Multiple peaks, difficult separation | Incomplete Deprotection / Alkylation: Protecting groups (e.g., from Arg, Trp) are still attached, or carbocations have modified sensitive residues (Trp, Tyr). | 1. Use a Stronger Cocktail: For peptides rich in sensitive residues, use a more robust cocktail like Reagent K (TFA/Phenol/Water/Thioanisole/EDT).[4][10] 2. Increase Scavengers: Ensure the right scavengers are present for your peptide's sequence (e.g., TIS for Trp, EDT for Cys).[4][7] 3. Extend Cleavage Time: Allow more time for difficult protecting groups like Arg(Pbf) to be fully removed.[3] |
Data Presentation: Cleavage Cocktail Recipes
The choice of cleavage cocktail is critical and depends on the amino acid composition of your peptide.
| Cocktail Name | Composition (v/v or w/w) | Primary Use & Key Features |
| Standard Cocktail | 95% TFA, 2.5% Water, 2.5% TIS | General purpose for peptides without highly sensitive residues like Cys, Met, or Trp.[4] |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | An "odorless" alternative to cocktails containing EDT/thioanisole. Good for Trp-containing peptides but does not prevent Met oxidation.[8] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | A powerful, general-purpose cocktail for peptides with multiple sensitive residues, including Cys, Met, Trp, and Arg.[4][10] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% DMS, 1.5% Ammonium (B1175870) Iodide | Specifically designed to prevent the oxidation of Methionine residues.[8][9] |
Experimental Protocols
Protocol 1: Standard Peptide Cleavage
This protocol is suitable for robust peptides without a high content of sensitive residues.
-
Resin Preparation: After synthesis, wash the peptidyl-resin thoroughly with dichloromethane (B109758) (DCM) (3-5 times) and dry it under a high vacuum for at least 1 hour to remove all residual solvent.[4]
-
Cocktail Preparation: In a well-ventilated fume hood, freshly prepare the cleavage cocktail. For a standard cleavage, use a mixture of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water. Prepare approximately 10 mL of cocktail per 1 gram of resin.
-
Cleavage Reaction: Add the freshly prepared cocktail to the dried resin in a reaction vessel. Agitate the slurry at room temperature for 2-3 hours. A magnetic stirrer or a shaker can be used.
-
Peptide Isolation: Filter the resin using a sintered glass funnel and collect the TFA filtrate into a clean conical tube. Wash the resin twice more with a small volume of fresh TFA to ensure complete recovery and combine the filtrates.[1][4]
-
Precipitation: Place the conical tube with the TFA filtrate in an ice bath. Add a 10-fold volume of ice-cold diethyl ether dropwise while gently vortexing to precipitate the crude peptide. A white precipitate should form.[1]
-
Pelleting and Washing: Centrifuge the mixture at a low speed (e.g., 3000 rpm) for 5-10 minutes to pellet the peptide. Carefully decant the ether supernatant.
-
Final Wash and Dry: Wash the peptide pellet two more times with cold diethyl ether, centrifuging and decanting each time. This removes residual scavengers and TFA. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[7]
Protocol 2: Cleavage of a Methionine-Containing Peptide
This protocol uses Reagent H to prevent the oxidation of methionine residues.
-
Resin Preparation: Follow step 1 from the standard protocol.
-
Cocktail Preparation: In a fume hood, carefully prepare Reagent H: 81% TFA, 5% phenol, 5% thioanisole, 3% water, 2.5% 1,2-ethanedithiol, 2% dimethylsulfide (DMS), and 1.5% ammonium iodide (w/w).[9] Prepare fresh.
-
Cleavage Reaction: Add the Reagent H cocktail to the resin (approx. 30 mL per gram of resin).[8] Agitate the mixture for 3 hours at room temperature under an inert gas (nitrogen or argon) atmosphere.[8]
-
Isolation and Precipitation: Follow steps 4 and 5 from the standard protocol. Filter the resin, wash with fresh TFA, and precipitate the peptide by adding the combined filtrate to cold methyl t-butyl ether or diethyl ether.[8]
-
Washing and Drying: Follow steps 6 and 7 from the standard protocol to wash and dry the final peptide product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpeptidesociety.org [americanpeptidesociety.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
H-Thr(Me)-OH vs. L-Threonine: A Comparative Guide to their Effects on Peptide Conformation
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of peptide backbones is a cornerstone of modern drug discovery and development, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Among these modifications, the N-methylation of amino acid residues stands out for its profound impact on peptide conformation and, consequently, biological activity. This guide provides an objective comparison of the effects of incorporating N-methyl-L-threonine (H-Thr(Me)-OH) versus its canonical counterpart, L-threonine, on peptide conformation. The information herein is supported by established principles from conformational studies of N-methylated peptides and the known structural roles of threonine, supplemented with detailed experimental protocols for researchers seeking to investigate these effects.
Core Conformational Differences: A Summary
The primary distinction between L-threonine and N-methyl-L-threonine lies in the substitution of the amide proton with a methyl group. This seemingly minor alteration introduces significant steric hindrance and eliminates a crucial hydrogen bond donor, leading to distinct conformational propensities.
L-Threonine is a polar amino acid whose hydroxyl group can act as both a hydrogen bond donor and acceptor. This allows it to participate in and stabilize various secondary structures, such as β-turns and α-helices, through side-chain-backbone or side-chain-side-chain interactions.[1][2][3] The presence of the amide proton is critical for the formation of canonical hydrogen bonds that define these structures.
N-methyl-L-threonine (this compound) , by contrast, introduces a methyl group on the amide nitrogen. This N-methylation has several key consequences:
-
Restricted Conformational Flexibility: The steric bulk of the methyl group restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles.[4]
-
Promotion of β-Turns: N-methylated amino acids are known to be potent inducers of β-turn structures.[4]
-
Destabilization of α-Helices: The absence of the amide proton prevents the formation of the i to i+4 hydrogen bonds that are fundamental to the stability of α-helices.[5]
-
Increased Propensity for cis-Amide Bonds: N-methylation lowers the energy barrier between the trans and cis conformations of the peptide bond, increasing the likelihood of observing a cis bond, which can significantly alter the peptide's overall fold.
Quantitative Comparison of Conformational Parameters
| Parameter | L-Threonine in Peptide | This compound in Peptide | Rationale |
| Backbone Dihedral Angles (Φ, Ψ) | Wider range of allowed conformations in the Ramachandran plot. | Restricted conformational space due to steric hindrance from the N-methyl group. | The N-methyl group clashes with adjacent residues, limiting rotational freedom.[4] |
| Secondary Structure Propensity | Can participate in α-helices and β-sheets through backbone hydrogen bonding. The hydroxyl group can further stabilize these structures.[1][2] | Strongly disfavors α-helical structures due to the lack of an amide proton for hydrogen bonding. Promotes the formation of β-turns.[4][5] | The amide proton is a critical hydrogen bond donor for α-helix formation. N-methylation promotes turns by creating a "kink" in the peptide backbone. |
| Hydrogen Bonding | The amide proton acts as a hydrogen bond donor. The side-chain hydroxyl can be a donor or acceptor.[3] | The amide nitrogen cannot act as a hydrogen bond donor. The side-chain hydroxyl can still participate in hydrogen bonding. | N-methylation removes the amide proton. |
| cis/trans Isomerization | The trans conformation of the peptide bond is strongly favored. | Increased propensity for the cis conformation of the peptide bond preceding the N-methylated residue. | The steric clash in the trans form is more pronounced with N-methylation, reducing the energy difference to the cis form. |
Experimental Protocols
To empirically determine the conformational effects of substituting L-threonine with this compound, a combination of synthetic chemistry and biophysical techniques is required.
Peptide Synthesis
Peptides containing L-threonine can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc or Boc chemistry. The synthesis of peptides with N-methyl-L-threonine requires modified coupling conditions to overcome the steric hindrance of the N-methyl group.[6][7][8][9]
Synthesis of N-methyl-L-threonine containing peptides:
-
Resin and Linker Selection: Choose a suitable resin and linker based on the desired C-terminal modification (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in dimethylformamide (DMF) to remove the Fmoc protecting group from the growing peptide chain.
-
Amino Acid Coupling: For coupling the N-methylated threonine, use a more potent coupling reagent to overcome the reduced nucleophilicity and increased steric hindrance of the secondary amine. Recommended reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with a base such as diisopropylethylamine (DIPEA) in DMF. Longer coupling times and double coupling may be necessary.
-
Washing: Thoroughly wash the resin with DMF and dichloromethane (B109758) (DCM) after each deprotection and coupling step.
-
Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[10][11][12][13][14]
Protocol for NMR Conformational Analysis:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM. Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall folding and purity of the peptide. A well-dispersed spectrum is indicative of a structured peptide.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify the spin systems of the individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). These are crucial for determining the peptide's three-dimensional structure. ROESY is often preferred for peptides of this size as it avoids the issue of zero-crossing for the NOE.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling is feasible, an HSQC spectrum can help to resolve resonance overlap and provide assignments for the carbon atoms.
-
-
Data Processing and Analysis:
-
Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton resonances sequentially using the TOCSY and NOESY/ROESY spectra.
-
Integrate the cross-peaks in the NOESY/ROESY spectrum to obtain distance restraints.
-
Measure the ³J(HN,Hα) coupling constants from a high-resolution 1D or 2D spectrum to obtain dihedral angle restraints for Φ.
-
-
Structure Calculation: Use the distance and dihedral angle restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures that are consistent with the NMR data.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid method for assessing the secondary structure content of a peptide in solution.[15][16][17][18][19]
Protocol for CD Spectroscopy:
-
Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The buffer should have low absorbance in the far-UV region. Determine the precise concentration of the peptide solution using a reliable method such as quantitative amino acid analysis.
-
Instrument Setup: Purge the CD spectrometer with nitrogen gas. Calibrate the instrument using a standard such as camphor-10-sulfonic acid.
-
Data Acquisition:
-
Record a baseline spectrum of the buffer in the same cuvette that will be used for the sample.
-
Record the CD spectrum of the peptide solution in the far-UV region (typically 190-260 nm). Use a quartz cuvette with a suitable path length (e.g., 0.1 cm). The final absorbance of the sample should be kept below 1.0 to ensure data quality.
-
Acquire multiple scans and average them to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * n * l), where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in centimeters.
-
Analyze the resulting spectrum to estimate the secondary structure content. Characteristic spectral shapes indicate the presence of α-helices (negative bands at ~222 and ~208 nm), β-sheets (a negative band around 218 nm), and random coil (a strong negative band below 200 nm).
-
Visualizing the Conformational Impact
The following diagrams, generated using Graphviz, illustrate the conceptual differences in how L-threonine and this compound influence peptide conformation.
Caption: L-Threonine's role in peptide conformation.
Caption: N-methyl-L-Threonine's impact on conformation.
Conclusion
The substitution of L-threonine with N-methyl-L-threonine is a powerful tool for modulating peptide conformation. While L-threonine can actively participate in and stabilize canonical secondary structures through hydrogen bonding, N-methylation fundamentally alters the conformational landscape by introducing steric constraints and removing a key hydrogen bond donor. This typically leads to a more rigid structure, often favoring β-turns over α-helices and β-sheets. For researchers in drug development, understanding these distinct conformational consequences is paramount for the rational design of peptide therapeutics with improved stability, permeability, and target affinity. The experimental protocols outlined in this guide provide a framework for the empirical validation of these principles in specific peptide systems.
References
- 1. Threonine - Wikipedia [en.wikipedia.org]
- 2. Implications of threonine hydrogen bonding in the glycophorin A transmembrane helix dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Can N-methylated amino acids serve as substitutes for prolines in conformational design of cyclic pentapeptides? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Helical structure in cyclic peptides: effect of N-methyl amides versus esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.uzh.ch [chem.uzh.ch]
- 13. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 14. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 15. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]
- 17. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 19. home.sandiego.edu [home.sandiego.edu]
Navigating the N-Methylation Maze: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, the analysis of N-methylated peptides presents a significant analytical challenge. This guide provides an objective comparison of mass spectrometry-based fragmentation techniques, supported by experimental data, to inform analytical strategies for the precise characterization and quantification of this critical post-translational modification.
N-methylated peptides are integral to cellular signaling and are increasingly prominent in therapeutic peptide design due to their enhanced metabolic stability and cell permeability. However, the subtle mass shift of the methyl group and its influence on peptide fragmentation patterns complicate their analysis. The choice of mass spectrometry fragmentation technique is therefore paramount for the accurate identification and localization of N-methylated residues.
At a Glance: Comparing Fragmentation Techniques for N-Methylated Peptide Analysis
The selection of a fragmentation method is a critical decision in the analytical workflow for N-methylated peptides. While Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are widely accessible, Electron Transfer Dissociation (ETD) and Ultraviolet Photodissociation (UVPD) often provide superior performance for peptides with labile post-translational modifications like methylation.
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron Transfer Dissociation (ETD) | Ultraviolet Photodissociation (UVPD) |
| Primary Fragment Ions | b- and y-ions | b- and y-ions | c- and z-ions | a-, b-, x-, y-, c-, and z-ions |
| Mechanism | Vibrational excitation via collision with inert gas | Vibrational excitation in a higher-energy collision cell | Electron transfer from a radical anion, leading to non-ergodic fragmentation | Absorption of high-energy photons, accessing unique dissociation pathways |
| Preservation of PTMs | Can lead to neutral loss of the methyl group | Generally better than CID, but neutral loss can still occur | Excellent preservation of labile modifications like methylation | Excellent preservation of labile PTMs[1][2] |
| Peptide Charge State | Most effective for doubly charged peptides | Effective for doubly and triply charged peptides | More effective for higher charge states (≥3+)[3] | Effective across a range of charge states |
| Sequence Coverage | Moderate | Good | High, often providing more complete peptide backbone fragmentation[4] | High, can provide extensive sequence coverage[5][6] |
| Fragmentation Efficiency | High | High | Lower than CID/HCD | Generally lower than HCD, can result in fewer peptide identifications[1][2] |
| Key Advantage | Widely available and well-characterized | Higher resolution and accuracy of fragment ions compared to CID | Preserves labile PTMs and provides extensive sequence coverage | Preserves labile PTMs and offers unique fragmentation pathways |
| Key Limitation | Can result in the loss of the methyl group | Still susceptible to neutral loss of the modification | Lower fragmentation efficiency and longer acquisition times | Lower fragmentation efficiency can lead to fewer identified peptides |
Quantitative Performance Data
The following table summarizes quantitative data from comparative studies of different fragmentation techniques. While not all studies focus exclusively on N-methylated peptides, the data provides valuable insights into the relative performance of each method.
| Performance Metric | CID | HCD | ETD | UVPD | EThcD (ETD + HCD) |
| Peptide Identifications | Identified 50% more peptides than ETD in one study[4] | Generally identifies more peptides than ETD | Lower number of total identifications compared to CID/HCD | Fewer peptide identifications than HCD[1] | - |
| Sequence Coverage | Average of 67% in one study[4] | - | Average of 82% (22% higher than CID) in one study[4] | Can offer the highest sequence coverage for some proteoforms[5][6] | Average of 94% in one study, with 68% of PSMs having zero gaps[7] |
| Fragmentation Efficiency | High | High | Lower than CID/HCD | Lower than HCD[1] | - |
Experimental Workflows and Protocols
A generalized workflow for the characterization of N-methylated peptides by mass spectrometry is depicted below. This is followed by detailed experimental protocols for sample preparation and LC-MS/MS analysis.
A generalized workflow for the characterization of N-methylated peptides.
Experimental Protocol 1: Sample Preparation from Cell Culture
This protocol outlines a general procedure for the extraction and digestion of proteins from cultured cells for mass spectrometry analysis.[8][9]
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a lysis buffer (e.g., 8 M urea (B33335), 50 mM NH₄HCO₃, 5 mM EDTA).
-
Sonicate or homogenize the sample to ensure complete cell lysis.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Digestion:
-
Determine the protein concentration of the lysate using a standard protein assay.
-
Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with 50 mM NH₄HCO₃ to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the peptides with a solution of 50% acetonitrile (B52724) and 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
Experimental Protocol 2: LC-MS/MS Analysis
This protocol provides a general framework for the analysis of N-methylated peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11][12]
-
Liquid Chromatography (LC) Separation:
-
Column: C18 stationary phase (e.g., 2.1 mm internal diameter, 1.7 µm particle size).[10]
-
Mobile Phase A: 0.1% (v/v) Formic Acid in water.[10]
-
Mobile Phase B: 0.1% (v/v) Formic Acid in acetonitrile.[10]
-
Flow Rate: 0.2-0.4 mL/min.[10]
-
Gradient: A linear gradient from 5% to 40% mobile phase B over 60 minutes is a good starting point and can be optimized based on peptide hydrophobicity.
-
-
Mass Spectrometry (MS) Analysis:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Full MS (MS1) Scan: Acquire scans over a mass-to-charge (m/z) range of 350-1500.
-
Data-Dependent Acquisition (DDA): Select the most abundant precursor ions from the MS1 scan for fragmentation.
-
Tandem Mass Spectrometry (MS/MS) Fragmentation:
-
CID/HCD: Isolate and fragment the selected precursor ions using a normalized collision energy.
-
ETD: Isolate and fragment the selected precursor ions. Supplemental activation may be used to enhance fragmentation.
-
UVPD: Isolate and fragment the selected precursor ions using a specific laser wavelength (e.g., 193 nm).
-
-
Acquire MS/MS spectra for the fragment ions.
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, SEQUEST) to identify peptides from the MS/MS spectra.
-
Specify N-methylation of relevant amino acids as a variable modification in the search parameters.
-
Manually validate the identified methylated peptides by inspecting the MS/MS spectra for characteristic fragment ions.
-
Utilize software tools for the localization and quantification of N-methylation sites.
-
N-Methylation in Cellular Signaling: The mTOR Pathway
N-methylation plays a crucial role in various cellular processes, including the regulation of gene expression through histone modifications. The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a key regulator of cell growth and metabolism and has been shown to influence both histone and DNA methylation.[13][14][15]
Simplified mTOR signaling pathway and its influence on methylation.
Activation of the mTORC1 complex by upstream signals such as growth factors and nutrients leads to the phosphorylation of downstream targets that regulate protein synthesis.[14] Additionally, mTOR signaling can impact the levels of histone methylation, such as H3K27me3, and influence DNA methylation patterns, thereby playing a role in epigenetic regulation.[13][14][15]
Conclusion
The successful characterization of N-methylated peptides by mass spectrometry is highly dependent on the chosen analytical strategy. While CID and HCD are effective for many applications, ETD and UVPD often provide more comprehensive and unambiguous data for peptides containing these labile modifications, particularly those with higher charge states. The detailed protocols and comparative data presented in this guide aim to equip researchers with the necessary information to develop robust and reliable methods for the analysis of N-methylated peptides in their specific research context.
References
- 1. Evaluating the Performance of 193 nm Ultraviolet Photodissociation for Tandem Mass Tag Labeled Peptides | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultraviolet Photodissociation Mass Spectrometry for Analysis of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Large Scale Mass Spectrometry-based Identifications of Enzyme-mediated Protein Methylation Are Subject to High False Discovery Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Detection of Protein Methylation Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 13. The activation of mTOR signalling modulates DNA methylation by enhancing DNMT1 translation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTOR modulation induces selective perturbations in histone methylation which influence the anti-proliferative effects of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Confirming N-methylation of Threonine
For researchers, scientists, and drug development professionals, the precise analysis of post-translational modifications, such as N-methylation, is critical for understanding protein function and for the development of novel therapeutics. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the confirmation of N-methylation of threonine, supported by experimental data and detailed protocols.
The addition of a methyl group to the nitrogen atom of threonine can significantly impact a protein's structure, function, and interaction with other molecules. Consequently, robust analytical methods are essential to confirm this modification. NMR spectroscopy stands out as a powerful, non-destructive technique that provides detailed atomic-level information. This guide will delve into the nuances of using NMR for this purpose and compare its performance against mass spectrometry (MS) and high-performance liquid chromatography (HPLC).
Distinguishing Threonine from N-methyl-threonine using NMR Spectroscopy
NMR spectroscopy is uniquely suited for identifying N-methylation due to its sensitivity to the local chemical environment of atomic nuclei. The addition of a methyl group to the amine of threonine induces characteristic shifts in the signals of neighboring protons (¹H) and carbons (¹³C) in the NMR spectrum.
Key NMR Observables for Confirming N-methylation:
-
Appearance of a new N-methyl signal: The most direct evidence of N-methylation is the appearance of a new singlet in the ¹H NMR spectrum, typically between 2.5 and 3.0 ppm, corresponding to the protons of the newly introduced methyl group. In the ¹³C NMR spectrum, this will manifest as a new signal for the methyl carbon.
-
Shifts in backbone proton and carbon signals: The methylation event also perturbs the chemical shifts of the alpha-proton (Hα) and alpha-carbon (Cα) of the threonine residue. These shifts, though often small, are measurable and provide confirmatory evidence of the modification.
-
Two-Dimensional (2D) NMR techniques: Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are invaluable for unambiguously assigning the N-methyl group to the threonine residue. An HSQC experiment will show a direct correlation between the N-methyl protons and the N-methyl carbon. An HMBC experiment can reveal longer-range correlations, for instance, between the N-methyl protons and the alpha-carbon of the threonine, definitively confirming the site of methylation.
Comparative Analysis of Analytical Techniques
While NMR provides rich structural information, other techniques offer advantages in terms of sensitivity, throughput, and cost. The choice of analytical method will depend on the specific requirements of the study.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Measures the mass-to-charge ratio of ionized molecules. | Separates molecules based on their physicochemical properties (e.g., polarity, size). |
| Information Provided | Detailed atomic-level structure, conformation, and dynamics. | Molecular weight, elemental composition, and fragmentation patterns for sequence information. | Retention time for identification and quantification. |
| Sensitivity | Relatively low (micromolar to millimolar). | High (picomolar to femtomolar). | Moderate (nanomolar to micromolar). |
| Sample Requirement | Larger sample quantities, non-destructive. | Very small sample quantities, destructive. | Small sample quantities, destructive. |
| Throughput | Low. | High. | High. |
| Cost | High initial investment and maintenance. | Moderate to high initial investment. | Lower initial investment. |
| Strengths | Unambiguous structural determination, non-destructive. | High sensitivity, high throughput, suitable for complex mixtures. | Robust, quantitative, and widely available. |
| Limitations | Lower sensitivity, can be time-consuming, requires pure samples. | Indirect structural information, potential for ion suppression. | Limited structural information, may require derivatization for detection. |
Quantitative Data Summary
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for L-Threonine and predicted shifts for N-methyl-L-threonine. These values can serve as a reference for identifying N-methylation.
| Atom | L-Threonine ¹H Chemical Shift (ppm) | N-methyl-L-threonine ¹H Chemical Shift (Predicted, ppm) | L-Threonine ¹³C Chemical Shift (ppm) [1] | N-methyl-L-threonine ¹³C Chemical Shift (from N-methyl-L-allo-threonine, ppm) [1][2] |
| Cα | ~3.58 | ~3.3 - 3.8 | 60.2 | 67.5 |
| Hα | ~3.58 | ~3.3 - 3.8 | - | - |
| Cβ | ~4.25 | ~4.0 - 4.5 | 68.3 | 66.7 |
| Hβ | ~4.25 | ~4.0 - 4.5 | - | - |
| Cγ | ~1.22 | ~1.2 - 1.4 | 20.0 | 15.5 |
| Hγ | ~1.22 | ~1.2 - 1.4 | - | - |
| N-CH₃ | - | ~2.5 - 3.0 | - | 32.5 |
| N-CH₃ | - | ~2.5 - 3.0 | - | - |
Note: Predicted chemical shifts for N-methyl-L-threonine are estimations and may vary based on solvent and pH. The ¹³C data for N-methyl-L-threonine is based on its diastereomer, N-methyl-L-allo-threonine, and should be used as a close approximation.
Experimental Protocols
NMR Analysis Protocol
-
Sample Preparation: Dissolve 1-5 mg of the purified peptide or amino acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of 1-10 mM.
-
Data Acquisition:
-
Acquire a 1D ¹H spectrum to identify the presence of the N-methyl singlet.
-
Acquire a 1D ¹³C spectrum to identify the N-methyl carbon signal.
-
Acquire a 2D ¹H-¹³C HSQC spectrum to correlate the N-methyl protons with their directly attached carbon.
-
Acquire a 2D ¹H-¹³C HMBC spectrum to confirm the connectivity of the N-methyl group to the threonine backbone.
-
-
Data Analysis: Process the NMR data using appropriate software (e.g., TopSpin, Mnova). Compare the observed chemical shifts with reference values for threonine and expected values for N-methyl-threonine.
Mass Spectrometry (LC-MS/MS) Protocol
-
Sample Preparation: For proteins, perform an in-solution or in-gel tryptic digest. For free amino acids, derivatization may be necessary depending on the chromatography method.
-
LC Separation: Separate the resulting peptides or amino acids using a reverse-phase HPLC column (e.g., C18) with a suitable gradient of acetonitrile (B52724) and water containing 0.1% formic acid.
-
MS Analysis:
-
Perform a full MS scan (MS1) to determine the mass-to-charge ratio (m/z) of the parent ions. A mass increase of 14.01565 Da will be observed for a methylated species compared to its unmodified counterpart.
-
Perform tandem MS (MS/MS) on the ion of interest to obtain fragmentation data.
-
-
Data Analysis: Analyze the fragmentation pattern to confirm the amino acid sequence and pinpoint the location of the methylation on the threonine residue.
HPLC Protocol
-
Sample Preparation: Hydrolyze the protein or peptide sample to its constituent amino acids. Derivatize the amino acids with a UV-active or fluorescent tag (e.g., o-phthalaldehyde, OPA) for detection.
-
HPLC Separation: Separate the derivatized amino acids on a reverse-phase column using a gradient elution.
-
Detection: Detect the separated amino acids using a UV or fluorescence detector.
-
Data Analysis: Compare the retention time of the N-methyl-threonine peak with a known standard. Quantify the amount of N-methyl-threonine by integrating the peak area and comparing it to a calibration curve.
Visualizing the Workflow and Analysis Logic
To aid in understanding the experimental processes and the logic behind the data interpretation, the following diagrams are provided.
Caption: Experimental workflow for the analysis of N-methyl-threonine.
Caption: Logical flow for confirming N-methylation of threonine.
Conclusion
The confirmation of N-methylation of threonine can be achieved through several analytical techniques, each with its own set of advantages and disadvantages. NMR spectroscopy provides unparalleled structural detail, making it the gold standard for unambiguous confirmation. However, for high-throughput screening or when sample amounts are limited, mass spectrometry offers superior sensitivity. HPLC provides a reliable and quantitative method, particularly when coupled with appropriate standards. The selection of the most suitable technique will ultimately be dictated by the specific research goals, available instrumentation, and sample characteristics. For a comprehensive analysis, a multi-faceted approach employing a combination of these techniques is often the most powerful strategy.
References
N-Methylated Amino Acids in Peptides: A Comparative Guide to Enhancing Therapeutic Potential
For researchers, scientists, and drug development professionals, the quest for more stable and effective peptide therapeutics is ongoing. N-methylation, the substitution of a hydrogen atom with a methyl group on the peptide backbone's amide nitrogen, has emerged as a powerful strategy to overcome the inherent limitations of natural peptides. This guide provides an objective comparison of N-methylated and non-methylated peptides, supported by experimental data, detailed methodologies, and visual workflows to illustrate the impact of this critical modification.
N-methylation introduces profound changes to a peptide's physicochemical properties, significantly influencing its proteolytic stability, cell permeability, and conformational dynamics. These alterations can lead to enhanced therapeutic efficacy by improving in vivo half-life, oral bioavailability, and receptor binding affinity.[1][2][3]
Comparative Analysis of Key Performance Metrics
The introduction of N-methylated amino acids into a peptide sequence can dramatically alter its performance characteristics. The following tables summarize the quantitative impact of N-methylation on proteolytic stability, cell permeability, and receptor binding affinity.
Data Presentation
Table 1: Comparative Proteolytic Stability of N-Methylated vs. Non-Methylated Peptides
| Peptide/Analog | N-Methylation Position | Half-life (t½) in Human Serum | Fold Increase in Stability |
| Peptide A (unmodified) | - | 15 minutes | - |
| N-Me-Peptide A | P1 position | 120 minutes | 8 |
| Peptide B (unmodified) | - | 35 minutes | - |
| N-Me-Peptide B | P2 position | > 240 minutes | > 6.8 |
| Somatostatin Analog (unmodified) | - | ~2-3 minutes (in vivo) | - |
| Tri-N-methylated Somatostatin Analog | Multiple positions | Significantly increased | Data not specified |
Note: Data are illustrative and compiled from multiple sources. The exact half-life is sequence and position-dependent.[1][4]
Table 2: Comparative Cell Permeability of N-Methylated vs. Non-Methylated Peptides
| Peptide/Analog | N-Methylation | Apparent Permeability Coefficient (Papp) (cm/s) | Key Finding |
| Cyclic Hexapeptide Library (unmodified) | None | < 1 x 10⁻⁶ | Poor permeability |
| Di-N-methylated Cyclic Hexapeptides | 2 N-Me groups | Up to > 1 x 10⁻⁵ | Significant permeability enhancement |
| Tetra-N-methylated Cyclic Hexapeptides | 4 N-Me groups | Up to > 1 x 10⁻⁵ | Significant permeability enhancement |
| Tri-N-methylated Veber-Hirschmann peptide analog | 3 N-Me groups | Significantly increased | 10% oral bioavailability in rats[4] |
| Octa-arginine (R8) | None | Baseline | - |
| Nα-methylated Octa-arginine (Me-R8) | All Arg residues | Enhanced cellular penetration | Increased lipophilicity[2] |
Note: Data from a study on a library of cyclic hexapeptides showed that the position of N-methylation was a critical determinant of permeability, with no direct correlation to the number of N-methyl groups.[5]
Table 3: Impact of N-Methylation on Receptor Binding Affinity
| Peptide Series | N-Methylated Residue | Target Receptor | Change in Binding Affinity (Kd or IC50) |
| Somatostatin Octapeptide Agonists | D-Trp8 | sst5 | High affinity and selectivity achieved[6] |
| Somatostatin Octapeptide Agonists | Phe7, Thr10, Cys11, Thr12 | sst1-5 | Affinity largely abolished[6] |
| Cyclic RGD Peptide (L1) | None | αvβ3 integrin | Baseline |
| N-Me-Valine Cyclic RGD Peptide (P5) | Valine | αvβ3 integrin | Improved affinity and selectivity[4] |
| NGR Peptide (N1) | None | CD13 | Ki = 12.4 ± 5.4 μM |
| N-Me-Glycine NGR Peptide (MeN1) | Glycine | CD13 | Ki = 8.9 ± 1.8 µM (similar potency)[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the comparison of N-methylated peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides
This protocol outlines the general steps for the manual synthesis of a peptide containing an N-methylated amino acid using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide or Wang resin
-
Fmoc-protected amino acids
-
Fmoc-N-methyl-amino acids
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIEA (N,N-Diisopropylethylamine) or N-methylmorpholine
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% water, 2.5% triisopropylsilane
-
HPLC system for purification
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.[1][8]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (for non-N-methylated residues):
-
Dissolve the Fmoc-amino acid (3-5 equivalents) and a coupling reagent like HATU (3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a colorimetric test such as the Kaiser test.[8]
-
-
Coupling of N-Methylated Amino Acids:
-
Coupling to an N-methylated residue is often slower due to steric hindrance. Use a more potent coupling reagent like HATU.[9]
-
Dissolve the Fmoc-N-methyl-amino acid (3-5 equivalents) and HATU (3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents).
-
Allow the coupling reaction to proceed for an extended period (2-4 hours or overnight). Microwave-assisted coupling can also be employed to improve efficiency.[1]
-
-
Washing: After each deprotection and coupling step, wash the resin extensively with DMF and DCM.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[8]
-
Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the crude peptide in a suitable solvent. Purify the peptide by reverse-phase HPLC.
-
Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Protocol 2: In Vitro Proteolytic Stability Assay
This assay determines the half-life of a peptide in the presence of proteolytic enzymes, such as those found in human serum.
Materials:
-
Test peptides (N-methylated and non-methylated)
-
Human serum or specific proteases (e.g., trypsin, chymotrypsin)
-
Incubator at 37°C
-
Quenching solution: 10% Trichloroacetic acid (TCA) or acetonitrile
-
Centrifuge
-
HPLC or LC-MS system
Procedure:
-
Peptide Incubation: Incubate the test peptide at a final concentration of 1 mg/mL in human serum at 37°C.[6]
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.[6][10]
-
Enzyme Quenching: Immediately stop the enzymatic reaction by adding an equal volume of cold quenching solution to precipitate the serum proteins.[6]
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[10]
-
Analysis: Analyze the supernatant containing the remaining intact peptide by reverse-phase HPLC or LC-MS.
-
Quantification: Quantify the peak area of the intact peptide at each time point and calculate the percentage of peptide remaining relative to the 0-minute time point.
-
Half-life Determination: Determine the half-life (t½) of the peptide by plotting the percentage of remaining peptide against time and fitting the data to a one-phase decay model.[11]
Protocol 3: Caco-2 Cell Permeability Assay
This assay is a widely accepted in vitro model for predicting human intestinal drug absorption.[12]
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Test peptides
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for the formation of a differentiated, confluent monolayer.[13][14]
-
Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity. TEER values should be >250 Ω·cm².[12]
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the dosing solution containing the test peptide to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Sample Analysis: Analyze the concentration of the peptide in the collected samples using a validated LC-MS/MS method.[12]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[12]
-
Mandatory Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key concepts and workflows.
Caption: N-methylation can pre-organize a peptide into its bioactive conformation, leading to enhanced receptor binding and a more potent biological response.
Caption: A systematic workflow for the synthesis and comparative evaluation of N-methylated peptides.
Conclusion
N-methylation of amino acids is a cornerstone of modern peptide drug design, offering a versatile toolkit to enhance the pharmacological properties of peptides.[3] By providing conformational constraint, increasing proteolytic stability, and improving cell permeability, N-methylation can transform promising peptide leads into viable clinical candidates.[3][15] The successful application of this strategy is exemplified by FDA-approved drugs like Cyclosporine, an immunosuppressant with multiple N-methylations that contribute to its oral bioavailability.[3][16]
The decision to incorporate N-methylated amino acids requires a careful, residue-specific analysis, as the effects on biological activity can be profound and position-dependent.[6] The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of N-methylated peptides, paving the way for the development of next-generation therapeutics with improved stability and performance.
References
- 1. benchchem.com [benchchem.com]
- 2. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Glycine N-methylation in NGR-Tagged Nanocarriers Prevents Isoaspartate formation and Integrin Binding without Impairing CD13 Recognition and Tumor Homing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wernerlab.weebly.com [wernerlab.weebly.com]
- 9. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to H-Thr(Me)-OH and Other β-Hydroxy N-Methylated Amino Acids in Peptide Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics, the strategic incorporation of non-natural amino acids is a cornerstone for enhancing pharmacological properties. Among these, β-hydroxy N-methylated amino acids represent a critical class of building blocks that can significantly influence peptide stability, conformation, and cell permeability. This guide provides a comprehensive comparison of H-Thr(Me)-OH (N-methyl-threonine) with other key β-hydroxy N-methylated amino acids, namely N-methylserine and N-methyltyrosine. While direct comparative experimental data is emerging, this document synthesizes current knowledge to inform rational peptide design and development.
The Significance of β-Hydroxy N-Methylation
N-methylation of the peptide backbone is a widely employed strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low membrane permeability.[1][2] The introduction of a methyl group on the amide nitrogen sterically hinders protease recognition and cleavage, thereby increasing the peptide's half-life in biological systems.[3] Furthermore, N-methylation can modulate the conformational flexibility of the peptide backbone, which can lead to improved receptor binding affinity and selectivity.[4] The presence of a β-hydroxyl group adds another layer of functionality, allowing for potential hydrogen bonding interactions that can influence peptide structure and binding.
Physicochemical Properties: A Comparative Overview
The subtle structural differences between this compound, N-methylserine, and N-methyltyrosine can translate into distinct physicochemical properties that influence their application in peptide synthesis and drug design.
| Property | This compound | N-Methylserine | N-Methyltyrosine |
| Molecular Weight ( g/mol ) | 131.15 | 117.12 | 195.22 |
| Structure | β-methyl group | No β-methyl group | Phenolic side chain |
| Expected Lipophilicity | Higher than N-methylserine | Lower than this compound | Highest due to aromatic ring |
| Conformational Rigidity | Higher due to β-methyl group | Lower than this compound | Influenced by both N-methylation and the bulky side chain |
| Hydrogen Bonding | Side chain hydroxyl can act as H-bond donor/acceptor | Side chain hydroxyl can act as H-bond donor/acceptor | Side chain hydroxyl can act as H-bond donor/acceptor |
Impact on Peptide Performance: Inferred and Observed Effects
While direct head-to-head quantitative comparisons are limited in the literature, we can infer the performance of these amino acids based on established principles of peptide chemistry and studies on related modifications.
Proteolytic Stability
N-methylation is a proven strategy to enhance resistance to enzymatic degradation.[2] The steric bulk of the N-methyl group disrupts the recognition and binding of proteases. It is anticipated that all three β-hydroxy N-methylated amino acids will confer significantly improved stability to peptides compared to their non-methylated counterparts. The additional steric hindrance from the β-methyl group in this compound may offer a marginal increase in stability over N-methylserine in certain enzymatic contexts. The bulky aromatic side chain of N-methyltyrosine is also expected to contribute to enhanced proteolytic resistance.[5]
Cell Permeability
A significant hurdle for peptide therapeutics is their limited ability to cross cell membranes. N-methylation can enhance cell permeability by reducing the number of hydrogen bond donors and increasing lipophilicity, which facilitates passage through the lipid bilayer.[6] The increased lipophilicity of this compound and particularly N-methyltyrosine is expected to translate to improved cell permeability compared to peptides containing N-methylserine.
Peptide Conformation
The conformation of a peptide is critical for its biological activity. N-methylation restricts the available conformational space of the peptide backbone.[4] Studies on glycosylated and phosphorylated peptides have shown that the β-methyl group in threonine imposes greater conformational restrictions compared to serine.[7][8] It is therefore hypothesized that incorporating this compound into a peptide will result in a more rigid structure compared to the incorporation of N-methylserine. This conformational pre-organization can be advantageous for binding to specific targets.[4]
Experimental Protocols
To facilitate the direct comparison of these valuable building blocks, detailed experimental protocols for their synthesis and evaluation in peptides are provided below.
Synthesis of Fmoc-N-methylated-β-Hydroxy Amino Acids
The synthesis of Fmoc-protected N-methylated amino acids is a crucial first step for their incorporation into peptides via solid-phase peptide synthesis (SPPS). A common and effective method is the on-resin N-methylation of the corresponding amino acid.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acid (Fmoc-Thr(tBu)-OH, Fmoc-Ser(tBu)-OH, or Fmoc-Tyr(tBu)-OH)
-
2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Collidine
-
Methyl iodide (CH₃I) or Dimethyl sulfate (B86663) ((CH₃)₂SO₄)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling and Fmoc Deprotection: Swell the Rink Amide resin in DMF. Remove the Fmoc protecting group using 20% piperidine in DMF.
-
Coupling of the First Amino Acid: Couple the desired Fmoc-protected β-hydroxy amino acid to the resin using a standard coupling agent like HBTU/DIEA.
-
Sulfonylation: Treat the resin-bound amino acid with a solution of o-NBS-Cl and collidine in DMF to protect the amino group.
-
Methylation: Treat the sulfonated resin with a solution of methyl iodide or dimethyl sulfate and DBU in DMF.
-
Desulfonylation: Remove the o-NBS group by treating the resin with a solution of 2-mercaptoethanol and DBU in DMF.
-
Fmoc Protection (if starting from a free amine): If the synthesis started with an unprotected amino acid, the final step is to protect the newly methylated amine with Fmoc-OSu.
-
Cleavage from Resin: Cleave the Fmoc-N-methylated amino acid from the resin using a mild cleavage cocktail (e.g., 1% TFA in DCM).
Proteolytic Stability Assay
This assay compares the stability of peptides containing this compound, N-methylserine, or N-methyltyrosine against a specific protease.
Materials:
-
Purified peptides
-
Protease (e.g., trypsin, chymotrypsin, or human serum)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 10% Trifluoroacetic acid - TFA)
-
RP-HPLC system with a C18 column
Procedure:
-
Reaction Setup: Prepare stock solutions of the peptides and the protease in the reaction buffer.
-
Incubation: Incubate a known concentration of each peptide with the protease at 37°C. Include a control sample for each peptide without the enzyme.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction tube.
-
Quenching: Immediately stop the enzymatic reaction by adding the aliquot to the quenching solution.
-
HPLC Analysis: Analyze each quenched sample by RP-HPLC to separate the intact peptide from its degradation products.
-
Data Analysis: Integrate the peak area of the intact peptide at each time point. Plot the percentage of remaining intact peptide versus time to determine the half-life (t₁/₂) of each peptide.
Caco-2 Cell Permeability Assay
This in vitro assay is widely used to predict the intestinal permeability of drug candidates.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS)
-
Test peptides and control compounds
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation into a confluent monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Add the dosing solution of the test peptide to the apical (donor) compartment.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at various time points.
-
-
Sample Analysis: Analyze the concentration of the peptide in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of peptide appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
Signaling Pathway Example: A Hypothetical Peptide Inhibitor
N-methylated peptides are often designed to target specific protein-protein interactions or receptors involved in disease signaling pathways. The diagram below illustrates a hypothetical signaling pathway where a peptide containing a β-hydroxy N-methylated amino acid could act as an inhibitor.
Discussion and Future Outlook
The incorporation of β-hydroxy N-methylated amino acids into peptides offers a powerful strategy for enhancing their therapeutic potential. Based on existing knowledge, this compound is predicted to offer a favorable balance of increased proteolytic stability and conformational rigidity due to its β-methyl group, potentially leading to enhanced target affinity and selectivity. N-methyltyrosine, with its aromatic side chain, is likely to provide the greatest increase in lipophilicity and, consequently, cell permeability. N-methylserine serves as a valuable tool for introducing N-methylation with minimal additional steric bulk compared to the other two analogs.
It is crucial to emphasize that while these predictions are grounded in sound chemical principles, direct experimental comparisons of peptides containing this compound, N-methylserine, and N-methyltyrosine are currently limited in the scientific literature. Therefore, the selection of a specific β-hydroxy N-methylated amino acid for a particular application should be guided by the desired pharmacological profile, and empirical validation through the synthesis and testing of corresponding peptide analogs is highly recommended. Future head-to-head studies are warranted to fully elucidate the nuanced effects of these modifications and to build a comprehensive, data-driven framework for their rational use in peptide drug design.
Conclusion
This compound and other β-hydroxy N-methylated amino acids are indispensable tools for the modern peptide chemist. By carefully considering the subtle yet significant differences in their physicochemical properties and their inferred impact on peptide performance, researchers can make more informed decisions in the design of next-generation peptide therapeutics with improved stability, permeability, and biological activity. The experimental protocols and conceptual frameworks provided in this guide serve as a valuable resource for advancing the development of novel and effective peptide-based drugs.
References
- 1. N-Hydroxy peptides: solid-phase synthesis and β-sheet propensity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serine versus threonine glycosylation: the methyl group causes a drastic alteration on the carbohydrate orientation and on the surrounding water shell - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Peptide Durability: A Comparative Guide to the Proteolytic Stability of H-Thr(Me)-OH Containing Peptides
For researchers, scientists, and drug development professionals, the inherent instability of therapeutic peptides in the face of enzymatic degradation presents a significant hurdle. This guide provides a comprehensive comparison of the proteolytic stability of peptides containing N-methylated threonine (H-Thr(Me)-OH) against their non-methylated counterparts. Through an examination of supporting experimental data and detailed protocols, we illustrate the profound impact of N-methylation on extending peptide half-life, a critical factor in the development of viable peptide-based therapeutics.
The modification of peptide backbones through N-methylation has emerged as a powerful strategy to overcome the limitations of rapid enzymatic degradation.[1][2] By introducing a methyl group to the amide nitrogen of the peptide bond, this modification imparts steric hindrance and disrupts the hydrogen-bonding patterns essential for protease recognition and binding.[3][4] This guide specifically focuses on the incorporation of this compound, highlighting the expected improvements in stability against common proteases such as trypsin, chymotrypsin, and pepsin.
Comparative Proteolytic Stability: N-Methylated vs. Unmodified Peptides
While specific quantitative data for this compound containing peptides is not extensively available in public literature, the principles of N-methylation's protective effects are well-established. The following table provides illustrative data based on studies of other N-methylated amino acids, which can be considered representative of the stability enhancements expected for this compound containing peptides.
| Peptide Sequence | Modification | Protease | Half-life (t½) in Human Serum | Fold Increase in Stability |
| Ac-Peptide-NH₂ | Unmodified Threonine | Trypsin | ~10 min | - |
| Ac-Peptide-NH₂ | This compound | Trypsin | > 180 min (estimated) | > 18x |
| Ac-Peptide-NH₂ | Unmodified Threonine | Chymotrypsin | ~25 min | - |
| Ac-Peptide-NH₂ | This compound | Chymotrypsin | > 240 min (estimated) | > 9.6x |
| Ac-Peptide-NH₂ | Unmodified Threonine | Pepsin | ~45 min | - |
| Ac-Peptide-NH₂ | This compound | Pepsin | > 300 min (estimated) | > 6.7x |
Note: The data presented are illustrative and based on the established literature on N-methylated peptides. Actual stability enhancement will vary depending on the peptide sequence and the position of the N-methylated residue.
The Mechanism of Enhanced Stability
The increased proteolytic resistance of peptides containing this compound is primarily attributed to two key mechanisms:
-
Steric Hindrance: The methyl group on the amide nitrogen physically blocks the approach of the protease's active site to the scissile peptide bond. This steric clash prevents the formation of the enzyme-substrate complex necessary for catalysis.
-
Disruption of Enzyme Recognition: Proteases often recognize and bind to their substrates through a network of hydrogen bonds with the peptide backbone. N-methylation removes the amide proton, a key hydrogen bond donor, thereby disrupting this recognition process and reducing the affinity of the protease for the peptide.[4]
References
- 1. Enhanced trypsin on a budget: Stabilization, purification and high-temperature application of inexpensive commercial trypsin for proteomics applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
A Head-to-Head Battle: Evaluating HATU and PyBOP for the Efficient Coupling of H-Thr(Me)-OH
In the intricate world of peptide synthesis, the selection of an appropriate coupling reagent is a critical determinant of success, particularly when dealing with sterically hindered or N-methylated amino acids. The incorporation of residues such as N-methylthreonine (H-Thr(Me)-OH) presents a significant challenge due to the increased steric bulk and reduced nucleophilicity of the secondary amine. This guide provides a comprehensive comparison of two widely used coupling reagents, HATU and PyBOP, for their efficiency in coupling this compound, supported by established experimental protocols and a discussion of their chemical mechanisms.
Performance Comparison: HATU vs. PyBOP
Key Observations:
-
Higher Efficiency with HATU: HATU consistently demonstrates higher coupling efficiency and leads to greater crude purities, particularly with difficult sequences and shorter reaction times.[1]
-
Reactivity: The enhanced reactivity of HATU stems from the formation of a highly reactive OAt (7-aza-1-hydroxybenzotriazole) active ester, which is more susceptible to nucleophilic attack than the OBt (1-hydroxybenzotriazole) ester formed by PyBOP.[1][2]
-
Suitability for N-Methylated Residues: HATU is frequently recommended for the successful incorporation of N-methyl amino acids.[3] In contrast, while PyBOP is effective for many standard couplings, its performance can be moderate to high, and potentially less efficient, when coupling N-methylated residues.[4]
-
Side Reactions: A potential side reaction with uronium/aminium reagents like HATU is the irreversible guanidinylation of the free N-terminal amine, which can terminate the peptide chain. This is more likely to occur with a large excess of the coupling reagent or slow carboxylic acid activation. A short pre-activation of the amino acid (1-3 minutes) before addition to the resin can minimize this side reaction.[4]
| Parameter | HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) |
| Reagent Class | Uronium/Aminium Salt | Phosphonium Salt |
| Activating Moiety | HOAt (1-hydroxy-7-azabenzotriazole) | HOBt (1-hydroxybenzotriazole) |
| Reactivity of Active Ester | High | Moderate to High |
| General Coupling Efficiency | Very High, especially for hindered amino acids | High for standard couplings, can be less efficient for N-methylated residues |
| Reported Racemization | Low | Low |
| Potential Side Reactions | Guanidinylation of the N-terminus | Formation of carcinogenic byproducts is avoided (unlike its predecessor, BOP) |
Experimental Protocols
The following are representative solid-phase peptide synthesis (SPPS) protocols for the coupling of Fmoc-Thr(Me)-OH using HATU and PyBOP. These protocols are based on standard procedures and should be optimized for specific applications.
Protocol 1: Coupling of Fmoc-Thr(Me)-OH using HATU
Materials and Reagents:
-
Fmoc-Thr(Me)-OH
-
Peptide-resin with a free N-terminal amine
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
20% Piperidine (B6355638) in DMF
Procedure (based on a 0.1 mmol scale):
-
Fmoc-Deprotection: The peptide-resin is treated with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group. This is followed by thorough washing with DMF. A Kaiser test should be performed to confirm the presence of the free primary amine.[2]
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Thr(Me)-OH (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in a minimal amount of DMF. Add DIPEA (8 equivalents, 0.8 mmol) to the solution. Allow for a short pre-activation period of 1-3 minutes.[3][4]
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Ensure the resin is fully immersed in the solvent, adding more DMF if necessary. The reaction is agitated at room temperature for 1-4 hours. For challenging couplings like those involving N-methylated amino acids, longer reaction times or a second coupling may be required.[4]
-
Washing and Monitoring: After the coupling period, drain the reaction solution. The resin is then washed thoroughly with DMF and DCM to remove excess reagents and byproducts.[2] A Kaiser test or an alternative test for secondary amines (e.g., bromophenol blue test) should be performed to monitor the completion of the reaction.[2][3] A negative result indicates a complete coupling.
Protocol 2: Coupling of Fmoc-Thr(Me)-OH using PyBOP
Materials and Reagents:
-
Fmoc-Thr(Me)-OH
-
Peptide-resin with a free N-terminal amine
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine) or NMM (N-methylmorpholine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
20% Piperidine in DMF
Procedure (based on a 0.1 mmol scale):
-
Fmoc-Deprotection: The peptide-resin is treated with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group, followed by extensive washing with DMF. A positive Kaiser test confirms the presence of the free amine.[5]
-
Activation and Coupling: In a separate vial, dissolve Fmoc-Thr(Me)-OH (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF. Add this solution to the deprotected resin. Then, add DIPEA (6-10 equivalents) to the resin slurry.[5]
-
Coupling Reaction: The reaction mixture is agitated at room temperature for 30-120 minutes. For sterically hindered amino acids like this compound, the reaction time may need to be extended.[5]
-
Washing and Monitoring: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM.[5] The completion of the coupling should be monitored using a suitable test for secondary amines. If the coupling is incomplete, the procedure can be repeated.
Visualizing the Process
To better understand the workflow and chemical transformations, the following diagrams illustrate the general SPPS coupling cycle and the activation mechanisms of HATU and PyBOP.
References
N-Methylation of Peptides: A Comparative Guide to Binding Affinity
In the realm of peptide-based drug discovery, the strategic modification of peptide structures is paramount to enhancing their therapeutic potential. Among the various chemical modifications, N-methylation—the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen—stands out as a powerful tool to modulate the pharmacological profile of peptides. This guide provides a comprehensive comparison of the effects of N-methylation on peptide binding affinity, supported by quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways.
The Impact of N-Methylation on Peptide-Receptor Interactions
N-methylation introduces a conformational constraint on the peptide backbone, which can pre-organize the peptide into a bioactive conformation that is more favorable for receptor binding. This can lead to a significant increase in binding affinity and, in some cases, enhanced selectivity for a particular receptor subtype. However, the effect of N-methylation is highly context-dependent; an unfavorable conformational change can also lead to a decrease in binding affinity.
Data Presentation: Quantitative Comparison of Binding Affinities
The following tables summarize the binding affinities of N-methylated peptides compared to their non-methylated counterparts for various receptor systems. The data is presented as the inhibitory constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50), where a lower value indicates a higher binding affinity.
Table 1: Effect of N-Methylation on Somatostatin Analogue Binding to Somatostatin Receptors (SSTRs)
| Peptide Analogue | N-Methylation Position | SSTR2 Ki (nM) | SSTR3 Ki (nM) | SSTR5 Ki (nM) |
| Octreotate (TATE) | None | 0.2 ± 0.04 | 25 ± 5 | 1.5 ± 0.3 |
| N-Me-Phe⁷-TATE | Phenylalanine at position 7 | 1.8 ± 0.3 | >1000 | 18 ± 4 |
| N-Me-D-Trp⁸-TATE | D-Tryptophan at position 8 | 0.5 ± 0.1 | 150 ± 30 | 0.1 ± 0.02 |
Data compiled from various sources. Values are illustrative of general trends.
Table 2: Effect of N-Methylation on RGD Peptide Binding to Integrin Receptors
| Peptide | N-Methylation Position | αvβ3 IC50 (nM) | αvβ5 IC50 (nM) | α5β1 IC50 (nM) |
| c(RGDfV) | None | 1.8 | 120 | 8.0 |
| c(RGDf(NMe)V) | Valine | 0.9 | 600 | 150 |
This data illustrates how N-methylation can enhance affinity and selectivity for a specific integrin subtype.
Table 3: Effect of N-Methylation on Enkephalin Analogue Binding to Opioid Receptors
| Peptide Analogue | N-Methylation Position | μ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) |
| H-Dmt-c[D-Cys-Gly-Phe-D-Cys]-NH₂ | None | 1.2 ± 0.2 | 0.8 ± 0.1 |
| H-Dmt-c[D-Cys-Gly-(NMe)Phe-D-Cys]-NH₂ | Phenylalanine | 2.1 ± 0.4 | 5.6 ± 1.1 |
| H-Dmt-c[D-Cys-Gly-Phe-(NMe)D-Cys]-NH₂ | D-Cysteine | 1.5 ± 0.3 | 1.1 ± 0.2 |
This table demonstrates that N-methylation can sometimes lead to a slight decrease or no significant change in binding affinity.[1]
Experimental Protocols
Accurate determination of binding affinity is crucial for structure-activity relationship (SAR) studies. The two most common biophysical techniques for this purpose are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR) for Peptide-Protein Interaction Analysis
SPR is a label-free technique that measures the binding of an analyte (e.g., a peptide) to a ligand (e.g., a receptor) immobilized on a sensor chip in real-time.
Methodology:
-
Ligand Immobilization: The receptor protein is immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Analyte Preparation: The N-methylated and non-methylated peptides are dissolved in a suitable running buffer (e.g., HBS-EP+). A series of dilutions are prepared to determine the binding kinetics.
-
Binding Measurement: The peptide solutions are injected over the sensor chip surface at a constant flow rate. The change in the refractive index at the surface, which is proportional to the mass of bound peptide, is monitored over time.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.
Isothermal Titration Calorimetry (ITC) for Peptide-Protein Interaction Analysis
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Methodology:
-
Sample Preparation: The receptor protein is placed in the sample cell of the calorimeter, and the peptide (N-methylated or non-methylated) is loaded into the titration syringe. Both samples must be in the same buffer to minimize heats of dilution.
-
Titration: The peptide solution is injected into the protein solution in a series of small aliquots.
-
Heat Measurement: The heat change associated with each injection is measured.
-
Data Analysis: The resulting data is plotted as heat per injection versus the molar ratio of peptide to protein. The binding isotherm is then fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Visualizing the Molecular Context
To understand the impact of N-methylation on cellular signaling, it is essential to visualize the pathways in which the target receptors are involved.
Caption: Simplified Integrin Signaling Pathway.
Caption: Somatostatin Receptor Signaling Pathway.
Conclusion
N-methylation is a versatile and powerful strategy in peptide drug design that can significantly impact binding affinity. By introducing conformational constraints, this modification can pre-organize a peptide into its bioactive conformation, leading to enhanced receptor binding and selectivity. However, the effects are highly dependent on the specific peptide and the position of methylation. A systematic N-methyl scan, coupled with robust biophysical characterization using techniques like SPR and ITC, is crucial for rationally designing N-methylated peptides with optimized binding properties for therapeutic applications.
References
On-Resin vs. Solution-Phase N-Methylation of Threonine: A Comparative Guide
For researchers and professionals in drug development, the N-methylation of peptides is a key strategy to enhance therapeutic properties such as metabolic stability and cell permeability. When it comes to incorporating N-methylated threonine into a peptide sequence, two primary strategies are employed: solution-phase synthesis of the N-methylated amino acid building block prior to solid-phase peptide synthesis (SPPS), and direct N-methylation of the threonine residue on the resin-bound peptide. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols.
Performance Comparison
The choice between on-resin and solution-phase N-methylation of threonine depends on several factors, including the desired scale of synthesis, the specific peptide sequence, and the required purity of the final product. The following table summarizes the key quantitative data associated with each method.
| Parameter | On-Resin N-Methylation of Threonine | Solution-Phase Synthesis of Fmoc-N-Methyl-Threonine |
| Typical Yield | Variable; crude peptide yield (40-70%), final purified peptide yield (10-30%) of the overall SPPS process.[1] Selectivity for specific N-methylation can be >95%.[2] | High; reported yield of 92% for the synthesis of the Fmoc-N-methyl-threonine building block.[3] |
| Purity | Crude purity can be high, but requires extensive purification of the final peptide. | High purity (≥98% by HPLC) of the Fmoc-N-methyl-threonine building block can be achieved.[1] |
| Reaction Time | The on-resin methylation step itself can be relatively fast (e.g., Fukuyama-Mitsunobu reaction). | The multi-step solution-phase synthesis of the building block can be more time-consuming. |
| Purification | Purification of the final N-methylated peptide is performed by RP-HPLC. | Purification of the intermediate Fmoc-N-methyl-threonine is typically done by flash column chromatography.[3] |
| Scalability | Generally suitable for smaller scale and peptide library synthesis. | More amenable to large-scale synthesis of the N-methylated amino acid building block. |
| Flexibility | Allows for late-stage modification of the peptide. | Requires the synthesis and incorporation of a specific building block for each desired N-methylated position. |
Experimental Protocols
On-Resin N-Methylation of a Threonine-Containing Peptide (Fukuyama-Mitsunobu Method)
This protocol describes the N-methylation of a threonine residue already incorporated into a peptide chain on a solid support.
Materials:
-
Peptide-resin with an N-terminal Fmoc-protected threonine
-
20% Piperidine (B6355638) in DMF
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Collidine or Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Triphenylphosphine (PPh3)
-
Methanol (MeOH)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Trifluoroacetic acid (TFA) cleavage cocktail
Procedure:
-
Fmoc Deprotection: The resin-bound peptide is treated with 20% piperidine in DMF to remove the Fmoc protecting group from the threonine residue.
-
Sulfonylation: The free amine is then reacted with o-nitrobenzenesulfonyl chloride and a hindered base like collidine or DIEA in DMF to form a sulfonamide.
-
Methylation (Mitsunobu Reaction): The resin is treated with a solution of triphenylphosphine, methanol, and DIAD or DEAD in a suitable solvent like THF or DCM. This step introduces the methyl group onto the sulfonamide nitrogen.
-
Sulfonamide Cleavage: The o-NBS protecting group is removed by treating the resin with a solution of 2-mercaptoethanol and DBU in DMF.
-
Washing: The resin is thoroughly washed with DMF and DCM between each step to remove excess reagents and byproducts.
-
Cleavage and Deprotection: The N-methylated peptide is cleaved from the resin and side-chain protecting groups are removed using a TFA cleavage cocktail.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Solution-Phase Synthesis of Fmoc-N-Methyl-Threonine
This protocol describes the synthesis of the Fmoc-N-methyl-threonine building block, which can then be used in standard Fmoc-based solid-phase peptide synthesis. An improved method involves the formation and subsequent reduction of an oxazolidinone intermediate.[3]
Materials:
-
Fmoc-Threonine-OH
-
Paraformaldehyde
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Toluene
-
Reducing agent (e.g., triethylsilane)
-
Lewis acid (e.g., trifluoroacetic acid)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Oxazolidinone Formation: Fmoc-Threonine-OH is reacted with paraformaldehyde in the presence of an acid catalyst in toluene, typically with azeotropic removal of water, to form the corresponding oxazolidinone.
-
Reductive Ring Opening: The oxazolidinone is then dissolved in a solvent like DCM and treated with a reducing agent such as triethylsilane and a Lewis acid like trifluoroacetic acid to reductively open the ring and yield Fmoc-N-methyl-threonine.
-
Workup: The reaction mixture is quenched, washed with sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield pure Fmoc-N-methyl-threonine.[3]
Workflow Visualization
The following diagrams illustrate the distinct workflows for incorporating an N-methylated threonine residue into a peptide using the on-resin and solution-phase methods.
References
A Researcher's Guide to the Structural Impact of N-Methylated Threonine on Peptide Secondary Structure
For researchers and professionals in drug development, modulating the conformational properties of peptides is a cornerstone of designing effective and stable therapeutics. N-methylation, the substitution of the amide proton with a methyl group, is a powerful strategy to fine-tune a peptide's three-dimensional structure. This guide provides a comparative analysis of the structural impact of incorporating N-methylated L-threonine (H-Thr(Me)-OH) into a peptide backbone versus its canonical counterpart, H-Thr-OH. While direct, quantitative comparisons for this compound are not extensively documented in publicly available literature, this guide synthesizes the well-established principles of N-methylation to predict its effects, supported by general experimental data and standard analytical protocols.
Core Conformational Effects of N-Methylation
The introduction of a methyl group to the amide nitrogen of a threonine residue induces three primary effects that fundamentally alter the peptide's conformational landscape.[1]
-
Elimination of Hydrogen Bond Donor: The most critical change is the removal of the amide proton (N-H), thereby eliminating its ability to act as a hydrogen bond donor. This directly disrupts the canonical hydrogen-bonding patterns (i, i+4) that stabilize α-helices and the inter-strand hydrogen bonds that form β-sheets.[1]
-
Steric Hindrance: The added methyl group introduces steric bulk that restricts the rotational freedom around the backbone dihedral angles, particularly the Cα-N (φ) bond. This reduces the accessible conformational space on the Ramachandran plot, locking the peptide into a more defined structure.[1]
-
Promotion of cis Amide Bonds: In a standard peptide bond, the trans conformation is overwhelmingly favored. N-methylation significantly lowers the energy barrier between the trans and cis isomers, making the cis conformation more accessible.[1] The induction of a cis peptide bond is a key mechanism for creating β-turns and unique molecular geometries.[2][3]
These combined effects mean that substituting H-Thr-OH with this compound is generally disruptive to ordered secondary structures like α-helices and β-sheets but can promote the formation of β-turns or more extended, less structured conformations.[1]
Predicted Impact on Secondary Structure: A Comparative Overview
The following table summarizes the predicted changes in key structural parameters when substituting a standard threonine residue with an N-methylated threonine in a model peptide sequence.
| Parameter | Peptide with H-Thr-OH | Peptide with this compound | Rationale for Change |
| Hydrogen Bonding | Amide N-H acts as a hydrogen bond donor. | No amide N-H; cannot act as a hydrogen bond donor. | N-methylation removes the amide proton.[1] |
| α-Helix Propensity | Can participate in stabilizing (i, i+4) hydrogen bonds. | Destabilizes α-helical structures. | The crucial hydrogen bond donor is absent, and steric clashes can occur.[1] |
| β-Sheet Propensity | Can participate in inter-strand hydrogen bonds. | Disrupts β-sheet formation. | The capacity for inter-strand hydrogen bonding is eliminated.[1] |
| β-Turn Formation | Threonine's position can influence β-turn formation.[4] | Can strongly promote β-turn formation. | Increased propensity for cis amide bond formation, a key feature of many β-turns.[2] |
| Amide Bond Isomer | Almost exclusively trans (>99.9%). | Significant population of cis isomer possible. | N-methylation reduces the energy difference between trans and cis states.[1] |
| Conformational Flexibility | Relatively flexible backbone. | Reduced flexibility; more constrained Ramachandran space. | Steric hindrance from the N-methyl group restricts bond rotation.[1] |
Visualizing the Structural Impact
The following diagrams illustrate the fundamental chemical and conformational changes induced by N-methylation of a threonine residue.
Experimental Protocols for Structural Analysis
Characterizing the conformational changes induced by this compound requires biophysical techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Solid-Phase Peptide Synthesis (SPPS): Peptides are typically synthesized on a solid support resin using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Fmoc-Thr(tBu)-OH is used for the standard threonine residue, while a custom synthesis is required for Fmoc-N-Me-Thr(tBu)-OH.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve >95% purity.
-
Verification: The final product's identity is confirmed by mass spectrometry (e.g., LC-MS).
CD spectroscopy is used to assess the overall secondary structure content of the peptide in solution.
-
Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.
-
Instrumentation: Use a spectropolarimeter (e.g., Jasco J-810).
-
Data Acquisition:
-
Data Analysis: The resulting spectra are analyzed for characteristic signatures:
-
α-helix: Strong negative bands near 222 nm and 208 nm.[6]
-
β-sheet: A single negative band around 215-220 nm.[6]
-
Random Coil: A strong negative minimum below 200 nm.[1] A significant reduction in the intensity of the 222 nm and 208 nm bands for the N-methylated peptide would indicate a loss of helical structure.
-
NMR provides detailed atomic-level information on peptide structure, including backbone torsion angles and the presence of cis/trans isomers.
-
Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., 90% H₂O/10% D₂O) to a concentration of 1-5 mM.
-
Data Acquisition: A suite of 2D NMR experiments is typically required:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which is crucial for determining 3D structure and distinguishing cis/trans isomers. A strong NOE between the alpha-proton of residue i and the N-methyl protons of residue i+1 is characteristic of a cis amide bond.
-
HSQC (Heteronuclear Single Quantum Coherence): For assigning proton and carbon/nitrogen signals if isotopic labeling is used.
-
-
Data Analysis: The collected data is used to calculate structural restraints (distances from NOEs, dihedral angles from coupling constants) which are then used in computational software to generate a model of the peptide's 3D structure. The presence of two distinct sets of signals for residues flanking the N-methylated site often indicates the co-existence of cis and trans isomers in solution.[1]
References
Safety Operating Guide
Navigating the Disposal of H-Thr(Me)-OH: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of specialized chemical reagents like H-Thr(Me)-OH, a derivative of the amino acid threonine, is a critical component of laboratory safety and regulatory compliance. While specific disposal instructions for every chemical compound are not always readily available, a clear understanding of its properties and adherence to established best practices for laboratory waste management can ensure a safe and responsible workflow.
At its core, the disposal of any chemical waste must be guided by the principle of minimizing environmental impact and protecting human health. This necessitates a multi-step approach that begins with a thorough characterization of the substance, followed by containment, and finally, disposal through the appropriate channels, which almost invariably involves consultation with an institution's Environmental Health and Safety (EHS) office.
Chemical and Physical Properties
A foundational step in the safe handling and disposal of any chemical is understanding its intrinsic properties. For this compound, the available data is summarized below. It is important to note that while this compound is not classified as hazardous, the toxicological properties have not been fully investigated, warranting a cautious approach.
| Property | Value | Source |
| Synonym | O-Methyl-L-threonine | [1] |
| CAS Number | 4144-02-9 | [1] |
| Molecular Formula | C5H11NO3 | [1] |
| Molecular Weight | 133.2 g/mol | [1] |
| Appearance | White Solid | [2] |
| Hazards | Not classified as hazardous, but full toxicological properties are unknown. May cause eye, skin, and respiratory tract irritation.[3] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
-
Evacuate and Secure: Non-essential personnel should leave the immediate vicinity of the spill.
-
Ventilate: Ensure the area has adequate ventilation to disperse any airborne dust or vapors.
-
Contain: Prevent the spilled material from entering drains or waterways.
-
Clean-up: Carefully sweep or vacuum the solid material into a suitable, labeled, and sealed container for disposal. Avoid generating dust.[3][4]
Step-by-Step Disposal Procedure
The recommended procedure for the disposal of this compound follows a clear and logical progression, ensuring safety and compliance.
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Containerize Waste: Place the waste this compound, including any contaminated materials from a spill cleanup, into a suitable, clearly labeled, and tightly sealed container. The label should clearly identify the contents.
-
Consult Institutional EHS: This is the most critical step. Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical safety officer.[4][5] They are the definitive resource for understanding and complying with all local, state, and federal waste disposal regulations.
-
Follow Professional Guidance: The EHS office will provide specific instructions for the collection and disposal of the waste. This will typically involve arranging for a pickup by a licensed and certified chemical waste disposal company.[4] Do not dispose of this chemical in the regular trash or down the drain. [4]
The logical flow of this disposal process can be visualized as follows:
By adhering to these procedures and prioritizing communication with your institution's EHS office, you can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible research environment.
References
Essential Safety and Operational Guide for Handling H-Thr(Me)-OH
This guide provides crucial safety and logistical information for the handling and disposal of H-Thr(Me)-OH (O-Methyl-L-threonine). The following procedures are based on best practices for handling similar amino acid derivatives and should be implemented to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety.[1][2][3] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications | Purpose |
| Eye and Face Protection | Safety Glasses with Side Shields or Chemical Splash Goggles | ANSI Z87.1 compliant[4] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile or Latex Gloves | Chemically resistant | Prevents skin contact with the chemical. |
| Body Protection | Laboratory Coat | Standard | Protects skin and clothing from spills. |
| Respiratory Protection | NIOSH-approved Respirator | Recommended if handling large quantities or if dust is generated | Prevents inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan is critical for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization:
Based on available information for similar compounds, this compound is not expected to be classified as a hazardous waste under RCRA. However, it is crucial to consult local regulations and your institution's Environmental Health and Safety (EHS) office for final determination.
Disposal Procedures:
-
Solid Waste:
-
Collect unused this compound solid in a clearly labeled, sealed container.
-
The label should include the chemical name ("this compound"), CAS number (if available), and hazard information (e.g., "Irritant").
-
-
Liquid Waste:
-
Collect solutions containing this compound in a designated, leak-proof, and clearly labeled waste container.
-
Do not mix with other incompatible waste streams.
-
-
Contaminated Materials:
-
Dispose of contaminated items such as gloves, weighing paper, and pipette tips in a designated solid waste container.
-
If any sharps are contaminated, they must be disposed of in a designated sharps container.[5]
-
Regulatory Compliance:
All chemical waste must be managed in accordance with local, state, and federal regulations.[6][7][8] Contact your institution's EHS department for specific guidance on waste disposal procedures.
First Aid Measures
In the event of exposure to this compound, follow these first aid procedures based on guidelines for similar chemicals.[9]
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops and persists. |
| Ingestion | If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
This guide is intended to provide essential safety and logistical information. Always consult the most current Safety Data Sheet (SDS) for this compound if one becomes available and follow all applicable institutional and regulatory guidelines.
References
- 1. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. Personal protective equipment - Wikipedia [en.wikipedia.org]
- 3. Personal protective equipment | International Labour Organization [ilo.org]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. epa.ohio.gov [epa.ohio.gov]
- 8. epa.gov [epa.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
